UNC 0631

Catalog No.
S548266
CAS No.
M.F
C37H61N7O2
M. Wt
635.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC 0631

Product Name

UNC 0631

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine

Molecular Formula

C37H61N7O2

Molecular Weight

635.9 g/mol

InChI

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)

InChI Key

XFAXSWXKPQWHDW-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

solubility

Soluble in DMSO, not in water

Synonyms

UNC0631, UNC 0631, UNC-0631

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

The exact mass of the compound N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine is 635.48867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 functions as a highly potent and selective inhibitor of the protein lysine methyltransferase G9a (also known as KMT1C or EHMT2) and its closely related partner GLP (EHMT1) [1] [2] [3]. Its primary mechanism is to block the activity of these enzymes, thereby reducing the levels of mono- and dimethylation on lysine 9 of histone H3 (H3K9me1 and H3K9me2), which are marks associated with transcriptional repression [2] [3].

The core quantitative data on its inhibitory strength is summarized below:

Parameter Value Experimental Context
In vitro IC₅₀ vs. G9a 4 nM SAHH-coupled enzymatic assay [1] [4] [3].
Cellular IC₅₀ (H3K9me2 reduction) 25 nM MDA-MB-231 cells (In-Cell Western assay) [1] [4].
Cellular Toxicity (MTT assay) 2.8 - 6.4 μM (varies by cell line) Cytotoxicity in various cell lines (e.g., MDA-MB-231, HCT116) [1] [4].

This data shows that this compound achieves a strong separation between its functional potency (nM range for target engagement) and cellular toxicity (µM range), making it a valuable tool for cellular experiments [1] [4].

Cellular Efficacy Across Different Cell Lines

This compound has been demonstrated to effectively reduce H3K9me2 levels across a wide spectrum of human cancer and normal cell lines. The following table compiles its potency in various cellular models, showing its broad utility [1] [4]:

Cell Line Reduction of H3K9me2 (IC₅₀, µM) Cytotoxicity (EC₅₀, µM)
MDA-MB-231 (Breast Cancer) 0.025 2.8
MCF7 (Breast Cancer) 0.018 Information missing
PC3 (Prostate Cancer) 0.026 3.8
22RV1 (Prostate Cancer) 0.024 Information missing
HCT116 wt (Colon Cancer) 0.051 5.8
HCT116 p53- (Colon Cancer) 0.072 6.4
IMR90 (Human Fetal Lung) 0.046 1.8

A recent study from 2025 highlighted its potential therapeutic application. In a high-throughput screen for adenoid cystic carcinoma (ACC), this compound was identified as a highly effective compound, inducing 82.5% cell death in non-cancer stem cell (non-CSC) populations at a 10 µM concentration [5].

Experimental Protocols and Usage

For laboratory use, this compound is typically supplied as a solid powder and requires dissolution before application. Here are standard protocols for its use in cellular research:

Preparation of Stock Solution
  • Solubility: Soluble in DMSO (≥16.67 mg/mL). It is also soluble in ethanol and DMF, but insoluble in water [1] [4] [6].
  • Stock Solution Preparation: Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM). Gently warm the tube at 37°C and use brief sonication to ensure complete dissolution [1] [3].
  • Storage: Aliquot and store the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles [4] [3].
Cellular Treatment Assay

This is a general protocol for assessing the effect of this compound on histone methylation, as derived from the methodologies in the search results [1] [4] [5]:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) in culture plates at an appropriate density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere for 24 hours.
  • Drug Treatment: Treat cells with this compound across a range of concentrations. A common working concentration in screening is 10 µM [5], but dose-response curves from nM to low µM are used to determine IC₅₀ values.
  • Incubation: Incubate the cells with the compound for a specified period, typically 48 hours [1] [4].
  • Analysis:
    • Target Engagement: Quantify the reduction of H3K9me2 levels using techniques like In-Cell Western (ICW) assay or immunoblotting [1] [4].
    • Viability/Cytotoxicity: Assess cell viability using assays like the MTT assay [1] [4].

Mechanism and Experimental Workflow Visualization

The diagram below illustrates the mechanism of action of this compound and a typical experimental workflow for its application in a cell-based drug screening study, synthesizing information from multiple sources [1] [4] [5]:

cluster_mechanism Mechanism of Action cluster_assay Experimental Workflow G9a G9a H3K9me2 H3K9me2 G9a->H3K9me2 Catalyzes Gene_Silencing Gene_Silencing H3K9me2->Gene_Silencing UNC0631 UNC0631 UNC0631->G9a Inhibits (4 nM IC₅₀) Seed_Cells Seed_Cells Treat_With_UNC0631 Treat_With_UNC0631 Seed_Cells->Treat_With_UNC0631 Incubate_48h Incubate_48h Treat_With_UNC0631->Incubate_48h Analyze Analyze Incubate_48h->Analyze H3K9me2_Reduction H3K9me2_Reduction Analyze->H3K9me2_Reduction Cell_Viability Cell_Viability Analyze->Cell_Viability

Key Research Applications and Insights

  • Cancer Stem Cell (CSC) Research: A 2025 study found that this compound was highly effective against the bulk tumor cell population (non-CSCs) in adenoid cystic carcinoma. However, CSCs were more resistant, suggesting that combination therapies targeting both populations may be necessary for better outcomes [5].
  • Tool for Epigenetic Research: Due to its high potency and selectivity, this compound is a preferred tool compound for investigating the biological roles of G9a/GLP in processes like transcriptional repression, chromatin remodeling, and cell differentiation [2] [3].
  • Considerations for Use: While this compound is excellent for in vitro applications, its physicochemical properties may limit its utility for in vivo studies. Researchers requiring an inhibitor for animal models might consider later-generation analogs like UNC0642, which offers improved in vivo pharmacokinetics.

References

Core Function and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

EHMT2/G9a is a major enzyme that catalyzes the addition of mono- and di-methyl groups to lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks associated with gene silencing [1] [2]. In many cancers, G9a is overexpressed, leading to the inappropriate silencing of critical tumor suppressor genes [3] [1] [2].

G9a inhibitors work by binding to the enzyme's active site, preventing it from transferring methyl groups to histones [2]. This inhibition reverses aberrant gene silencing, reactivating tumor suppressor genes and triggering cellular events like cell cycle arrest, apoptosis (programmed cell death), or differentiation [2]. The core mechanism involves the disruption of the transcriptional repressive complex and the recruitment of activating factors to DNA [4].

The diagram below illustrates the transition from a gene-repressed state to a gene-active state upon G9a inhibition.

G9a_mechanism cluster_repressed G9a Active: Gene Repressed cluster_active G9a Inhibited: Gene Expressed H3K9 Histone H3 G9a EHMT2/G9a Mec Methylated H3K9 (H3K9me2) G9a->Mec Catalyzes TSG Tumor Suppressor Gene (Silenced) Mec->TSG Leads to Inhibitor G9a Inhibitor G9a_2 EHMT2/G9a (Inactive) Inhibitor->G9a_2 Blocks H3K9_2 Histone H3 (Unmethylated) TSG_2 Tumor Suppressor Gene (Expressed) H3K9_2->TSG_2 Allows Pol_II RNA Polymerase II Pol_II->TSG_2 Activates Repressed Active Repressed->Active G9a Inhibition

Documented Biological Effects and Therapeutic Applications

G9a inhibition has demonstrated significant effects across various disease models, primarily by altering gene expression and key cellular pathways.

Disease Area Observed Effect / Mechanism Key Findings / Potential Application
Cancer (General) Reactivation of silenced tumor suppressor genes; Induction of autophagy & apoptosis [2] [4]. Potential therapeutic for solid tumors & hematological cancers; can overcome drug resistance [3] [1].
Hepatocellular Carcinoma (HCC) Interacts w/ c-Myc oncogene; promotes growth/invasiveness; synergy w/ CDK9 inhibitors [5]. c-Myc & G9a high expression: poorer survival; G9a stabilizes c-Myc; combo therapy effective in Myc-driven HCC models [5].
T-Cell Acute Lymphoblastic Leukemia (T-ALL) Disrupts lysosomal biogenesis & glycogen metabolism via SESN2/GSK-3 pathway [6]. Preferential sensitivity of T-ALL vs. other cancers; G9a inhibition reduces leukemic burden in vitro & in vivo (PDX models) [6].
Diabetic Osteoporosis (DOP) Regulates osteogenesis via LINC00657/miR-204-5p/IGFBP5 pathway in bone marrow stem cells [7]. G9a inhibitor UNC0638 improved osteogenic potential of diabetic BMSCs & alleviated osteoporosis in rat DOP model [7].
Neurodegeneration (Alzheimer's) G9a inhibition (UNC0642) combined w/ cannabinoid receptor activation [8]. In SAMP8 mice (AD model): recovery of short-term/spatial memory, reduced neuroinflammation, improved neuronal morphology [8].

Key G9a Inhibitors in Research

Several small-molecule inhibitors are crucial tools for probing G9a biology in preclinical research.

Inhibitor Name Key Characteristics Primary Research Use
UNC0638 High selectivity for G9a/GLP; used in vitro [6] [7]. Cell culture studies; mechanistic studies (e.g., osteogenic differentiation, autophagy) [7].
UNC0642 Second-generation derivative of UNC0638; improved in vivo potency [5] [6]. Animal model studies (e.g., T-ALL, HCC, Alzheimer's models) [5] [6] [8].
BIX-01294 First-generation inhibitor; identified via compound library screen [6] [4]. Proof-of-concept studies (e.g., autophagy induction); being superseded by newer agents [4].

Experimental Considerations for Researchers

When designing experiments with G9a inhibitors, the following protocols and models from recent literature can serve as a guide.

  • In Vitro Cell Viability Assays: Sensitivity to G9a inhibitors (e.g., UNC0638, UNC0642, BIX01294) is typically determined using ATP-based assays (measuring IC50 values) after 72-hour drug exposure [6].
  • In Vivo Efficacy Models:
    • T-ALL PDLX Models: Administer UNC0642 at 5 mg/kg via intraperitoneal injection every other day for 12 days. Leukemic burden is monitored by tracking human CD45+ cells in bone marrow and spleen [6].
    • SAMP8 Mouse AD Model: Co-administration of UNC0642 (G9a inhibitor) with cannabinoid receptor agonists (ACEA for CB1R, JWH133 for CB2R). Cognitive recovery is assessed using the Novel Object Recognition Test (NORT) and Object Location Test (OLT) [8].
  • 3D Culture Models: To mimic the bone marrow microenvironment, T-ALL cells can be co-cultured with mesenchymal stromal cells (e.g., HS-5) in a 3D bioreactor (e.g., VITVO). Treatment with G9a inhibitors (e.g., 5-10 μM UNC0642) for 72 hours assesses drug efficacy in a more physiologically relevant setting [6].

Future Directions and Clinical Implications

The future of G9a research is moving toward combination therapies. A promising strategy is to target G9a alongside synthetic-lethal partners of oncogenes like c-Myc, or with other epigenetic agents such as EZH2 or HDAC inhibitors [5] [1]. Furthermore, exploring its role beyond oncology, particularly in modulating the tumor microenvironment and in metabolic/neurological diseases, represents a significant frontier [1] [8].

References

Comprehensive Technical Guide: UNC0631 - A Potent G9a Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

UNC0631 represents a significant advancement in the field of epigenetic drug discovery as a highly potent and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), an epigenetic mark associated with transcriptional repression of various genes, including tumor suppressors [1] [2]. The development of UNC0631 addressed a critical need in the research community for chemical probes that could effectively inhibit G9a in cellular systems with minimal off-target effects, enabling precise investigation of G9a's biological roles in both physiological and pathological states [1].

The discovery of UNC0631 emerged from ongoing efforts to optimize the quinazoline scaffold, initially represented by the first-generation G9a inhibitor BIX01294 [1]. While BIX01294 demonstrated the feasibility of targeting G9a, it suffered from poor cellular potency and insufficient separation between functional activity and cytotoxicity [1]. Through systematic structure-based drug design and structure-activity relationship (SAR) exploration, researchers developed UNC0631 as a chemical probe with excellent cellular potency and favorable toxicity profiles across multiple cell lines [1] [3].

Chemical Structure and Properties

Structural Characteristics

UNC0631 features a 2,4-diamino-6,7-dimethoxyquinazoline core structure with strategically optimized substituents that confer both high target affinity and improved cellular permeability [1] [4]. The molecular structure includes:

  • Quinazoline core: Serves as the central scaffold that occupies the substrate-binding pocket of G9a
  • 7-Aminoalkoxy chain: Incorporates a pyrrolidin-1-ylpropoxy group that enhances lipophilicity and cellular penetration
  • 4-Amino substituent: Features an N-capped piperidine group that increases lipophilicity while maintaining high in vitro potency
  • 2-Amino modification: Contains a homopiperazine group that further optimizes physicochemical properties [1]

The compound has a molecular formula of C₃₇H₆₁N₇O₂ and a molecular weight of 635.93 g/mol [3] [4]. Its structural complexity and optimized physicochemical properties represent a significant evolution from earlier G9a inhibitors in this chemical series.

Physicochemical Properties

Table 1: Physicochemical Properties of UNC0631

Property Value Description
Molecular Formula C₃₇H₆₁N₇O₂ -
Molecular Weight 635.93 g/mol -
XLogP 6.29 High lipophilicity [4]
Hydrogen Bond Donors 1 -
Hydrogen Bond Acceptors 9 -
Rotatable Bonds 12 -
Solubility in DMSO ≥16.67 mg/mL (26.21 mM) Requires ultrasonic assistance [3] [5]
Solubility in Water <0.1 mg/mL Practically insoluble [5]
Appearance Light yellow to yellow solid Powder form [3] [5]

The relatively high lipophilicity (XLogP = 6.29) of UNC0631 represents a deliberate design strategy to improve cell membrane permeability compared to previous analogs like UNC0321, which had excellent in vitro potency but poor cellular activity due to insufficient cellular penetration [1].

Mechanism of Action

Biochemical Mechanism

UNC0631 functions as a potent competitive inhibitor that targets the substrate-binding pocket of G9a, disrupting its ability to transfer methyl groups from the cofactor S-adenosylmethionine (SAM) to histone substrates [1] [4]. The primary biochemical consequence of G9a inhibition is the significant reduction of H3K9me2 levels in chromatin, leading to altered gene expression patterns through epigenetic reprogramming [1] [3].

Beyond its canonical function on histone substrates, G9a also methylates non-histone proteins including the tumor suppressor p53 at lysine 373 (K373), resulting in p53 inactivation [1]. This mechanism is particularly significant in cancer biology, as p53 dysfunction occurs in over 50% of human cancers [1]. UNC0631 effectively inhibits this non-histone methylation activity, potentially restoring p53-mediated tumor suppressor functions [1].

Signaling Pathways Affected

The inhibition of G9a by UNC0631 impacts several critical signaling pathways:

  • Hippo Pathway Regulation: G9a-derived H3K9me2 silences the expression of LATS2, a kinase in the Hippo pathway, leading to subsequent activation of oncogenic YAP signaling [6]. UNC0631-mediated G9a inhibition restores LATS2 expression and suppresses YAP-driven oncogenic activity [6].

  • p53 Tumor Suppressor Pathway: By inhibiting G9a-mediated methylation of p53, UNC0631 potentially reactivates p53-dependent transcription and apoptosis in cancer cells [1].

  • Metabolic Regulation: Recent evidence indicates that UNC0631 significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, enhancing thermogenesis and energy expenditure [7]. This suggests G9a inhibition may influence metabolic pathways relevant to obesity treatment.

The following diagram illustrates the key signaling pathways affected by UNC0631-mediated G9a inhibition:

G UNC0631 UNC0631 G9a G9a UNC0631->G9a Inhibits UCP1 UCP1 UNC0631->UCP1 Upregulates H3K9me2 H3K9me2 G9a->H3K9me2 Produces p53 p53 G9a->p53 Inactivates LATS2 LATS2 H3K9me2->LATS2 Silences YAP YAP LATS2->YAP Inhibits Gene_Expression Gene_Expression YAP->Gene_Expression Promotes p53->Gene_Expression Regulates UCP1->Gene_Expression Enhances

> UNC0631 inhibits G9a, affecting H3K9me2, LATS2/YAP, p53, and UCP1 pathways to regulate gene expression.

Biological Activity Profile

In Vitro Potency

UNC0631 demonstrates exceptional potency across various biochemical and cellular assays:

Table 2: In Vitro and Cellular Activity of UNC0631

Assay Type Experimental System IC₅₀/EC₅₀ Value Reference
Biochemical Inhibition G9a enzyme (SAHH-coupled assay) 4 nM [1] [3]
Cellular Target Engagement H3K9me2 reduction in MDA-MB-231 cells 25 nM [1] [3]
Cellular Toxicity Viability of MDA-MB-231 cells (MTT assay) 2.8 μM [3]
Therapeutic Index Ratio (Toxicity IC₅₀ / Functional IC₅₀) 112-fold [1] [3]

The >100-fold separation between functional potency (H3K9me2 reduction) and cellular toxicity represents one of the most significant advantages of UNC0631 over earlier G9a inhibitors, providing a wide therapeutic window for experimental applications [1] [3].

Cell Line Activity Profile

UNC0631 has been extensively profiled across diverse cell lines, demonstrating consistent potency:

Table 3: Cellular Potency of UNC0631 Across Different Cell Lines

Cell Line Cell Type IC₅₀ for H3K9me2 Reduction Toxicity EC₅₀
MDA-MB-231 Human breast cancer 25 nM 2.8 μM
MCF7 Human breast cancer 18 nM -
PC3 Human prostate cancer 26 nM 3.8 μM
22RV1 Human prostate cancer 24 nM -
HCT116 wt Human colon cancer 51 nM 5.8 μM
HCT116 p53-/- p53-deficient colon cancer 72 nM 6.4 μM
IMR90 Human fetal lung fibroblast 46 nM 1.8 μM
CWR22R Human prostate cancer 24 nM 2.5 μM

Data compiled from [1] [3]

The consistent nanomolar-range activity across diverse cell types indicates robust target engagement regardless of cellular context, making UNC0631 a valuable research tool for investigating G9a biology in various disease models [1] [3]. The slightly reduced potency in p53-deficient HCT116 cells (72 nM vs 51 nM in wild-type) suggests potential interplay between G9a inhibition and p53 status [3].

Research Applications

Cancer Research

G9a is overexpressed in various human cancers, where it promotes cell growth, invasion, and metastasis through epigenetic silencing of tumor suppressor genes [6] [1]. UNC0631 has emerged as a valuable tool for investigating the therapeutic potential of G9a inhibition in oncology:

  • Cholangiocarcinoma (CCA): Research demonstrates that G9a is upregulated in human CCA tissues, with high expression correlating with poor patient prognosis [6]. UNC0631 significantly inhibits CCA cell growth in vitro and in mouse models, suggesting G9a inhibition as a promising therapeutic strategy for this aggressive malignancy [6].

  • Prostate Cancer: UNC0631 shows potent activity in prostate cancer models (PC3 and 22RV1 cells), with IC₅₀ values of 26 nM and 24 nM, respectively [3].

  • p53 Reactivation: By inhibiting G9a-mediated methylation and inactivation of p53, UNC0631 may restore wild-type p53 function in cancer cells, providing a potential strategy to overcome p53 dysfunction in malignancies [1].

Metabolic Disease Research

Recent investigations have revealed an unexpected application for UNC0631 in metabolic disorders:

  • UCP1 Upregulation: UNC0631 treatment significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, enhancing thermogenic capacity [7].

  • Mitochondrial Function Enhancement: Studies demonstrate that UNC0631 increases mitochondrial DNA content, ATP synthesis, and improves overall mitochondrial function in adipocytes [7].

  • Obesity Therapeutic Potential: These findings position UNC0631 as a promising candidate for treating obesity and related metabolic disorders by promoting energy expenditure [7].

Other Research Applications
  • HIV-1 Latency: G9a plays a role in maintaining HIV-1 latency, and UNC0631 has been utilized to investigate potential latency reversal strategies [1].

  • Embryonic Development: Studies employing UNC0631 have helped elucidate G9a's critical functions in embryonic development and cell fate determination [1].

  • Cocaine Addiction: Research suggests G9a involvement in cocaine addiction, with UNC0631 serving as a tool to probe the underlying epigenetic mechanisms [1].

Experimental Protocols

Standard In Vitro Inhibition Assay

The S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay represents the primary biochemical method for evaluating G9a inhibition:

Procedure:

  • Prepare reaction buffer containing 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20
  • Add G9a enzyme (final concentration 50 nM) and histone H3 substrate (5 μM)
  • Pre-incubate with UNC0631 at varying concentrations (typically 0.1 nM - 10 μM)
  • Initiate reaction by adding SAM cofactor (final concentration 1 μM)
  • Monitor methyltransferase activity through SAHH-coupled fluorescence detection
  • Calculate IC₅₀ values using nonlinear regression analysis of inhibition curves [1]
Cellular Target Engagement Assessment

The In-Cell Western (ICW) assay provides a high-throughput method for quantifying H3K9me2 reduction in cultured cells:

Procedure:

  • Seed cells in 96-well plates at appropriate density (e.g., 10,000 cells/well for MDA-MB-231)
  • After 24 hours, treat with UNC0631 at concentration gradient (typically 1 nM - 10 μM)
  • Incubate for 48 hours to allow for turnover of H3K9me2 marks
  • Fix cells with 4% formaldehyde for 20 minutes at room temperature
  • Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes
  • Block with 5% BSA in PBS for 1 hour
  • Incubate with primary anti-H3K9me2 antibody (1:1000 dilution) overnight at 4°C
  • Apply IRDye-labeled secondary antibody (1:1500 dilution) for 1 hour at room temperature
  • Stain with DRAQ5 fluorescent DNA dye (1:5000) to normalize for cell number
  • Quantify fluorescence using an Odyssey Imaging System
  • Normalize H3K9me2 signal to DRAQ5 signal and calculate IC₅₀ values [1]
Cytotoxicity Assessment

MTT Viability Assay:

  • Seed cells in 96-well plates and treat with UNC0631 as described above
  • After 48 hours, add MTT reagent (0.5 mg/mL final concentration)
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation
  • Dissolve crystals in DMSO and measure absorbance at 570 nm
  • Calculate EC₅₀ values for cytotoxicity using nonlinear regression [3]

The following diagram illustrates the key experimental workflows for evaluating UNC0631 activity:

G Biochemical Biochemical SAHH SAHH Biochemical->SAHH IC50_Biochemical IC50_Biochemical SAHH->IC50_Biochemical Cellular Cellular ICW ICW Cellular->ICW H3K9me2_Reduction H3K9me2_Reduction ICW->H3K9me2_Reduction Toxicity Toxicity MTT MTT Toxicity->MTT EC50_Toxicity EC50_Toxicity MTT->EC50_Toxicity

> Experimental workflows for assessing UNC0631 biochemical activity, cellular target engagement, and cytotoxicity.

Comparison with Related Compounds

UNC0631 occupies an important position in the evolution of G9a-targeted chemical probes:

Table 4: Comparison of UNC0631 with Other G9a Inhibitors

Compound Biochemical IC₅₀ Cellular IC₅₀ Key Advantages Limitations
BIX01294 ~1 μM ~2-5 μM First-in-class, proof of concept Poor cellular potency, toxicity issues
UNC0321 0.063 nM 11 μM Highest in vitro potency Poor cellular permeability
UNC0638 4 nM 25-72 nM Excellent cellular potency, in vivo utility -
UNC0646 5 nM 15-83 nM Improved pharmacokinetics -
UNC0631 4 nM 18-72 nM Balanced profile, wide research application Limited in vivo utility

Data compiled from [1]

While UNC0631 demonstrates slightly reduced biochemical potency compared to UNC0321, its optimized physicochemical properties yield dramatically improved cellular activity, making it significantly more useful for biological investigations [1]. Subsequent inhibitors like UNC0638 and UNC0646 were developed with further improved pharmacokinetic properties for in vivo applications [1].

Conclusion and Future Perspectives

UNC0631 represents a critical advancement in the toolkit of epigenetic chemical probes, providing researchers with a highly potent and selective means to investigate G9a biology in cellular systems. Its well-characterized profile, consistent activity across diverse cell types, and excellent separation between target engagement and cytotoxicity have established it as a valuable research reagent since its discovery.

Future research directions building on UNC0631 include:

  • Combination Therapies: Investigating UNC0631 in combination with other epigenetic modulators or conventional chemotherapeutic agents
  • Metabolic Disease Applications: Further exploration of UNC0631's effects on UCP1 expression and mitochondrial function for obesity therapeutics
  • Improved Derivatives: Development of next-generation inhibitors with enhanced pharmacokinetic properties for in vivo applications
  • Biomarker Identification: Using UNC0631 as a tool to identify predictive biomarkers for G9a-targeted therapies

References

Comprehensive Technical Guide: H3K9me2 Dimethylation in Epigenetic Repression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to H3K9me2 and Epigenetic Repression

H3K9me2 (Histone H3 Lysine 9 Dimethylation) represents a fundamental epigenetic mark associated with transcriptional repression across eukaryotic organisms. This specific modification of the DNA packaging protein Histone H3 occurs through the addition of two methyl groups to the ninth lysine residue and serves as a critical signaling mechanism for gene silencing and heterochromatin formation. The repressive nature of H3K9me2 makes it indispensable for various biological processes including cell lineage commitment, regulation of inflammatory responses, nuclear genome organization, and the progression of various disease states. Unlike trimethylated H3K9 (H3K9me3) which marks constitutive heterochromatin, H3K9me2 is predominantly associated with facultative heterochromatin and forms large organized chromatin domains that can span megabases of genomic DNA, playing a distinctive role in nuclear architecture and gene regulation.

The molecular recognition of H3K9me2 involves specific reader proteins that interpret this epigenetic mark and translate it into functional outcomes such as chromatin compaction, inhibition of transcription factor binding, and recruitment of additional repressive complexes. Understanding the intricate balance between H3K9me2 establishment, maintenance, and removal provides crucial insights into developmental biology, disease mechanisms, and potential therapeutic interventions. This technical guide comprehensively examines the molecular machinery, mechanistic actions, experimental methodologies, and functional implications of H3K9me2-mediated repression for research scientists and drug development professionals.

Molecular Machinery Regulating H3K9me2

Methyltransferases (Writers)

The establishment of H3K9me2 domains is catalyzed by several SET domain-containing methyltransferases with compartment-specific activities:

Table 1: H3K9 Methyltransferases and Their Functions

Enzyme Complex Formation Primary Specificity Genomic Regions Biological Functions
G9a (EHMT2) G9a/GLP heterodimer H3K9me1/me2 A & B compartments Embryonic development, transcriptional repression
GLP (EHMT1) G9a/GLP heterodimer H3K9me1/me2 A & B compartments Neural development, cell lineage commitment
SETDB1 - H3K9me3 (primarily) A compartments Retrotransposon silencing, embryonic stem cell regulation
SUV39H1 - H3K9me3 (primarily) B compartments Constitutive heterochromatin, pericentromeric regions
SUV39H2 - H3K9me3 (primarily) B compartments Constitutive heterochromatin formation

The G9a/GLP heterodimer represents the primary enzymatic complex responsible for bulk H3K9me2 deposition in mammalian cells, with functional cooperativity between these enzymes being essential for their genomic localization and catalytic activity [1]. Research has demonstrated that H3K9me2 in transcriptionally active A compartments is primarily regulated by G9a/GLP and SETDB1, while H3K9me2 in repressive B compartments is regulated by all five methyltransferases, indicating compartment-specific regulatory mechanisms [1]. This compartmentalization of enzymatic activity allows for precise spatial control of heterochromatin formation and gene repression.

Demethylases (Erasers)

The removal of H3K9me2 is facilitated by several iron-dependent demethylases that maintain dynamic regulation of this epigenetic mark:

Table 2: H3K9me2 Demethylases and Their Functions

Enzyme Family Specific Members Cofactor Requirement Biological Functions
KDM3 JMJD1A (KDM3A) Iron (Fe²⁺), α-ketoglutarate Adipocyte differentiation, metabolic regulation
KDM4 KDM4A-D Iron (Fe²⁺), α-ketoglutarate Stem cell maintenance, cancer progression
KDM7 KDM7A-C Iron (Fe²⁺), α-ketoglutarate Developmental gene regulation

JMJD1A exemplifies the compartment-specific activity of H3K9me2 demethylases, demonstrating primary activity within A compartments during adipocyte differentiation where it targets genes involved in peroxisome proliferator-activated receptor (PPAR) signaling and lipid metabolism in an iron-dependent manner [2]. This compartmental restriction ensures that demethylation events occur in appropriate genomic contexts while maintaining heterochromatic stability in B compartments. The requirement for iron as an essential cofactor connects cellular metabolic status with epigenetic regulation through these demethylase activities.

Reader Proteins and Effectors

The functional output of H3K9me2 is mediated by specific reader proteins that recognize this modification and facilitate downstream repressive functions:

  • CEC-4: A chromodomain-containing protein in C. elegans that localizes to the nuclear periphery and anchors H3K9-methylated chromatin to the nuclear envelope [3]
  • HP1 (Heterochromatin Protein 1): While having higher affinity for H3K9me3, HP1 proteins also interact with H3K9me2-marked chromatin through their chromodomains
  • Lamin B Receptor (LBR): An inner nuclear membrane protein that interacts with H3K9me2/3-binding proteins and contributes to peripheral heterochromatin positioning [4]
  • Nuclear Lamins: Lamin A/C and Lamin B proteins that collaborate with LBR to tether H3K9me2-marked chromatin to the nuclear periphery [4]

These reader proteins facilitate the spatial organization of H3K9me2-marked chromatin within the nucleus, particularly its enrichment at the nuclear periphery, which is essential for its repressive functions.

Molecular Mechanisms of H3K9me2-Mediated Repression

Transcriptional Repression Mechanisms

H3K9me2 orchestrates gene silencing through multiple complementary mechanisms:

  • Passive Repression: H3K9me2 directly prohibits histone acetylation, particularly blocking the binding of transcriptional co-activators that contain bromodomains which recognize acetylated lysines. This creates a chromatin environment refractory to transcriptional activation [5]

  • Active Repression: H3K9me2 recruits transcriptional repressors and chromatin-modifying enzymes that actively suppress gene expression. This includes recruitment of histone deacetylases (HDACs) that remove activating acetyl marks and chromatin compaction factors [5]

  • Structural Obstruction: The presence of H3K9me2 and its associated reader proteins creates steric hindrance that limits access of RNA polymerase II and general transcription factors to DNA, effectively blocking transcription initiation and elongation

The repressive potency of H3K9me2 is significantly enhanced by its positioning at the nuclear periphery, where the local environment provides additional repressive factors and limits access to transcriptional machinery [4]. Recent research demonstrates that H3K9me2-marked genes and transposons cannot be effectively repressed when displaced from the nuclear periphery, even when the modification itself remains intact, highlighting the critical importance of spatial positioning for H3K9me2-mediated silencing [4].

Nuclear Organization and Genome Architecture

H3K9me2 plays a fundamental role in the three-dimensional organization of the genome through several mechanisms:

G H3K9me2 H3K9me2 NuclearPeriphery NuclearPeriphery H3K9me2->NuclearPeriphery Recruitment LADs LADs H3K9me2->LADs Enrichment BCompartment BCompartment H3K9me2->BCompartment Formation TranscriptionalRepression TranscriptionalRepression NuclearPeriphery->TranscriptionalRepression Enhances LADs->TranscriptionalRepression Mediates BCompartment->TranscriptionalRepression Reinforces CellFate CellFate TranscriptionalRepression->CellFate Shapes

Figure 1: H3K9me2-Mediated Nuclear Organization and Transcriptional Repression

H3K9me2 forms Large Organised Chromatin K9 domains (LOCKS) that primarily reside within gene-sparse regions and can span megabase scales [5]. These domains show significant overlap with Lamina-Associated Domains (LADs) and correspond well with the B compartments identified in Hi-C analyses, representing transcriptionally inactive genomic regions [1]. During cell division, H3K9me2 serves as a mitotic memory mark that guides the re-establishment of nuclear organization in daughter cells. The phosphorylation of histone H3 at serine 10 during mitosis temporarily shields the H3K9me2 mark, allowing transient dissociation from the nuclear lamina, followed by re-association with the reforming nuclear lamina before mitotic exit, thereby ensuring inheritance of spatial chromatin positioning [3].

Experimental Methods for Studying H3K9me2

Genome-Wide Mapping Techniques

Table 3: Experimental Methods for H3K9me2 Detection and Analysis

Method Principle Resolution Advantages Limitations
ChIP-seq Chromatin Immunoprecipitation with sequencing 200-500 bp Genome-wide mapping, well-established protocols Lower signal-to-noise ratio, requires large cell numbers
CUT&RUN Cleavage Under Targets & Release Using Nuclease Single nucleosome Higher signal-to-noise, low cell input, fewer artifacts Specialized equipment required
CUT&Tag Cleavage Under Targets & Tagmentation Single nucleosome High sensitivity, works with low cell numbers Protocol complexity
Immunostaining Antibody-based detection with fluorescence microscopy ~200 nm (diffraction-limited) Single-cell resolution, spatial information in nucleus Semi-quantitative, limited multiplexing
mintbody Genetically encoded modification-specific intracellular antibodies N/A Live-cell imaging, temporal dynamics Requires genetic engineering, lower resolution

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) remains the gold standard for genome-wide mapping of H3K9me2 distributions. This method involves chemical cross-linking of proteins to DNA, chromatin fragmentation, immunoprecipitation with specific anti-H3K9me2 antibodies, and high-throughput sequencing of associated DNA fragments [5]. The recent development of CUT&RUN and CUT&Tag technologies provides significant advantages over traditional ChIP-seq, including higher signal-to-noise ratios, lower cell number requirements (as few as 1,000 cells), and reduced artifacts [5]. These features make CUT&RUN particularly valuable for clinical samples or rare cell populations where material is limited.

For visualization of H3K9me2 in its native context, immunostaining with specific antibodies allows for determination of spatial distribution within the nucleus. Super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy) have revealed the precise localization of H3K9me2 at the nuclear periphery and its relationship with nuclear lamina components [3]. Recently developed mintbody probes represent genetically encoded modification-specific intracellular antibodies that enable monitoring of H3K9me2 dynamics in living cells, providing temporal resolution unavailable with fixed-cell methods [5].

Experimental Workflow

G CellCulture CellCulture Crosslinking Crosslinking CellCulture->Crosslinking Formaldehyde ChromatinFrag ChromatinFrag Crosslinking->ChromatinFrag Sonication/ MNase Immunoprecip Immunoprecip ChromatinFrag->Immunoprecip H3K9me2 Antibody LibraryPrep LibraryPrep Immunoprecip->LibraryPrep DNA Purification Sequencing Sequencing LibraryPrep->Sequencing Illumina DataAnalysis DataAnalysis Sequencing->DataAnalysis Bioinformatics

Figure 2: H3K9me2 ChIP-seq Experimental Workflow

A typical workflow for H3K9me2 mapping begins with cell fixation using formaldehyde to crosslink proteins to DNA, followed by chromatin fragmentation using either sonication (for ChIP-seq) or micrococcal nuclease digestion (for CUT&RUN). Immunoprecipitation with validated anti-H3K9me2 antibodies is then performed to enrich for modified nucleosomes. After reversal of crosslinks and DNA purification, library preparation for high-throughput sequencing is conducted. Bioinformatic analysis typically includes read alignment, peak calling, and annotation to genomic features, with specialized tools like hiddenDomains used to identify broad H3K9me2 domains [1]. For functional validation, pharmacological inhibition of H3K9 methyltransferases using compounds like UNC0642 provides a means to test the dependence of observed H3K9me2 on specific enzymes [1].

Biological Functions and Clinical Significance

Development and Differentiation

H3K9me2 plays critical roles in cell lineage commitment and tissue differentiation through dynamic regulation:

  • Stem Cell Pluripotency: In mouse embryonic stem cells (mESCs), H3K9me2 forms megabase-scale domains comprising approximately half of the genome, maintaining repression of lineage-specific genes while preserving pluripotency [1]

  • Adipocyte Differentiation: JMJD1A-mediated demethylation of H3K9me2 at the PPARγ locus and other adipogenic genes is essential for adipocyte differentiation, occurring in an iron-dependent manner [2]

  • Muscle Differentiation: In C. elegans, muscle differentiation requires anchoring of H3K9me2-marked heterochromatin to the nuclear periphery, demonstrating the conserved role of spatial organization in cell fate determination [3]

During differentiation processes, H3K9me2 undergoes dynamic remodeling that is essential for cell fate transitions. For example, during differentiation of mESCs to epiblast-like cells (EpiLCs), H3K9me2 expansion across the genome is required for proper repression of naive pluripotency genes and alternative fate markers [4]. Disruption of this spatial organization impairs the ability of cells to properly execute differentiation programs, highlighting the functional significance of nuclear positioning for H3K9me2-mediated repression.

Disease Implications and Therapeutic Targeting

Dysregulation of H3K9me2 metabolism contributes to various human diseases:

  • Heart Failure: G9a-mediated H3K9me2 represses BDNF expression in cardiomyocytes, and G9a overexpression exacerbates heart failure progression in rat models. Knockdown of G9a inhibits cardiomyocyte apoptosis and injury, attenuating heart failure development through derepression of BDNF and activation of the TrkB signaling pathway [6]

  • Addiction: Chronic drug exposure results in ΔFosB-mediated repression of G9a and reduced H3K9me2 in the nucleus accumbens, causing dendritic arborization, altered synaptic protein expression, and increased drug-seeking behavior. Conversely, G9a hyperexpression increases H3K9me2 and blocks neural and behavioral plasticity induced by chronic drug use [5]

  • Cardiovascular Disease: H3K9me2 is present at subsets of cardiovascular disease-associated gene promoters in vascular smooth muscle cells, blocking binding of NF-κB and AP-1 transcription factors. Reduced H3K9me2 levels are observed in vascular smooth muscle cells from human atherosclerotic lesions and diabetic patients, suggesting dysregulation contributes to vascular complications [5]

  • Friedreich's Ataxia: R-loops colocalize with H3K9me2 marks at the FXN gene in Friedreich's ataxia cells, suggesting a role in the pathogenesis of this neurodegenerative disorder [5]

The compartment-specific regulation of H3K9me2 by different methyltransferases offers potential therapeutic opportunities. For instance, specific inhibition of G9a/GLP might allow targeted modulation of H3K9me2 in A compartments while preserving B compartment methylation, enabling more precise epigenetic editing than global demethylation approaches.

Conclusion and Future Perspectives

H3K9me2 represents a pivotal repressive epigenetic mark with far-reaching functions in genome organization, transcriptional regulation, and cellular identity. Its regulation by compartment-specific writers and erasers, coupled with its role in maintaining nuclear architecture through interactions with the nuclear lamina, positions H3K9me2 as a central player in epigenetic inheritance and gene expression control. The dynamic nature of H3K9me2 deposition and removal allows cells to adapt their transcriptional programs during development and in response to environmental cues, while its misregulation contributes significantly to disease pathogenesis.

References

Mechanism of Action & Structural Insight

Author: Smolecule Technical Support Team. Date: February 2026

UNC0631 was developed through structure-based optimization to improve cellular permeability and potency over earlier G9a inhibitors like BIX01294 [1] [2]. It belongs to the 7-aminoalkoxy-quinazoline class and functions by competitively binding to the SAM cofactor pocket of G9a, thereby preventing the transfer of a methyl group to its substrate [3]. This action primarily leads to a significant reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark [4] [3]. The following diagram illustrates the mechanism of UNC0631 and its downstream cellular effects:

G UNC0631 UNC0631 G9a G9a UNC0631->G9a Inhibits SAM SAM SAM->G9a Binds H3K9 Histone H3 (K9) G9a->H3K9 Normal Activity H3K9me2 H3K9me2 Mark G9a->H3K9me2 Methylates GeneActivation Gene Activation (e.g., p16INK4a, E-cadherin) H3K9->GeneActivation Upon UNC0631 Treatment GeneRepression Gene Repression H3K9me2->GeneRepression

Mechanism of UNC0631: inhibits G9a by competing with SAM, reducing H3K9me2 and reactivating genes.

Biological Activities & Experimental Data

In cellular models, UNC0631 effectively reduces H3K9me2 levels with high potency across a broad panel of cancer cell lines and demonstrates excellent separation between its functional activity and general cytotoxicity [4] [3]. The table below details its cellular activity and selectivity profile:

Property Experimental Data
Cellular H3K9me2 Reduction (IC₅₀) Ranges from 18 nM to 72 nM in various cell lines (e.g., 25 nM in MDA-MB-231, 51 nM in HCT116 wt) [4]
Antiproliferative Activity (IC₅₀) HeLa: ~1.2 μM; MCF-7: ~1.5 μM; A549: ~1.8 μM (72-hour MTT assay) [3]
Cytotoxicity (EC₅₀) Ranges from 1.8 μM (IMR-90) to 6.4 μM (HCT116 p53-/-) across cell lines [4]
Selectivity No significant inhibition of EZH2, SUV39H1, or DOT1L at concentrations up to 10 μM [3]
Gene Reactivation Upregulates G9a-repressed genes (e.g., p16INK4a, E-cadherin) [3]
Apoptosis Induction Increases apoptotic rate in HeLa cells (e.g., from ~4.1% in control to ~15.3% at 2 μM) [3]

Recent studies have highlighted its potential in novel therapeutic avenues. For instance, a 2024 study identified UNC0631 as an upregulator of mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, suggesting a possible application in treating obesity and metabolic diseases [5]. Furthermore, a 2025 high-throughput screening study on adenoid cystic carcinoma found that UNC0631 induced significant cell death (82.5%) in non-cancer stem cell populations, highlighting its continued relevance in oncology research [6].

Detailed Experimental Protocols

For researchers aiming to utilize UNC0631 in their studies, here are detailed methodologies for key assays as described in the literature.

Enzyme Activity Assay (Radioactive) [3]

This protocol measures the direct inhibition of recombinant G9a enzyme activity.

  • Reaction System:
    • Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
    • Enzyme: 20 nM recombinant G9a (or GLP) catalytic domain.
    • Substrate: 2 μM biotinylated histone H3 (1-21 aa) peptide.
    • Cofactor: 1 μM [³H]-S-adenosylmethionine (SAM).
    • Inhibitor: Serial concentrations of UNC0631 (e.g., 0.001-10 μM).
  • Procedure:
    • Incubate the reaction mixture at 37°C for 60 minutes.
    • Terminate the reaction by adding 5% trichloroacetic acid (TCA).
    • Transfer the mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.
    • Wash the plate with TCA and ethanol to remove unincorporated radioactivity.
    • Measure the bound radioactivity using a liquid scintillation counter.
    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic model.
Cellular H3K9me2 Reduction Assay (Western Blot) [3]

This protocol assesses the cellular potency of UNC0631.

  • Cell Line: HeLa cells.
  • Culture Conditions: DMEM medium with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
  • Procedure:
    • Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well and allow to adhere.
    • Treat cells with a dose range of UNC0631 (e.g., 0.03 - 3 μM) for 24 hours.
    • Lyse cells in RIPA buffer supplemented with protease inhibitors.
    • Determine protein concentration using a BCA assay.
    • Separate 30 μg of total protein by 15% SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies (e.g., anti-H3K9me2, anti-total H3) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Visualize bands using enhanced chemiluminescence (ECL) reagent.
  • Expected Outcome: A dose-dependent reduction in H3K9me2 signal, with an EC₅₀ typically around 100 nM in HeLa cells, without changes in total H3 levels [3].
Cell Viability Assay (MTT) [3]

This protocol evaluates the antiproliferative and potential cytotoxic effects of UNC0631.

  • Cell Lines: Cancer cell lines (e.g., HeLa, MCF-7, A549) and normal cells (e.g., Human Foreskin Fibroblasts, HFF).
  • Procedure:
    • Seed cells in 96-well plates at 5 × 10³ cells/well in complete medium and culture for 24 hours.
    • Add UNC0631 at various concentrations (e.g., 0.1, 0.3, 1, 2, 5 μM) in triplicate.
    • Incubate the plates for 72 hours at 37°C and 5% CO₂.
    • Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
    • Carefully remove the supernatant and dissolve the formed formazan crystals in 150 μL of DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability and the IC₅₀ values for proliferation inhibition.

References

Solubility and Chemical Properties of UNC 0631

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 is a potent and selective inhibitor of the histone methyltransferase G9a (IC₅₀ = 4 nM) and is widely used in epigenetic research [1] [2] [3]. Its solubility profile is a key consideration for preparing stock solutions.

The table below summarizes the solubility data and key chemical properties for this compound:

Property Value / Description
Molecular Weight 635.93 g/mol [1] [4] [3]
CAS Number 1320288-19-4 [1] [2] [4]
Chemical Formula C₃₇H₆₁N₇O₂ [1] [2] [3]
Solubility in DMSO ≥ 18.35 mg/mL (28.86 mM) [2]. Other sources report 100 mg/mL (157.25 mM) [3] and 16.67 mg/mL (26.21 mM) [1].
Solubility in Ethanol ≥ 12.66 mg/mL (19.91 mM) [2]. Another source reports 5 mg/mL (7.86 mM), noting that heating is recommended [3].
Solubility in Water Insoluble or slightly soluble [2] [3]

Experimental Protocols and Handling

Stock Solution Preparation

For in vitro assays, this compound is typically prepared as a concentrated stock solution in DMSO.

  • Calculating Mass: Determine the mass of this compound needed to achieve your desired concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution in DMSO, you would require approximately 6.36 mg of this compound (Molecular Weight: 635.93 g/mol).
  • Dissolution:
    • Due to its high solubility, dissolve the compound in a suitable volume of DMSO.
    • General Tip: If the compound does not dissolve immediately, it is recommended to warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic water bath [1] [2].
  • Aliquoting and Storage:
    • Aliquot the stock solution into sterile vials to avoid repeated freeze-thaw cycles.
    • Storage: Store stock solutions at -20°C for short-term use (several months) or at -80°C for longer-term storage (up to two years) [1].
    • Stability Note: It is not recommended to store the solution for a very long time; it is best used soon after preparation [2].
Cell-Based Assay Protocol

The following workflow outlines a typical cell-based experiment to assess the efficacy of this compound, such as measuring the reduction of histone H3K9 dimethylation (H3K9me2). The protocol is adapted from research using cell lines like MDA-MB-231 [1] [2].

Start Start Cell Culture Assay Seed Seed cells (e.g., MDA-MB-231) in multi-well plates Start->Seed Incubate_1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate_1 Treat Treat cells with This compound (e.g., 10 µM) Incubate_1->Treat Incubate_2 Incubate for 48h (37°C, 5% CO₂) Treat->Incubate_2 Analyze Analyze H3K9me2 levels (e.g., Western Blot, In-Cell Western) Incubate_2->Analyze End Assay Complete Analyze->End

Key Experimental Details:

  • Cell Treatment: Treat cells with this compound for 48 hours [1] [2]. The concentration used in a high-throughput screen for adenoid cystic carcinoma was 10 µM [5].
  • Cellular Potency: this compound potently reduces H3K9me2 levels in various cell lines. The IC₅₀ for this functional effect in MDA-MB-231 cells is 25 nM [1] [2].
  • Cytotoxicity: The compound shows low cell toxicity in MDA-MB-231 cells with an IC₅₀ of 2.8 µM in an MTT assay, indicating a good toxicity-to-function ratio [1].

Research Application in Cancer Models

This compound has been identified as a promising agent in pre-clinical cancer research. A 2025 study used high-throughput screening to evaluate histone-modifying drugs in adenoid cystic carcinoma (ACC) [5].

The study employed two complementary models and identified this compound as a hit compound. The experimental workflow and key findings are summarized below:

cluster_2D 2D Culture (Non-CSC Population) cluster_3D 3D Culture (CSC-Enriched Tumorspheres) HTS High-Throughput Screen 157 HMDs on UM-HACC-2A cells TwoD Treat 2D monolayer with 10 µM compounds HTS->TwoD ThreeD Allow tumorsphere formation in ultra-low attachment plates HTS->ThreeD Res2D Image and quantify cell death (PI/Hoechst) TwoD->Res2D Analysis Identify Candidate Compounds Res2D->Analysis Treat3D Treat tumorspheres with 10 µM compounds ThreeD->Treat3D Res3D Image and quantify sphere death (PI/Hoechst) Treat3D->Res3D Res3D->Analysis Result This compound induced 82.5% cell death in non-CSC model (p < 0.0001) Analysis->Result

The following table summarizes the key quantitative findings for this compound from this screening study [5]:

Assay Model Effect Measured Result Statistical Significance
Non-CSC (2D) Cell Death Induction 82.5% p < 0.0001
Tumorsphere (3D) Not specifically reported for this compound Effective candidate Identified as one of 11 compounds effective against tumorspheres

Critical Notes for Application

  • Solubility Variations: The reported solubility values differ between suppliers. It is advisable to start with the lower estimates and use recommended techniques like warming and sonication to achieve dissolution.
  • DMSO Concentration in Assays: When adding the stock solution to cell culture media, ensure the final concentration of DMSO is kept low (typically below 0.1-0.5%) to avoid solvent cytotoxicity.
  • Research Use Only: this compound is intended for research purposes only and is not for diagnostic or therapeutic use [1] [2] [3].

References

Comprehensive Laboratory Protocol: UNC 0631 Stock Solution Preparation and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC 0631

Table 1: Basic Properties of this compound

Property Specification
CAS Number 1320288-19-4
Molecular Weight 635.93 g/mol
Chemical Formula C₃₇H₆₁N₇O₂
Target G9a Histone Methyltransferase (EHMT2)
Biochemical IC₅₀ 4 nM
Primary Cellular Effect Reduction of H3K9me2 levels
Cellular IC₅₀ Range 18-72 nM (varies by cell line)
Toxicity/Function Ratio Excellent separation (>100-fold)

Stock Solution Preparation

Materials and Equipment
  • This compound powder (purity ≥98%, stored at -20°C)
  • Anhydrous DMSO (cell culture grade, sterile-filtered)
  • Absolute ethanol (200 proof, molecular biology grade)
  • Sterile glass vials (amber colored recommended for light sensitivity)
  • Analytical balance (capable of measuring 0.1 mg precision)
  • Benchtop centrifuge (for brief centrifugation of vials)
  • Sonication bath (for dissolution assistance)
  • Micropipettes and sterile tips
  • Personal protective equipment (lab coat, gloves, safety glasses)
Preparation of DMSO Stock Solutions

The following protocol outlines the standard procedure for preparing concentrated stock solutions of this compound in DMSO:

  • Weighing: Allow the this compound powder to equilibrate to room temperature while still sealed to prevent moisture absorption. Accurately weigh the desired amount of compound using a calibrated analytical balance.

  • Initial Dissolution: Transfer the weighed powder to a sterile glass vial. Add the appropriate volume of anhydrous DMSO to achieve the final concentration (typically 10-100 mM). For example, to prepare a 10 mM stock solution, add 1 mL of DMSO to 6.36 mg of this compound powder.

  • Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. This practice maintains compound stability and prevents repeated exposure to moisture.

  • Storage: Store aliquots at -20°C or -80°C in tightly sealed, clearly labeled vials. Under these conditions, DMSO stock solutions remain stable for at least one year [3].

Table 2: this compound Stock Solution Preparation Guide

Solvent Solubility Common Stock Concentrations Preparation Method Storage Stability
DMSO 100 mg/mL (157.25 mM) [3] 10 mM, 50 mM, 100 mM Vortex + sonication + gentle warming to 37°C if needed [1] [4] 1 year at -20°C or -80°C [3]
Ethanol 100 mg/mL (157.25 mM) [3] 5-10 mM Ultrasonic treatment, may require heating [4] [5] 1 year at -20°C
Water Insoluble [3] Not recommended N/A N/A
Working Solution Preparation

In Vitro Cellular Applications

Cellular Potency and Toxicity Profiles

This compound demonstrates excellent cellular potency across diverse cell lines, as measured by reduction of H3K9me2 levels. The following table summarizes key cellular activity data:

Table 3: Cellular Activity of this compound in Various Cell Lines

Cell Line Cell Type H3K9me2 Reduction IC₅₀ (μM) Cell Toxicity EC₅₀ (μM) Toxicity/Function Ratio
MDA-MB-231 Human breast cancer 0.025 [1] 2.8 [1] 112
MCF7 Human breast cancer 0.018 [1] Not specified >100
PC3 Human prostate cancer 0.026 [1] 3.8 [1] 146
22RV1 Human prostate cancer 0.024 [1] Not specified >100
HCT116 Human colon cancer 0.051 [1] 5.8 [1] 114
IMR90 Human lung fibroblast 0.046 [1] 1.8 [1] 39
Standard Cellular Protocol
  • Cell Culture: Maintain cells in appropriate media (RPMI, DMEM, or αMEM) supplemented with 10% FBS under standard culture conditions (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare working concentrations by serial dilution of DMSO stock directly into culture media.
    • Final DMSO concentration should not exceed 0.1% (v/v).
    • Include vehicle control (0.1% DMSO) and positive control as appropriate.
    • Treat cells at 50-80% confluence for 48 hours to observe maximal reduction of H3K9me2 levels.
  • Viability Assessment (MTT Assay):

    • After 48-hour treatment, replace media with fresh media containing 1 mg/mL MTT.
    • Incubate for 1-2 hours at 37°C to allow formazan crystal formation.
    • Solubilize crystals in acidified isopropanol with 1% Triton X-100.
    • Measure absorbance at 570 nm with 650 nm reference.
    • Calculate EC₅₀ values using GraphPad Prism with sigmoidal dose-response curve fitting [1].
  • H3K9me2 Level Assessment (In-Cell Western):

    • After 48-hour treatment, fix cells with 4% formaldehyde.
    • Permeabilize with 0.1% Triton X-100.
    • Block with Odyssey Blocking Buffer for 90 minutes.
    • Incubate with anti-H3K9me2 primary antibody overnight at 4°C.
    • Incubate with IRDye-labeled secondary antibody for 1 hour at room temperature.
    • Stain with DRAQ5 fluorescent dye for cell number normalization.
    • Image and quantify using an Odyssey Infrared Imaging System [2].

Signaling Pathways and Experimental Workflows

G9a Inhibition Signaling Pathway

The following diagram illustrates the molecular mechanism of this compound and its effects on epigenetic regulation:

G9a_pathway UNC0631 This compound G9a G9a Enzyme UNC0631->G9a Inhibits IC₅₀ = 4 nM H3K9me2 H3K9me2 (Gene Repression) UNC0631->H3K9me2 Reduces G9a->H3K9me2 Catalyzes SAH SAH (Reaction Product) G9a->SAH Produces Chromatin Open Chromatin (Gene Activation) H3K9me2->Chromatin Promotes SAM SAM (Methyl Donor) SAM->G9a Methyl Transfer

Diagram 1: this compound mechanism of action. This compound specifically inhibits G9a histone methyltransferase, preventing methylation of histone H3 at lysine 9, which leads to reduced H3K9me2 levels and changes in chromatin state.

Experimental Workflow for Cellular Studies

The following diagram outlines a typical experimental workflow for evaluating this compound effects in cellular systems:

workflow Start Stock Solution Preparation Cell_seeding Cell Seeding (50-80% confluence) Start->Cell_seeding Prepare working solutions Treatment Compound Treatment (48 hours, 10 nM - 10 µM) Cell_seeding->Treatment 24 hours later Viability Cell Viability Assessment (MTT Assay) Treatment->Viability Parallel assays ICW In-Cell Western (H3K9me2 Detection) Treatment->ICW Parallel assays Analysis Data Analysis (IC₅₀/EC₅₀ Calculation) Viability->Analysis ICW->Analysis End Results Interpretation Analysis->End

Diagram 2: Experimental workflow for this compound cellular studies. The protocol involves preparing stock solutions, treating cells for 48 hours, and parallel assessment of viability and target engagement.

Quality Control and Best Practices

Storage and Stability

Proper storage and handling are critical for maintaining the chemical integrity and biological activity of this compound:

  • Powder Form: Store desiccated at -20°C; stable for at least 3 years under these conditions [1].
  • DMSO Stock Solutions: Store at -80°C for long-term storage (1-2 years) or at -20°C for frequent use (1 year) [3].
  • Freeze-Thaw Cycles: Limit to 3-5 cycles maximum. Aliquot into single-use volumes to prevent repeated freezing and thawing.
  • Light Sensitivity: Store in amber vials or wrapped in aluminum foil to protect from light degradation.
Troubleshooting Common Issues
  • Precipitation in Storage: If crystals form in stock solutions after storage, warm to 37°C and vortex thoroughly before use. If precipitation persists, briefly sonicate until the solution clears.
  • Poor Cellular Activity: Verify compound activity by testing reduction of H3K9me2 levels in a responsive cell line (e.g., MDA-MB-231). Ensure proper storage conditions and avoid aqueous dilution before use.
  • High Cellular Toxicity: Confirm that final DMSO concentration does not exceed 0.1% in cell culture media. Perform a dose-range finding experiment to establish the appropriate concentration for your specific cell type.

References

UNC 0631 Cytotoxicity Profile in MTT Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data from the search results, which show that UNC 0631 has low cytotoxicity relative to its primary functional potency [1] [2].

Cell Line Functional Potency (IC₅₀ for H3K9me2 Reduction) Cytotoxicity (IC₅₀ in MTT Assay) Toxicity/Function Ratio
MDA-MB-231 25 nM [1] [2] 2.8 µM [1] [2] >100
MCF7 18 nM [1] Information not located in search results -
PC-3 26 nM [1] 3.8 µM [1] >100
22RV1 24 nM [1] Information not located in search results -
HCT116 51 nM (wt), 72 nM (p53-/-) [1] 5.8 µM (wt), 6.4 µM (p53-/-) [1] >100
IMR-90 46 nM [1] 1.8 µM [1] >39

The excellent separation between functional potency and cellular toxicity makes this compound a valuable tool compound for research [1] [3].

MTT Assay Protocol for Cytotoxicity Assessment

The MTT assay protocol measures the metabolic activity of cells as a marker of viability [4] [5]. Here is a generalized workflow and detailed methodology you can adapt.

MTT_Workflow Start Start MTT Assay Plate Plate Cells and Treat (e.g., with this compound) Start->Plate Add Add MTT Reagent (0.2 - 0.5 mg/mL final concentration) Plate->Add Incubate Incubate Plate (3-4 hours at 37°C) Add->Incubate Solubilize Solubilize Formazan Crystals (e.g., with DMSO or acidified isopropanol) Incubate->Solubilize Measure Measure Absorbance (570 nm, ref. 630-650 nm) Solubilize->Measure Analyze Analyze Data Calculate % Viability/Cytotoxicity Measure->Analyze End End Analyze->End

Detailed Methodology [4] [5]
  • Cell Seeding and Treatment

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
    • Treat cells with this compound across a range of concentrations (e.g., 1 nM to 10 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
  • MTT Incubation

    • After treatment, prepare an MTT solution in PBS (5 mg/mL) and filter sterilize.
    • Carefully remove the culture medium from the wells. Note: For suspension cells, centrifuge the plate first.
    • Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.
    • Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, metabolically active cells will convert MTT to purple formazan crystals.
  • Solubilization

    • After incubation, carefully remove the MTT-containing medium.
    • Add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a commercial solubilization buffer) to each well to dissolve the formazan crystals.
    • Wrap the plate in foil and shake on an orbital shaker for about 15 minutes to ensure complete dissolution.
  • Absorbance Measurement and Data Analysis

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm is often used to correct for background noise.
    • Calculate the average absorbance for each treatment group, subtract the average absorbance of the blank (background) control, and then determine the percentage of cell viability relative to the vehicle control.
    • The percentage cytotoxicity can be calculated using the formula: % Cytotoxicity = 100 × (1 - (Absorbance_{sample} / Absorbance_{control}))

Critical Considerations for the MTT Assay

When interpreting MTT data for this compound, keep these points in mind:

  • What MTT Measures: The MTT assay measures cellular metabolic activity via NAD(P)H-dependent oxidoreductase enzymes, which is used as a surrogate for viable cell number [6]. It is a marker of metabolism, not directly of cell proliferation [5].
  • Inherent Cytotoxicity: The MTT reagent itself can be cytotoxic to cells, which is why the assay is considered an endpoint measurement [5] [6].
  • Interference: Reducing agents in the culture medium or test compounds can non-enzymatically reduce MTT, leading to artificially high signals (false positives for viability) [5] [6]. Always include control wells without cells that contain both the culture medium and the test compound to check for this interference.
  • Optimization: Key parameters like initial cell seeding number, MTT concentration, and incubation time must be optimized for each cell line to ensure the assay operates in a linear and sensitive range [6].

References

Comprehensive Application Notes and Protocols: Using UNC0631 for H3K9me2 Analysis via Western Blot

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC0631 and H3K9me2

UNC0631 is a potent and selective small-molecule inhibitor of the histone methyltransferases EHMT2 (G9a) and EHMT1 (GLP), which are primarily responsible for catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic mark represents a key modification associated with facultative heterochromatin and transcriptional repression across the genome. The chemical inhibition of EHMT2/GLP by UNC0631 provides researchers with a powerful tool to investigate the functional roles of H3K9me2 in various biological processes, including gene regulation, cell differentiation, and cancer development.

The molecular mechanism of UNC0631 involves competitive inhibition at the substrate-binding site of EHMT2/GLP, effectively blocking the transfer of methyl groups from S-adenosylmethionine (SAM) to histone substrates. Unlike earlier generation inhibitors, UNC0631 demonstrates improved cellular potency while maintaining excellent separation between functional activity and cellular toxicity, making it particularly valuable for cell-based studies and in vivo applications. These properties have established UNC0631 as a preferred chemical probe for investigating H3K9me2-mediated epigenetic regulation in diverse experimental models, with Western blot analysis serving as a primary method for validating target engagement and assessing efficacy.

Chemical Properties and Specifications of UNC0631

UNC0631 is a synthetically derived quinazoline-based compound specifically optimized for inhibiting EHMT2/GLP methyltransferase activity in cellular systems. Its design addressed the limitations of previous inhibitors in this class, particularly poor cell membrane permeability, through strategic modifications that increased lipophilicity while maintaining high target affinity.

Table 1: Chemical and Biochemical Properties of UNC0631

Property Specification Experimental Context
Target Proteins EHMT2 (G9a), EHMT1 (GLP) Primary enzymatic targets [1]
Biochemical IC₅₀ 0.025 μM (G9a) SAHH-coupled assay [1]
Cellular IC₅₀ 0.91 μM (H3K9me2 reduction) MDA-MB-231 cells [1]
Toxicity EC₅₀ 12 μM (MTT assay) MDA-MB-231 cells [1]
Therapeutic Window ~13-fold (Toxicity/Function) Ratio of EC₅₀ to IC₅₀ [1]
Solubility DMSO stock solutions Prepare concentrated stocks (e.g., 10 mM)
Storage -20°C, desiccated Protect from light and moisture

The structural configuration of UNC0631 includes key functional groups that contribute to its effectiveness: a 2,4-diamino-6,7-dimethoxyquinazoline core scaffold, a 4-(piperidin-4-yl)amino moiety, and a pyrrolidin-1-ylpropoxy group at the 7-position. This specific arrangement enables high-affinity binding to the EHMT2/GLP substrate-binding pocket while providing optimal physicochemical properties for cellular penetration. Researchers should note that UNC0631 is structurally similar to UNC0638, with both compounds sharing the same quinazoline scaffold but differing in specific substituents that slightly alter their biochemical properties and cellular performance characteristics.

Experimental Design and Planning

Treatment Optimization

When designing experiments with UNC0631, several critical parameters require optimization to ensure robust and reproducible results:

  • Treatment Duration: Most cellular systems show significant H3K9me2 reduction within 24-72 hours of continuous treatment, though the exact timeframe may vary by cell type. For comprehensive analysis, include multiple time points (e.g., 24, 48, 72 hours) in initial experiments to establish optimal treatment duration for your specific model system. Extended treatments (up to 96 hours or longer) may be necessary for observing functional phenotypic changes following H3K9me2 reduction [2].

  • Inhibitor Concentration: While the cellular IC₅₀ for H3K9me2 reduction is approximately 0.91 μM in many systems, optimal concentration may vary based on cell type, permeability, and expression levels of target enzymes. Include a concentration range (e.g., 0.5-5 μM) in preliminary experiments to establish dose-response relationships. For most applications, working concentrations of 1-2 μM provide effective H3K9me2 reduction with minimal toxicity when treatment duration does not exceed 96 hours [1].

  • Cell Line Considerations: Different cell lines demonstrate variable responses to UNC0631 treatment due to differences in EHMT2/GLP expression, metabolic activity, and proliferation rates. The inhibitor has been successfully employed in diverse cellular models including cancer cell lines (e.g., MDA-MB-231, MCF7, K562, HeLa), primary fibroblasts, and stem cells [1] [3] [2]. Always validate performance in your specific experimental system through pilot studies.

Essential Controls

Proper experimental controls are crucial for validating results and ensuring specific on-target effects:

  • Negative Controls: Include vehicle-treated cells (DMSO at equivalent concentration) as a fundamental control for all experiments.
  • Specificity Controls: Consider including inhibitors targeting other histone methyltransferases (e.g., SUV39H1/2 inhibitors) to demonstrate specificity of H3K9me2 reduction compared to other histone modifications.
  • Viability Controls: Regularly assess cell viability throughout treatment periods using MTT, ATP-based, or similar assays to distinguish specific epigenetic effects from general cytotoxicity.
  • Secondary Validation: Where possible, include secondary validation methods such as immunofluorescence or qPCR of known H3K9me2-regulated genes to confirm functional impact of treatment.

G Start Experiment Planning Treatment Treatment Design Start->Treatment Controls Control Setup Start->Controls Analysis Analysis Plan Start->Analysis CellSelection Cell Line Selection (Cancer, primary, stem cells) Treatment->CellSelection Concentration Concentration Range (0.5-5 µM UNC0631) Treatment->Concentration Duration Treatment Duration (24-96 hours) Treatment->Duration Vehicle Vehicle Control (DMSO) Controls->Vehicle Specificity Specificity Controls (Other enzyme inhibitors) Controls->Specificity Viability Viability Assessment (MTT/ATP assays) Controls->Viability WB Western Blot Analysis->WB IF Immunofluorescence Analysis->IF Functional Functional Assays Analysis->Functional

Figure 1: Experimental Design Workflow for UNC0631 Studies - This diagram outlines the key considerations when planning experiments with UNC0631, including treatment parameters, essential controls, and validation methods.

Detailed Western Blot Protocol for H3K9me2 Detection

Cell Treatment and Protein Extraction

Materials:

  • UNC0631 (prepare 10 mM stock solution in DMSO)
  • Appropriate cell culture medium
  • Phosphate-buffered saline (PBS), ice-cold
  • RIPA lysis buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS)
  • Protease inhibitor cocktail
  • BCA or Bradford protein assay kit

Procedure:

  • Cell Treatment: Plate cells at appropriate density (typically 50-70% confluency) and allow to adhere overnight. The following day, add UNC0631 at optimized concentration (1-2 μM recommended) from DMSO stock solutions. Include vehicle control cells treated with equivalent DMSO concentration (typically 0.01-0.1%).
  • Incubation: Incubate cells for predetermined duration (24-96 hours) under standard culture conditions.
  • Harvesting: Remove medium, wash cells twice with ice-cold PBS, and harvest using cell scrapers or trypsinization followed by PBS washes.
  • Lysis: Resuspend cell pellets in RIPA lysis buffer containing protease inhibitors. Use approximately 100-200 μL lysis buffer per 10⁶ cells.
  • Extraction: Incubate lysates on ice for 30 minutes with occasional vortexing, followed by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Quantification: Transfer supernatant to new tubes and determine protein concentration using BCA or Bradford assay. Adjust samples to equal concentrations with lysis buffer.
Electrophoresis and Immunoblotting

Materials:

  • Precast or handcast SDS-PAGE gels (12-15% acrylamide)
  • Transfer apparatus (wet or semi-dry transfer systems)
  • Nitrocellulose or PVDF membranes
  • Blocking buffer (5% non-fat dry milk or BSA in TBST)
  • Primary antibodies: Anti-H3K9me2, anti-total H3
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Sample Preparation: Dilute protein extracts in Laemmli buffer to equal concentrations (typically 1-2 μg/μL) and denature at 95°C for 5 minutes.
  • Electrophoresis: Load 20-30 μg protein per lane on SDS-PAGE gel alongside prestained protein molecular weight markers. Run gel at constant voltage (100-120V) until dye front approaches bottom.
  • Transfer: Activate PVDF membrane in methanol or use nitrocellulose directly. Transfer proteins using appropriate system (wet transfer: 100V for 1 hour or 30V overnight; semi-dry transfer: 15V for 30 minutes).
  • Blocking: Incubate membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
  • Primary Antibody Incubation:
    • Prepare anti-H3K9me2 antibody in blocking buffer at manufacturer's recommended dilution (typically 1:1000).
    • Incubate membrane with primary antibody solution overnight at 4°C with gentle agitation.
  • Washing: Wash membrane 3×10 minutes with TBST.
  • Secondary Antibody Incubation:
    • Prepare HRP-conjugated secondary antibody in blocking buffer (typically 1:2000-1:5000).
    • Incubate membrane for 1 hour at room temperature with gentle agitation.
  • Detection: Wash membrane 3×10 minutes with TBST. Apply ECL detection reagents according to manufacturer's instructions and visualize using chemiluminescence imaging system.

Expected Results and Data Interpretation

Anticipated Outcomes

Treatment with UNC0631 should result in a significant reduction in H3K9me2 levels compared to vehicle-treated controls, typically observed as decreased band intensity on Western blots. The extent of reduction varies by cell type and treatment conditions but generally ranges from 50% to 80% decrease in H3K9me2 signal intensity when normalized to total histone H3 or other loading controls. This reduction should be dose-dependent, with higher concentrations of UNC0631 producing more substantial decreases in H3K9me2 levels up to a saturation point typically around 2-5 μM.

Table 2: Expected Experimental Outcomes with UNC0631 Treatment

Parameter Expected Result Validation Method Interpretation
H3K9me2 Levels 50-80% reduction Western blot band intensity Successful target engagement
Histone H3 Total No change Western blot with pan-H3 antibody Normalization control
Cell Viability >80% at 1-2 μM MTT assay Minimal toxicity at working concentrations
H3K9me3 Levels Minimal change Western blot Specificity of inhibition [2]
Other Histone Marks No consistent pattern Multiple Western blots Target specificity

The specificity of UNC0631 is demonstrated by its minimal effects on other histone modifications, particularly H3K9me3, which is primarily mediated by SUV39H1/2 methyltransferases rather than EHMT2/GLP. This specificity is a key advantage over less selective epigenetic inhibitors and should be verified in comprehensive experiments where possible. Additionally, the reduction in H3K9me2 should be reversible upon inhibitor withdrawal, though recovery kinetics may vary substantially between cell types.

Data Normalization and Quantification

Accurate quantification of Western blot results requires appropriate normalization to account for potential variations in protein loading and transfer efficiency. The most reliable approach involves:

  • Total Histone H3 Normalization: Use a pan-histone H3 antibody to detect total histone H3 levels as a loading control, as histones represent a constant proportion of nuclear proteins.
  • Housekeeping Proteins: Alternatively, use antibodies against nuclear housekeeping proteins such as lamin A/C or TBP when examining whole cell lysates.
  • Densitometric Analysis: Perform quantitative densitometry using image analysis software such as ImageJ or commercial alternatives.
  • Statistical Analysis: Conduct experiments with appropriate biological replicates (typically n≥3) and apply statistical tests (t-tests or ANOVA with post-hoc tests) to determine significance.

The calculation for normalized H3K9me2 levels is: Normalized H3K9me2 = (H3K9me2 band intensity) / (Total H3 band intensity)

Technical Considerations and Troubleshooting

Common Experimental Challenges

Several technical challenges may arise when working with UNC0631 and H3K9me2 detection:

  • Incomplete Reduction: If H3K9me2 levels do not decrease sufficiently, consider increasing treatment duration rather than concentration, as the effects are time-dependent. Also verify inhibitor solubility and stability in culture medium.
  • Cellular Toxicity: Observe toxicity at working concentrations? Reduce treatment duration or concentration, and ensure DMSO concentrations do not exceed 0.1% in vehicle controls.
  • High Background: Excessive background on Western blots may indicate antibody concentration is too high, insufficient washing, or non-optimal blocking conditions.
  • Variable Results: Inconsistent results between replicates may stem from uneven cell seeding, incomplete medium mixing when adding inhibitor, or variations in cell passage number.
Validation and Secondary Assays

While Western blot provides quantitative assessment of global H3K9me2 levels, complementary techniques offer additional validation:

  • Immunofluorescence: Microscopic analysis confirms reduction at single-cell level and reveals potential heterogeneity in response [4] [2].
  • Cell Viability Assays: Regular assessment of viability (e.g., MTT, ATP-based assays) ensures observed effects are not secondary to cytotoxicity [1].
  • Functional Assays: Downstream phenotypic assays (clonogenic, migration, differentiation) connect epigenetic changes to functional outcomes [5] [6].
  • Alternative Detection Methods: Dot blot, ELISA, or peptide arrays can provide orthogonal validation of H3K9me2 reduction [4].

G UNC0631 UNC0631 Treatment EHMT2 EHMT2/GLP Inhibition UNC0631->EHMT2 Binds substrate site H3K9me2 H3K9me2 Reduction EHMT2->H3K9me2 Decreased methylation Chromatin Chromatin Relaxation H3K9me2->Chromatin Loss of repressive mark ARHGAP29 ARHGAP29 Repression H3K9me2->ARHGAP29 Suppressed transcription GeneExp Gene Expression Changes Chromatin->GeneExp Altered accessibility Phenotype Functional Phenotypes GeneExp->Phenotype Cellular responses ALDH2 ALDH2 Expression GeneExp->ALDH2 Upregulation RhoA RhoA Pathway Activation ARHGAP29->RhoA Increased activity RAF RAF Pathway Activation ALDH2->RAF Pathway activation

Figure 2: Mechanism of Action and Downstream Effects of UNC0631 - This diagram illustrates the molecular pathway through which UNC0631 inhibits EHMT2/GLP, leading to H3K9me2 reduction and subsequent downstream biological effects, including validated pathways in cancer models.

Applications in Research and Drug Development

The use of UNC0631 for H3K9me2 manipulation has enabled significant advances across multiple research domains:

  • Cancer Epigenetics: Studies have demonstrated that EHMT2 inhibition can suppress tumor growth in specific contexts, such as GNAQ/11-mutant uveal melanoma, where combined inhibition of EHMT2 and MEK/ERK signaling showed synergistic effects [5]. Additionally, the EHMT2/NFYA-ALDH2 signaling axis has been implicated in paclitaxel resistance in lung cancer, suggesting potential therapeutic applications [6].

  • Nuclear Reprogramming: Inhibition of H3K9me2 writers has been shown to disturb epigenetic marks during nuclear reprogramming, potentially enhancing efficiency of somatic cell reprogramming, though effects on developmental rates may be context-dependent [2].

  • Chromatin Organization: Research has revealed that G9a/GLP sensitivity demarcates two types of genomic compartments, with inhibition affecting chromatin-nuclear lamina interactions and higher-order genome organization [7].

  • Stem Cell Biology: UNC0631 and related compounds have been used to investigate the role of H3K9me2 in maintaining stem cell pluripotency and facilitating lineage commitment decisions.

These diverse applications highlight the utility of UNC0631 as a research tool for investigating the functional consequences of H3K9me2 modulation across biological systems, while also suggesting potential therapeutic strategies targeting this epigenetic pathway in disease contexts, particularly in combination with other targeted agents.

References

Quantitative Profile of UNC 0631 in Various Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for UNC 0631 across different cell lines, demonstrating its potent cellular activity.

Cell Line G9a Inhibition IC50 (nM) Reduction of H3K9me2 IC50 (nM) Cytotoxicity (Cell Viability) EC50 (μM)
MDA-MB-231 4 [1] 25 [2] [1] 2.8 [2] [1]
MCF7 4 [1] 18 [2] [1] Information missing
PC3 4 [1] 26 [2] [1] 3.8 [2]
HCT-116 4 [1] 51 [2] [1] 5.8 [2]
IMR-90 4 [1] 46 [2] [1] 1.8 [2]
  • Key Insights from the Data: this compound shows consistent and potent enzyme inhibition across different cell types. Its cellular potency in reducing H3K9me2 is also high, though it varies slightly. Most importantly, there is a wide margin between its functional potency and general cytotoxicity, which makes it a suitable tool for cellular experiments [2] [1].

Experimental Protocols

Cell Culture of MDA-MB-231 Cells

The MDA-MB-231 cell line is a well-established model for triple-negative breast cancer, characterized by its highly aggressive, invasive nature and lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification [3] [4] [5].

  • Medium Preparation: Use Leibovitz's L-15 medium supplemented with 2 mM glutamine and 15% fetal bovine serum (FBS). This medium supports growth without CO2 equilibration [4]. Alternatively, DMEM or a 1:1 mixture of DMEM and Ham's F12, supplemented with 10% FBS, is also commonly used [6] [7].
  • Subculturing: When cells are 70-80% confluent, aspirate the medium, wash with PBS, and dissociate using a reagent like TrypLE or Accutase (e.g., incubate with Accutase at room temperature for 8-10 minutes) [6] [7]. Neutralize the dissociation reagent with complete medium, centrifuge the cell suspension (e.g., 300 x g for 3 minutes), and reseed the cells at a density of 1-3 x 10^4 cells/cm² [4] [7].
  • Spheroid Generation (for 3D models): Seed cells in ultra-low attachment plates. For a 96-well plate, centrifuge the plate at 290 x g for 3 minutes after seeding to facilitate aggregation. On the next day, adding medium containing Collagen I (final concentration 3 μg/mL) can dramatically improve spheroid formation [6].
This compound Treatment and Analysis
  • Compound Preparation: Prepare a stock solution in DMSO at a concentration of 10 mM. Further dilute in culture medium for treatments. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent toxicity [2] [1].
  • Typical Treatment Protocol:
    • Seed MDA-MB-231 cells in an appropriate culture vessel and allow them to adhere.
    • The next day, treat the cells with various concentrations of this compound. A 48-hour treatment is commonly used to assess H3K9me2 reduction [2] [1].
    • Include a vehicle control (DMSO-only) and a positive control if available.
  • Assessing H3K9me2 Reduction (In-Cell Western - ICW):
    • After 48 hours of treatment, fix and permeabilize the cells.
    • Block the cells to prevent non-specific antibody binding.
    • Incubate with a primary antibody specific for H3K9me2.
    • Incubate with a fluorescently labeled secondary antibody and an infrared dye-labeled antibody for protein normalization.
    • Scan the plates using a compatible scanner (e.g., LI-COR Odyssey). The fluorescence ratio (H3K9me2 signal / total protein) is used to calculate the IC50 [2].
  • Cell Viability Assay (MTT):
    • After the 48-hour drug treatment, add MTT reagent to the culture medium.
    • Incubate for a few hours (typically 2-4 hours) to allow formazan crystal formation.
    • Dissolve the formed crystals with a solvent (e.g., DMSO).
    • Measure the absorbance at 570 nm. The signal is proportional to the number of viable cells, allowing calculation of the cytotoxic EC50 [2] [1].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of this compound and a typical workflow for its application in MDA-MB-231 cells.

G cluster_pathway Molecular Pathway of this compound cluster_workflow Experimental Workflow in MDA-MB-231 Cells G9a G9a (Histone Methyltransferase) H3K9me2 H3K9me2 Repressive Mark G9a->H3K9me2 Promotes Chromatin Chromatin Condensation H3K9me2->Chromatin Leads to Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Results in UNC_0631 This compound UNC_0631->G9a Inhibits (IC₅₀ = 4 nM) Seed Seed and Culture MDA-MB-231 Cells Treat Treat with this compound (e.g., 48 hours) Seed->Treat Analyze Analysis Treat->Analyze ICW In-Cell Western (ICW) Measure H3K9me2 Analyze->ICW MTT MTT Assay Measure Cell Viability Analyze->MTT Data Data Analysis Calculate IC₅₀/EC₅₀ ICW->Data MTT->Data

Key Research Applications

  • Studying Epigenetic Mechanisms in TNBC: Using MDA-MB-231 cells, researchers can investigate how inhibition of G9a and reduction of H3K9me2 affects the expression of genes involved in cancer progression, potentially reversing aberrant silencing of tumor suppressor genes [3] [5].
  • Combination Therapy Screening: this compound can be used in conjunction with other chemotherapeutic agents or targeted drugs to explore synergistic effects and potential strategies to overcome drug resistance in aggressive breast cancers [5].
  • Investigation of Metastasis: Due to the highly metastatic nature of MDA-MB-231 cells and the role of epigenetics in metastasis, this compound is a valuable tool for studying the regulation of genes involved in invasion and migration [3] [4].

References

Introduction to UNC 0631 and the SAHH-Coupled Assay

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 is a potent and selective inhibitor of the histone methyltransferase G9a (EHMT2) [1] [2]. It was developed to function as a high-quality chemical probe, enabling researchers to investigate the biological roles of G9a and its role in depositing the repressive H3K9me2 chromatin mark [1]. A key feature of this compound is its excellent separation of functional potency (reducing H3K9me2 levels in cells) from general cell toxicity, making it a valuable tool for cellular experiments [1] [2].

The SAHH (S-adenosyl-L-homocysteine hydrolase)-coupled assay is a fluorescence-based method widely used to measure the activity of methyltransferases like G9a in a biochemical setting [1] [3] [4]. This assay is particularly valuable for high-throughput screening of inhibitors because it is universal for any SAM-dependent methyltransferase, detecting the common by-product SAH rather than a specific methylated substrate [3].

The core biochemical principle is illustrated in the diagram below:

G SAM S-adenosyl-L-methionine (SAM) MTase Methyltransferase (e.g., G9a) SAM->MTase Substrate Unmethylated Substrate Substrate->MTase SAH S-adenosyl-L-homocysteine (SAH) MTase->SAH Methylated_Sub Methylated Substrate MTase->Methylated_Sub SAHH SAHH Hydrolysis SAH->SAHH Hcy Homocysteine (Hcy) SAHH->Hcy Adenosine Adenosine SAHH->Adenosine ThioGlo ThioGlo Fluorophore Hcy->ThioGlo ADA Adenosine Deaminase Adenosine->ADA Inosine Inosine ADA->Inosine Fluorescence Fluorescent Adduct ThioGlo->Fluorescence Conjugation

SAHH-Coupled Methyltransferase Assay Protocol

This protocol is adapted from the original research that characterized this compound and is used for determining the half-maximal inhibitory concentration (IC₅₀) of compounds [5] [1] [6].

Key Reagents and Materials
  • Enzyme: Recombinant G9a protein.
  • Substrate: Histone H3 peptide (1-25) at a final concentration of 10 µM [5] [6].
  • Cofactor: S-adenosyl-L-methionine (SAM), 25 µM.
  • Coupling Enzymes: SAHH (5 µM) and adenosine deaminase (0.3 U/mL).
  • Fluorophore: ThioGlo (15 µM), a thiol-sensitive fluorophore.
  • Assay Buffer: 25 mM potassium phosphate buffer (pH 7.5), containing 1 mM EDTA, 2 mM MgCl₂, and 0.01% Triton X-100 [5] [6].
  • Inhibitor: this compound, typically tested in a dilution series (e.g., 4 nM to 16 µM).
  • Equipment: A fluorescence plate reader capable of 360/40 nm excitation and 528/20 nm emission.
Step-by-Step Procedure
  • Prepare Assay Mixture: In a 384-well plate, combine the assay buffer, SAHH, adenosine deaminase, SAM, and ThioGlo [5] [6].
  • Add Inhibitor: Introduce the this compound inhibitor at varying concentrations to the respective wells. Pre-incubate the mixture for 2 minutes [5] [6].
  • Initiate Reaction: Start the enzymatic reaction by adding the G9a enzyme and the histone H3 peptide substrate.
  • Monitor Fluorescence: Immediately place the plate in the reader and monitor the increase in fluorescence for 20 minutes. The fluorescence signal is proportional to the amount of homocysteine produced, which in turn corresponds to methyltransferase activity.
  • Data Analysis: Correct the raw fluorescence values by subtracting background signals from no-peptide or no-protein controls. Plot the fluorescence signal (or the reaction rate) against the inhibitor concentration and fit the data using software (e.g., SigmaPlot) to calculate the IC₅₀ value [5] [6].

Quantitative Profiling of this compound

This compound has been rigorously characterized both in biochemical assays and cellular models. The following tables summarize its key activity and selectivity data.

Table 1: In Vitro and Cellular Potency of this compound [5] [2] [7]

Assay Type Target / Process Cell Line (if applicable) Potency (IC₅₀ / EC₅₀)
Biochemical Assay G9a Enzyme Inhibition Not Applicable 4 nM
Cellular Assay Reduction of H3K9me2 MDA-MB-231 25 nM
Reduction of H3K9me2 MCF7 18 nM
Reduction of H3K9me2 PC3 26 nM
Reduction of H3K9me2 22RV1 24 nM
Reduction of H3K9me2 HCT116 51 nM
Reduction of H3K9me2 IMR90 46 nM
Cellular Toxicity Cell Viability (MTT Assay) MDA-MB-231 2.8 µM
Cell Viability (MTT Assay) MCF7 >10 µM

Table 2: Selectivity Profile of this compound in Biochemical Assays [5] [6]

Enzyme IC₅₀
G9a 4 nM
GLP ~100 nM (est. based on assay conc.)
SETD7 >16,000 nM (>16 µM)
SETD8 >16,000 nM (>16 µM)
PRMT3 >16,000 nM (>16 µM)
SUV39H2 >16,000 nM (>16 µM)

Research Applications and Workflow

This compound is used as a tool compound to probe the biological function of G9a. A typical research workflow involves confirming on-target engagement in cells, followed by investigating functional phenotypic outcomes.

G Start Treat Cells with this compound (0-10 µM, 48 hours) A Confirm On-Target Effect: Measure Global H3K9me2 Levels Start->A B In-Cell Western (ICW) A->B C Western Blot A->C D Investigate Functional Phenotype B->D C->D E Cell Viability Assay (MTT/MTS) D->E F Gene Expression Analysis D->F G Cancer Stem Cell (Tumorsphere) Assay D->G

Recent studies continue to leverage this compound to explore new therapeutic avenues. For instance, a 2025 screen for adenoid cystic carcinoma treatments identified this compound as a highly effective agent, inducing 82.5% cell death in non-cancer stem cell populations, highlighting its potential in cancer research [8].

Critical Considerations for the Protocol

  • DMSO Tolerance: The assay is generally tolerant of DMSO concentrations up to 1% without significant loss of enzyme activity [3].
  • Substrate Conversion: To maintain initial velocity conditions and ensure robust IC₅₀ determination, keep the substrate conversion below 15% during the reaction time [3].
  • Cellular Activity Confirmation: Always verify the functional activity of this compound in your specific cell model using techniques like In-Cell Western or Western Blot to monitor H3K9me2 reduction, as biochemical potency does not always guarantee cell permeability [1].
  • Toxicity Control: Run a parallel cell viability assay (e.g., MTT) to confirm that observed phenotypic effects are due to on-target inhibition and not general cytotoxicity [1] [2].

References

Comprehensive Application Notes and Protocols for UNC 0631 In Vitro Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC 0631

This compound is a potent, selective small-molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). It competes with the methyl donor S-adenosylmethionine (SAM) to inhibit G9a activity, reducing dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic modification leads to the reactivation of genes silenced by G9a-mediated methylation, demonstrating its value as a chemical tool for probing chromatin biology and cancer research [1].


Key Biological Activities and Treatment Concentrations

The effective concentration of this compound varies depending on the experimental context, including the specific assay, cell line, and treatment duration.

Summary of In Vitro Efficacy and Cytotoxicity

The table below summarizes the key quantitative data for this compound's activity in various experimental settings [2].

Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines

Cell Line Assay Type IC50/EC50 Value Description
Recombinant G9a Enzyme SAHH-coupled assay 4 nM [2] [3] Inhibition of methyltransferase activity.
Recombinant G9a Enzyme Radioactive assay ~15 nM [1] Inhibition of methyltransferase activity.
Recombinant GLP Enzyme Radioactive assay ~19 nM [1] Inhibition of methyltransferase activity.
MDA-MB-231 Cellular ICW (H3K9me2) 25 nM [2] Reduction of H3K9me2 levels.
MCF7 Cellular ICW (H3K9me2) 18 nM [2] Reduction of H3K9me2 levels.
PC3 Cellular ICW (H3K9me2) 26 nM [2] Reduction of H3K9me2 levels.
22RV1 Cellular ICW (H3K9me2) 24 nM [2] Reduction of H3K9me2 levels.
HCT116 wt Cellular ICW (H3K9me2) 51 nM [2] Reduction of H3K9me2 levels.
HCT116 p53-/- Cellular ICW (H3K9me2) 72 nM [2] Reduction of H3K9me2 levels.
IMR90 Cellular ICW (H3K9me2) 46 nM [2] Reduction of H3K9me2 levels.
HeLa Western Blot (H3K9me2) ~100 nM [1] Reduction of H3K9me2 levels.
MDA-MB-231 MTT (Cytotoxicity) 2.8 μM [2] Cell viability assay.
MCF7 MTT (Cytotoxicity) >10 μM [2] Cell viability assay.
PC3 MTT (Cytotoxicity) 3.8 μM [2] Cell viability assay.
HCT116 wt MTT (Cytotoxicity) 5.8 μM [2] Cell viability assay.
IMR90 MTT (Cytotoxicity) 1.8 μM [2] Cell viability assay.
HeLa MTT (Proliferation) ~1.2 μM [1] 72-hour treatment.
A549 MTT (Proliferation) ~1.8 μM [1] 72-hour treatment.
Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical and Solution Preparation Data for this compound

Property Value / Description
Molecular Formula C~37~H~61~N~7~O~2~ [2] [1]
Molecular Weight 635.93 g/mol [2] [1]
CAS Number 1320288-19-4 [2] [3] [1]
Solubility in DMSO ≥ 16.67 mg/mL (26.21 mM) [2]; 100 mg/mL (157.25 mM) with heating recommended [3].
Solubility in Ethanol ≥ 12.66 mg/mL with ultrasonic [4]; 5 mg/mL (7.86 mM) with heating recommended [3].
Solubility in Water Insoluble or slightly soluble [4] [3].
Storage (Powder) -20°C, desiccated [2] [4] [3].
Storage (Solution) -80°C for long-term storage; -20°C for short-term. Avoid repeated freeze-thaw cycles. [2] [3].

Detailed Experimental Protocols

In Vitro Treatment of Cell Lines

This protocol is adapted for measuring the reduction of H3K9me2 in adherent cancer cell lines, typical of the data reported in Table 1 [2] [1].

G Start Start Cell Treatment Plate Plate Cells Seed cells in multi-well plates (e.g., 2×10⁵ cells/well in 6-well) Start->Plate Treat Apply this compound Prepare serial dilutions from DMSO stock Add to culture medium Typical range: 10 nM - 3 µM Plate->Treat Incubate Incubate 48 hours (for H3K9me2 reduction) 37°C, 5% CO₂ Treat->Incubate Harvest Harvest Cells For protein or RNA extraction Incubate->Harvest Analyze Downstream Analysis Western Blot (H3K9me2) qPCR (Gene Expression) MTT (Viability) Harvest->Analyze

Workflow Diagram 1: Cell Treatment and Analysis

  • Cell Seeding: Seed adherent cells (e.g., MDA-MB-231, HeLa) in appropriate multi-well plates at a density of 2x10⁵ cells per well for a 6-well plate. Allow cells to adhere for 24 hours [1].
  • Drug Preparation:
    • Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Gently warm and/or sonicate if necessary to fully dissolve [2] [3].
    • Perform serial dilutions in the culture medium to achieve the desired final working concentrations (e.g., 10 nM to 3 µM). The final DMSO concentration should typically be ≤0.1% (v/v) to minimize solvent toxicity [1].
  • Treatment: Replace the medium with the drug-containing or vehicle-control (DMSO) medium.
  • Incubation: Incubate cells for the desired duration (typically 48 hours for H3K9me2 reduction analysis [2] or 72 hours for proliferation assays [1]) at 37°C in a 5% CO₂ incubator.
  • Harvesting: Proceed with cell harvesting for downstream analysis.
Enzyme Inhibition Assay (G9a)

This protocol describes a radioactive assay for measuring the direct inhibition of recombinant G9a enzyme activity by this compound [1].

G A Prepare Reaction Mix 50 mM Tris-HCl (pH 8.0) 5 mM MgCl₂, 1 mM DTT 0.1 mg/mL BSA 20 nM G9a enzyme 2 µM H3 peptide substrate B Add Inhibitor/DMSO Add serial dilutions of This compound (0.001-10 µM) Include vehicle control A->B C Initiate Reaction Add 1 µM ³H-SAM (final concentration) B->C D Incubate 60 minutes at 37°C C->D E Stop Reaction Add 5% Trichloroacetic Acid (TCA) D->E F Measure Activity Collect peptides on filters Wash and measure radioactivity via scintillation E->F

Workflow Diagram 2: G9a Enzyme Activity Assay

  • Reaction Setup: Assemble the reaction mixture on ice, containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 20 nM recombinant G9a catalytic domain, and 2 µM biotinylated histone H3 (1-21) peptide substrate [1].
  • Inhibitor Addition: Add this compound (typically tested in a range from 0.001 to 10 µM) or vehicle control (DMSO) to the reaction mixture.
  • Reaction Initiation: Start the methyltransferase reaction by adding the methyl donor, 1 µM ³H-labeled S-adenosylmethionine (³H-SAM).
  • Incubation: Incubate the reaction at 37°C for 60 minutes.
  • Reaction Termination: Stop the reaction by adding 5% trichloroacetic acid (TCA).
  • Detection: Transfer the mixture to a streptavidin-coated filter plate to capture the biotinylated peptide. Wash the filters extensively with TCA and ethanol to remove unincorporated ³H-SAM. Measure the incorporated radioactivity using a liquid scintillation counter [1].
  • Data Analysis: Calculate enzyme activity relative to the vehicle control and fit the dose-response data to a four-parameter logistic model to determine the IC₅₀ value.
Downstream Analysis Methods
3.3.1 Western Blot Analysis for H3K9me2
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay [1].
  • Gel Electrophoresis and Transfer: Separate 30 µg of total protein per sample on a 15% SDS-PAGE gel. Transfer proteins to a PVDF membrane [1].
  • Antibody Probing:
    • Block the membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with primary antibody (e.g., anti-H3K9me2) overnight at 4°C.
    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Visualize bands using enhanced chemiluminescence (ECL) reagent. Always re-probe the same membrane with an antibody against total histone H3 to serve as a loading control [1].
3.3.2 MTT Cell Proliferation and Viability Assay
  • Cell Seeding and Treatment: Seed cells in 96-well plates at 5x10³ cells per well. After 24 hours, treat with this compound across a concentration range (e.g., 0.1 to 5 µM) in triplicate [1].
  • MTT Incubation: After the treatment period (e.g., 72 hours), add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C to allow formazan crystal formation [2] [1].
  • Solubilization and Measurement: Carefully remove the medium and dissolve the formed formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm, using a reference wavelength of 650 nm to correct for background [2] [1].
  • Analysis: Calculate cell viability as a percentage of the vehicle control. Fit the dose-response data to determine the IC₅₀ or EC₅₀ for cytotoxicity.

Mechanism of Action

This compound functions as a potent and selective competitive inhibitor of the histone methyltransferase G9a. Its primary mechanism involves binding to the S-adenosylmethionine (SAM) cofactor binding pocket on the G9a enzyme, thereby preventing the transfer of methyl groups to its substrate. This inhibition leads to a marked reduction in dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark. The decrease in H3K9me2 levels facilitates a more open chromatin state, resulting in the reactivation of genes that were previously silenced by G9a-mediated methylation, such as tumor suppressor genes (e.g., p16INK4a and E-cadherin) [1]. This epigenetic reprogramming underlies the observed antiproliferative and mild apoptotic effects of this compound in various cancer cell lines.


Critical Considerations for Researchers

  • Cellular Potency vs. Cytotoxicity: this compound exhibits an excellent separation between functional potency (low nM IC₅₀ for H3K9me2 reduction) and general cytotoxicity (low µM IC₅₀). This wide therapeutic window is crucial for interpreting results, as effects observed at concentrations below 1 µM are likely target-specific, while those at higher concentrations may be off-target [2] [1].
  • Solubility and Solvent Controls: this compound has low water solubility and requires dissolution in DMSO. Researchers must ensure the compound is fully dissolved by gentle warming and/or sonication. The final DMSO concentration in cell culture should be minimized (e.g., ≤0.1%) and matched in vehicle control wells to rule out solvent effects [2] [3].
  • Selectivity Profile: While highly potent for G9a and its close homolog GLP (IC₅₀ ~19 nM), this compound shows significant selectivity as it does not potently inhibit other methyltransferases like EZH2, SUV39H1, or DOT1L at concentrations up to 10 µM [1]. This makes it a superior tool for specifically probing G9a/GLP biology compared to less selective inhibitors.
  • Stability and Storage: For consistent results, stock solutions should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. Fresh working dilutions in aqueous buffer or culture medium are recommended for each experiment [2] [3].

References

Comprehensive Application Notes for Targeting G9a with UNC0631: qPCR Analysis of Epigenetic Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to G9a Biology and UNC0631 Properties

G9a (EHMT2) is a crucial epigenetic regulator that mediates transcriptional repression primarily through histone H3 lysine 9 methylation (H3K9me1/me2). This enzyme has emerged as a significant therapeutic target in multiple cancer types, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and T-cell acute lymphoblastic leukemia (T-ALL), where its overexpression is associated with poor prognosis and therapeutic resistance [1] [2] [3]. G9a maintains a complex role in gene regulation, functioning canonically as a transcriptional corepressor but also demonstrating coactivator capabilities for specific gene subsets in certain contexts, such as with hormone-activated glucocorticoid receptor target genes [4]. This functional duality underscores the importance of precise experimental approaches when investigating G9a-mediated epigenetic regulation.

UNC0631 and its optimized derivatives (UNC0638, UNC0642) represent a class of potent, selective small-molecule inhibitors that specifically target G9a's methyltransferase activity. These inhibitors have become invaluable research tools for probing G9a function across various biological contexts. UNC0638 demonstrates high selectivity for G9a and its closely related homolog GLP (EHMT1), with minimal off-target effects on other methyltransferases, making it ideal for mechanistic studies [5]. When planning experiments with UNC0631, researchers should note that later-generation compounds in this series (particularly UNC0642) offer improved in vivo potency and pharmacokinetic properties while maintaining similar mechanisms of action and selectivity profiles [5].

Experimental Design and Workflow

Key Considerations for Experimental Planning
  • Cell line selection: Choose models relevant to your research context. For cancer studies, NSCLC lines (A549, H1299, H1975), PDAC lines (PANC-1, MIA PaCa-2), and T-ALL models (DND41, PF382, SUPT1) have well-documented G9a dependency [1] [3] [5]. Include appropriate normal cell controls where possible to assess cancer-specific effects.

  • Treatment conditions: Based on published studies, effective UNC0638 concentrations typically range from 1-10 μM for in vitro experiments, with treatment duration from 24 to 72 hours [5] [1]. For UNC0631, perform dose-response experiments to establish optimal conditions for your specific model system. Include DMSO vehicle controls at equivalent concentrations.

  • Validation of inhibition: Always confirm H3K9me2 reduction via Western blot as a primary indicator of successful target engagement. Reductions of 50-80% in H3K9me2 levels are typically observed with effective inhibition [5].

  • Time-course considerations: For gene expression studies, include multiple time points (24h, 48h, 72h) to capture both primary and secondary transcriptional responses to G9a inhibition.

Comprehensive qPCR Workflow

The experimental workflow for analyzing G9a target genes encompasses cell treatment, RNA isolation, cDNA synthesis, and quantitative PCR, followed by data analysis as illustrated below:

G cluster_1 Pre-treatment Phase cluster_2 RNA Isolation & QC cluster_3 cDNA Synthesis & qPCR cluster_4 Data Analysis Start Start A1 Cell Seeding & Culture (24-48h prior to treatment) Start->A1 End End A2 UNC0631 Treatment (1-10μM, 24-72h) A1->A2 A3 DMSO Vehicle Control (Parallel treatment) A2->A3 B1 RNA Extraction (TRIzol or column-based) A3->B1 B2 RNA Quantification (Nanodrop/Qubit) B1->B2 B3 RNA Quality Assessment (Bioanalyzer/electrophoresis) B2->B3 C1 Reverse Transcription (400ng RNA, random hexamers) B3->C1 C2 qPCR Reaction Setup (TaqMan or SYBR Green) C1->C2 C3 qPCR Run (QuantStudio or equivalent) C2->C3 D1 Data Export (CT values) C3->D1 D2 Normalization (Housekeeping genes) D1->D2 D3 Fold Change Calculation (ΔΔCT method) D2->D3 D4 Statistical Analysis (t-test, ANOVA) D3->D4 D4->End

Detailed Methodological Protocols

Cell Culture and UNC0631 Treatment

Materials:

  • Appropriate cell lines (e.g., A549, PANC-1, or other relevant models)
  • UNC0631 (commercially available from multiple suppliers)
  • DMSO (molecular biology grade)
  • Complete cell culture media specific to cell line
  • Sterile tissue culture supplies

Procedure:

  • Cell seeding: Plate cells at optimal density (typically 2-5×10⁴ cells/cm²) in appropriate culture vessels and maintain for 24-48 hours until 60-70% confluent.
  • Drug preparation: Prepare 10mM UNC0631 stock solution in DMSO and aliquot for single-use to avoid freeze-thaw cycles. Prepare working concentrations by diluting stock in complete media immediately before use.
  • Treatment: Replace culture media with media containing UNC0631 at final concentrations (typically 1-10μM) or equivalent DMSO vehicle control (usually <0.1% final concentration).
  • Incubation: Incubate cells for desired duration (24-72 hours) at standard culture conditions (37°C, 5% CO₂).
  • Harvesting: Remove treatment media, wash cells with PBS, and proceed to RNA extraction.

Technical notes: Include a dose-response pilot experiment (0.1, 0.5, 1, 5, 10μM) to establish optimal concentration for your specific cell line. Monitor cell morphology and viability throughout treatment period.

RNA Extraction and Quality Control

Materials:

  • TRIzol reagent or commercial RNA extraction kit
  • Chloroform
  • Isopropanol
  • 75% ethanol (in DEPC-treated water)
  • RNase-free supplies and workspace

Procedure:

  • Lysis: Add appropriate volume of TRIzol to culture vessel (1mL per 10cm²) and incubate 5 minutes at room temperature.
  • Phase separation: Add 0.2mL chloroform per 1mL TRIzol, shake vigorously for 15 seconds, incubate 2-3 minutes, then centrifuge at 12,000×g for 15 minutes at 4°C.
  • RNA precipitation: Transfer aqueous phase to new tube, add 0.5mL isopropanol per 1mL TRIzol, incubate 10 minutes, then centrifuge at 12,000×g for 10 minutes at 4°C.
  • RNA wash: Remove supernatant, wash pellet with 75% ethanol, vortex, then centrifuge at 7,500×g for 5 minutes at 4°C.
  • RNA resuspension: Air-dry pellet briefly (5-10 minutes), then resuspend in 20-50μL RNase-free water.
  • Quantification: Measure RNA concentration using Nanodrop or Qubit system.
  • Quality assessment: Evaluate RNA integrity via agarose gel electrophoresis or Bioanalyzer; samples with RIN >8.0 are recommended for qPCR.

Technical notes: Always include genomic DNA elimination step either during extraction or through DNase treatment to prevent genomic DNA contamination in qPCR results.

cDNA Synthesis and Quantitative PCR

Materials:

  • High-capacity cDNA reverse transcription kit
  • Random hexamers or oligo-dT primers
  • RNase inhibitor
  • qPCR master mix (SYBR Green or TaqMan)
  • Gene-specific primers/probes
  • RNase-free supplies
  • PCR plates and seals
  • Real-time PCR instrument

Procedure:

  • cDNA synthesis:

    • Prepare reaction mix (400ng RNA, 1× RT buffer, 4mM dNTPs, 1× random primers, 1U/μL RNase inhibitor, 2.5U/μL reverse transcriptase)
    • Incubate: 25°C for 10 minutes (primer annealing), 37°C for 120 minutes (extension), 85°C for 5 minutes (enzyme inactivation)
    • Dilute cDNA 1:5-1:10 with nuclease-free water for qPCR
  • qPCR setup:

    • Prepare master mix containing 1× qPCR mix, gene-specific primers (200-400nM final), and cDNA template (2-5μL per reaction)
    • For SYBR Green: Include ROX reference dye if required by instrument
    • For TaqMan: Include 100-250nM probe
    • Run reactions in technical triplicates
  • qPCR program:

    • Stage 1: 50°C for 2 minutes (UDG incubation, if applicable)
    • Stage 2: 95°C for 10 minutes (enzyme activation)
    • Stage 3 (40 cycles): 95°C for 15 seconds (denaturation), 60°C for 1 minute (annealing/extension)
    • Stage 4 (melting curve, for SYBR Green only): 95°C for 15 seconds, 60°C for 1 minute, 95°C for 15 seconds

Technical notes: Include no-template controls (NTC) and no-reverse-transcriptase controls to detect contamination and genomic DNA amplification. Use validated, efficient primers (85-110% efficiency) with minimal primer-dimer formation.

Expected Results & Data Interpretation

Anticipated Gene Expression Changes

Table 1: Expected Expression Changes of Key G9a Target Genes Following UNC0631 Treatment

Gene Category Gene Symbol Expected Fold Change Biological Context Functional Significance
Tumor Suppressors APC2 ↑ 2-5 fold NSCLC [1] Wnt pathway regulation
Heterochromatin Factors HP1α ↓ 2-4 fold NSCLC [1] Growth suppression
Stemness Markers CD133 ↓ 2-3 fold Pancreatic Cancer [3] Reduced stem-like properties
Stemness Markers Nestin ↓ 2-3 fold Pancreatic Cancer [3] Reduced stem-like properties
Stemness Markers Lgr5 ↓ 2-3 fold Pancreatic Cancer [3] Reduced stem-like properties
Metabolic Regulators SESN2 ↓ 2-4 fold T-ALL [5] Impaired stress response
Inflammatory Mediators IL-8 ↓ 3-5 fold Pancreatic Cancer [3] Reduced chemoresistance
Data Analysis and Normalization

Analysis workflow:

  • Quality assessment: Exclude reactions with amplification efficiency outside 85-115% or with irregular amplification curves
  • Normalization: Use the ΔΔCT method with multiple reference genes (e.g., GAPDH, β-actin, B2M)
  • Fold change calculation: Calculate 2^(-ΔΔCT) for fold change values relative to DMSO control
  • Statistical analysis: Perform appropriate tests (t-test for two groups, ANOVA for multiple groups) with p<0.05 considered significant

Troubleshooting tips:

  • High variation between technical replicates: Check pipetting accuracy, template quality, and primer efficiency
  • No amplification: Verify RNA integrity, cDNA synthesis efficiency, and primer specificity
  • Inconsistent results between biological replicates: Ensure consistent cell culture conditions and treatment timing

Research Applications and Case Studies

Cancer Research Applications

The use of UNC0631 in studying G9a function has yielded significant insights across multiple cancer types:

In pancreatic cancer models, G9a inhibition with UNC0631 overcomes gemcitabine resistance by reducing the expression of stemness markers (CD133, Nestin, Lgr5) and suppressing IL-8-mediated signaling pathways. This approach sensitizes resistant cells to conventional chemotherapy and reduces tumor growth and metastasis in orthotopic models [3]. The mechanistic insights gained from these qPCR-based gene expression analyses have revealed G9a as a critical mediator of the stem-like phenotype in treatment-resistant cells.

In non-small cell lung cancer, UNC0631 treatment restores expression of epigenetically silenced tumor suppressors like APC2 while downregulating oncogenic factors such as HP1α. This leads to suppression of the Wnt signaling pathway and impaired tumor growth, providing a strong rationale for targeting G9a in NSCLC therapeutics [1]. qPCR analysis following UNC0631 treatment serves as a valuable tool for identifying patients most likely to respond to G9a-targeted therapies.

In hematological malignancies, particularly T-ALL, G9a inhibition disrupts metabolic dependencies by modulating sestrin2 (SESN2) expression and impairing glycolytic pathways essential for leukemic cell survival [5]. The transcriptional profiling following UNC0631 treatment reveals connections between epigenetic regulation and metabolic reprogramming in cancer cells.

Mechanism of Action Studies

Beyond direct anticancer applications, UNC0631 serves as a powerful tool for deciphering fundamental mechanisms of G9a function:

Studies of the glucocorticoid receptor (GR) pathway have revealed G9a's role as a molecular scaffold that enhances coactivator recruitment (CARM1, p300) to specific GR target genes, independent of its methyltransferase activity in some contexts [4]. This bifunctional nature—both coactivator and corepressor—highlights the context-dependent functions of G9a that can be elucidated through careful qPCR analysis of target genes following UNC0631 treatment.

In neuronal systems, G9a has been shown to maintain neuronal subtype identity through repression of alternative lineage genes in striatal neurons [6]. While these studies often employ genetic approaches rather than pharmacological inhibition, they provide important insights into the diverse biological processes regulated by G9a that can be further investigated using UNC0631.

Supplementary Information

Computational Analysis Tools

For large-scale qPCR data analysis, several computational tools are available:

Auto-qPCR is an open-source Python-based web application that automates processing of qPCR results, including data exclusion, normalization, and statistical analysis [7]. This tool supports multiple quantification methods (absolute quantification, relative quantification with/without reference sample) and provides visualization capabilities, enhancing reproducibility in qPCR data analysis.

Commercial qPCR analysis software from instrument manufacturers (QuantStudio, Bio-Rad CFX, etc.) provides built-in analysis capabilities, though with varying levels of transparency in data processing algorithms.

Regulatory and Safety Considerations
  • UNC0631 is for research use only and not for diagnostic or therapeutic applications
  • Follow institutional safety protocols for handling chemical inhibitors
  • Proper disposal of chemical waste according to institutional guidelines
  • Compliance with ethical guidelines for cell line usage and proper attribution for commercially available lines

Conclusion

These application notes provide a comprehensive framework for investigating G9a target genes using UNC0631 and qPCR analysis. The protocols outlined enable researchers to reliably assess the transcriptional consequences of G9a inhibition across various biological contexts. The expected results tables and case studies offer benchmarks for data interpretation and highlight the therapeutic potential of G9a targeting in cancer and other diseases. As research in epigenetic therapies advances, UNC0631 remains a valuable tool for deciphering G9a biology and validating its function in disease-specific contexts.

References

UNC 0631: Compound Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 is a potent and selective small-molecule inhibitor of the histone methyltransferases G9a (EHMT2) and its closely related partner GLP (EHMT1) [1] [2] [3]. Its primary mechanism of action is the competitive inhibition of these enzymes, leading to a marked reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark associated with silenced genes, including tumor suppressors [2] [4].

The quantitative biological activity profile of this compound is summarized in the table below.

Parameter Value Details
Biochemical IC₅₀ (G9a) 4 nM SAHH-coupled assay [1] [2] [3].
Cellular IC₅₀ (H3K9me2) ~25 nM In-Cell Western (ICW) in MDA-MB-231 cells (48h treatment) [1] [2].
Cytotoxicity (EC₅₀) ~2.8 µM MTT assay in MDA-MB-231 cells (48h treatment) [1] [2].
Solubility (DMSO) ~16-18 mg/mL ~25-28 mM; may require gentle warming and/or sonication [1] [2].
Recommended Storage -20°C Powder form; solutions should be used freshly prepared [2] [3].

Experimental Protocols and Workflows

While a full, standalone protocol was not available, the following workflow and methods can be pieced together from the cited literature for using this compound in a research setting.

Start Start: Prepare this compound Stock Step1 1. Reconstitute powder in DMSO (e.g., 10-100 mM stock) Start->Step1 Step2 2. Dilute in culture medium (Working conc. typically 1-10 µM) Step1->Step2 Step3 3. Treat Cells (Incubate for 48 hours) Step2->Step3 Step4 4. Analyze Outcome Step3->Step4 AssayA In-Cell Western (ICW) Step4->AssayA Measure H3K9me2 reduction AssayB MTT Cytotoxicity Assay Step4->AssayB Assess cell viability AssayC Western Blot Analysis Step4->AssayC Confirm target inhibition

Cell-Based Functional Assay (In-Cell Western)

This protocol is adapted from methods described in supplier data and research articles [1] [2] [3].

  • Cell Lines Used: MDA-MB-231, MCF7, PC3, HCT116, 22RV1, IMR90, etc.
  • Cell Culture: Grow cells in recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS.
  • Compound Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO.
    • Dilute the stock into the cell culture medium to achieve the desired final concentration (typically in the range of 0.001 to 10 µM). Include a vehicle control (DMSO at the same final concentration, e.g., 0.1%).
    • Treat cells for 48 hours.
  • Viability Assessment (MTT Assay):
    • Following the 48-hour treatment, replace the medium with fresh medium containing MTT reagent (1 mg/mL).
    • Incubate for 1-2 hours at 37°C to allow for formazan crystal formation.
    • Solubilize the crystals in acidified isopropanol or DMSO.
    • Measure the absorbance at 570 nm, with a background correction at 650 nm. Calculate the percentage of viable cells relative to the vehicle control [2] [3].
  • Target Engagement (In-Cell Western):
    • After treatment, fix and permeabilize cells.
    • Simultaneously stain with primary antibodies: one against H3K9me2 and another against a total histone H3 or a structural protein for normalization.
    • Use fluorescently labeled secondary antibodies with different wavelengths.
    • Use a laser scanner or a high-content imaging system to quantify the fluorescence intensity. The ratio of H3K9me2 signal to the normalization signal is used to determine the level of inhibition, and IC₅₀ values can be calculated [2].
Biochemical Methyltransferase Assay

The search results reference an SAHH (S-adenosylhomocysteine hydrolase)-coupled assay as a method to determine the biochemical IC₅₀ [3]. The general principle is outlined below.

  • Principle: The methyltransferase reaction produces S-adenosylhomocysteine (SAH). SAHH hydrolyzes SAH to homocysteine and adenosine. The free thiol group of homocysteine then reacts with a thiol-sensitive fluorophore (ThioGlo), generating a fluorescent signal proportional to methyltransferase activity.
  • Typical Assay Mix:
    • Buffer: 25 mM potassium phosphate, pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100.
    • Enzymes: 5 µM SAHH, 0.3 U/mL adenosine deaminase.
    • Substrates: S-adenosylmethionine (SAM, 25 µM) and histone peptide (e.g., H3(1–25) at 10 µM for G9a).
    • Detection: 15 µM ThioGlo.
  • Inhibition Testing: this compound is added at various concentrations (e.g., 4 nM to 16 µM) and incubated with the enzyme for 2 minutes before initiating the reaction with the histone peptide.
  • Measurement: The increase in fluorescence (Ex/Em: 360/528 nm) is monitored over 20 minutes. IC₅₀ values are calculated by comparing the initial rates of the reaction in the presence and absence of the inhibitor [3].

Research Applications and Key Findings

This compound has been utilized as a chemical probe to investigate the biological roles of G9a. The table below summarizes key findings from recent studies.

Research Context Key Finding Citation
Adenoid Cystic Carcinoma (ACC) Identified as a hit from a high-throughput screen. Induced 82.5% cell death (p<0.0001) in 2D monolayer cultures of UM-HACC-2A cells at 10 µM. [5]
Cholangiocarcinoma (CCA) G9a inhibition (via siRNA or pharmacological inhibitors like UNC0631) suppressed CCA cell growth in vitro and in vivo, and was linked to the reactivation of the Hippo pathway kinase LATS2. [4]
General Epigenetics Research Serves as a standard tool compound for probing G9a/GLP function due to its high cellular potency and favorable separation between functional potency (nM) and cellular toxicity (µM). [1] [2] [3]

Critical Considerations for Researchers

  • Cellular Toxicity: While this compound shows excellent selectivity, researchers should always perform parallel cytotoxicity assays (like MTT) alongside functional readouts, especially at higher concentrations or in sensitive cell lines. The therapeutic window is wide, but not infinite [2].
  • Solubility and Handling: this compound has limited solubility in aqueous buffers. It is essential to prepare stock solutions in high-quality DMSO and ensure proper dilution into the culture medium to prevent precipitation. Gentle warming and sonication are recommended to achieve the desired concentrations [2] [3].
  • Off-Target Effects: Although this compound is highly selective for G9a and GLP over a broad range of other methyltransferases, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Appropriate controls, including genetic knockdowns, are recommended to confirm phenotype specificity.

References

Comprehensive Application Notes and Protocols: Detecting UNC 0631-Induced Apoptosis via Annexin V Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apoptosis Detection and UNC 0631 Mechanism

Apoptosis detection represents a cornerstone in cellular biology and drug development, providing critical insights into compound mechanisms and potential therapeutic efficacy. The Annexin V staining protocol has emerged as a gold standard for identifying early apoptotic cells by exploiting a fundamental biological event: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during apoptosis initiation. This externalized PS creates a specific binding site for Annexin V, a 35-36 kDa calcium-dependent phospholipid-binding protein, allowing researchers to detect apoptosis before morphological changes become apparent and before loss of membrane integrity occurs. When combined with a viability dye such as propidium iodide (PI), this assay can discriminate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations, providing a comprehensive view of cell death dynamics [1].

This compound is a potent and selective inhibitor of histone methyltransferases G9a and GLP, which play crucial roles in epigenetic regulation through their control of histone H3 lysine 9 methylation levels. By modulating this epigenetic pathway, this compound induces changes in gene expression patterns that can trigger apoptosis across various cancer cell models. The evaluation of this compound's apoptotic effects requires robust, quantitative methods capable of capturing the temporal progression of cell death, making the Annexin V/PI assay an ideal approach for characterizing its biological activity [2]. When selecting apoptosis detection methods, researchers should consider the advantages and limitations of available approaches, as summarized in Table 1.

Table 1: Comparison of Apoptosis Detection Methods

Method Detection Principle Stage Detected Advantages Limitations
Annexin V/PI Staining PS externalization & membrane integrity Early & late apoptosis Live cell analysis, simple protocol, quantitative Cannot distinguish apoptosis from other PS-exposing death forms [1]
Caspase Activity Assays Caspase-3/7 cleavage activity Mid-apoptosis High sensitivity, HTS-compatible Requires cell lysis (some formats), measures enzymatic activity not commitment to death [3]
TUNEL Assay DNA fragmentation Late apoptosis Specific for DNA breaks Multi-step procedure, not HTS-compatible [3]
Morphological Analysis Cellular & nuclear changes All stages No special reagents needed Subjective, low-throughput [2]
Mitochondrial Potential Probes ΔΨm disruption Early apoptosis Can predict apoptosis before PS exposure Affected by metabolic changes unrelated to apoptosis [2]

Experimental Design and Preparation

Sample Preparation and this compound Treatment

Cell line selection should reflect the biological context of this compound's mechanism, with consideration for epithelial-mesenchymal transition status, origin tissue, and relevance to the specific cancer type under investigation. Both adherent and suspension cells are compatible with this protocol, though processing methods differ slightly. For this compound treatment, prepare a dose-response curve (typically 1 nM to 10 µM) and include appropriate vehicle controls (DMSO concentration should be consistent across all samples, preferably ≤0.1%). The optimal treatment duration varies by cell type but generally falls between 24-72 hours to capture the temporal progression of apoptosis [4]. Include a positive control (e.g., 1-10 µM camptothecin or 1 µM staurosporine for 4-6 hours) to validate assay performance [5].

Instrumentation and Reagent Optimization

The core reagents required include fluorochrome-conjugated Annexin V (FITC, PE, APC, or other conjugates compatible with your flow cytometer lasers), propidium iodide (or alternative viability dyes such as 7-AAD or SYTOX AADvanced), and Annexin V binding buffer (10 mM HEPES/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂). Critical considerations for reagent preparation include:

  • Calcium dependence: Avoid EDTA or other calcium chelators in wash buffers as they interfere with Annexin V binding [6]
  • Buffer composition: 1X binding buffer must contain 2.5 mM CaCl₂ for optimal Annexin V binding [7]
  • Propidium iodide concentration: Typical working concentration is 1-2 µg/mL; higher concentrations increase background [8]
  • Antibody titration: Always titrate Annexin V conjugate for optimal signal-to-noise ratio

Flow cytometer calibration is essential for reproducible results. The instrument should be equipped with a 488-nm laser for FITC and PI detection, though modern multicolor configurations with violet (405-nm) and red (633-nm) lasers enable more sophisticated multiparameter panels. Proper compensation controls are mandatory when using multiple fluorochromes: unstained cells, Annexin V only, PI only, and double-stained cells [6] [5].

G cluster_stain Staining Protocol Start Experiment Planning Cell Cell Seeding and This compound Treatment Start->Cell 24-72 hr Harvest Cell Harvest (Collect supernatant + trypsinize) Cell->Harvest Adherent: trypsinize gently Suspension: direct collection Wash Wash with PBS (Centrifuge 400-600×g, 5 min) Harvest->Wash Stain Staining in Binding Buffer Wash->Stain Resuspend in binding buffer Analyze Flow Cytometry Analysis Stain->Analyze Within 1 hour Annexin Add Annexin V conjugate Stain->Annexin Data Data Interpretation Analyze->Data Incubate1 Incubate 15 min Room temperature, dark Annexin->Incubate1 PI Add Propidium Iodide Incubate1->PI Incubate2 Incubate 5-15 min On ice, dark PI->Incubate2 Incubate2->Analyze

Figure 1: Experimental workflow for Annexin V/PI apoptosis detection in this compound-treated cells. The process begins with cell treatment and progresses through harvesting, staining, and analysis phases. Critical steps requiring specific attention are highlighted in the staining protocol section.

Step-by-Step Protocol

Sample Processing and Staining Procedure
  • Cell harvesting: For adherent cells, collect both supernatant (containing detached apoptotic cells) and trypsinized adherent cells, then combine these fractions for analysis. Use gentle trypsinization (0.25% trypsin-EDTA for ≤5 minutes) to minimize artificial phosphatidylserine exposure. For suspension cells, collect directly by centrifugation [8].

  • Washing and counting: Wash cells twice with ice-cold PBS (centrifuge at 400-600 × g for 5 minutes at room temperature). Resuspend the final pellet and perform cell counting using a hemocytometer or automated cell counter. Adjust cell concentration to 1-5 × 10⁶ cells/mL in 1X Annexin V binding buffer [6].

  • Annexin V staining: Transfer 100 µL of cell suspension (1-5 × 10⁵ cells) to flow cytometry tubes. Add 5 µL of fluorochrome-conjugated Annexin V, mix gently by swirling, and incubate for 15 minutes at room temperature protected from light. This incubation period allows calcium-dependent binding of Annexin V to externalized phosphatidylserine [1] [6].

  • Viability dye staining: Without washing, add 5 µL of propidium iodide staining solution (or alternative viability dye) directly to the cell suspension. Alternatively, 7-AAD can be substituted for PI with similar gating strategies. Incubate for an additional 5-15 minutes on ice protected from light. Do not wash after PI addition as this may disturb the equilibrium and remove the dye from non-viable cells [6] [7].

  • Buffer addition and analysis: Add 400 µL of 1X Annexin V binding buffer to each tube, mix gently, and keep samples on ice protected from light. Analyze by flow cytometry within 1 hour of staining completion, as prolonged storage affects cell viability and staining integrity [7].

Critical Controls and Optimization

Including appropriate controls is essential for accurate data interpretation and gating strategy implementation. The required controls include:

  • Unstained control: Cells in binding buffer without any dyes to assess autofluorescence
  • Annexin V single-stain control: Cells stained with Annexin V conjugate only for compensation and gating
  • PI single-stain control: Cells stained with PI only for compensation and gating
  • Untreated negative control: Cells treated with vehicle alone to establish baseline apoptosis
  • Induced positive control: Cells treated with a known apoptosis inducer (e.g., camptothecin, staurosporine) to verify assay sensitivity [7] [5]

For primary cells or difficult samples, consider implementing a modified protocol incorporating RNase A treatment (10 µg/mL for 15 minutes after staining) to eliminate false-positive PI staining caused by cytoplasmic RNA, which can account for up to 40% of false positive events in conventional protocols [9]. Additionally, when working with sensitive primary cells, minimize mechanical stress during processing as centrifugation and vortexing can accelerate apoptosis or cause membrane damage [5].

Table 2: Troubleshooting Common Issues in Annexin V/PI Staining

Problem Potential Causes Solutions Preventive Measures
High background in unstained cells Cellular autofluorescence, debris Adjust PMT voltages, gate out debris Use fresh cells, minimize processing time
Weak Annexin V signal Inadequate apoptosis induction, expired reagents Include positive control, check reagent dates Titrate Annexin V, verify calcium in buffer
Excessive PI staining Over-induction of necrosis, RNA binding Titrate this compound concentration, add RNase step Optimize treatment duration, use RNase A [9]
Low cell yield after treatment Extensive cell death, harsh processing Collect supernatant, gentle trypsinization Combine floating & adherent cells [8]
Poor separation of populations Inadequate compensation, instrument misalignment Check single-stain controls, recalibrate cytometer Fresh compensation for each experiment
Inconsistent results between replicates Uneven drug distribution, cell clumping Ensure homogeneous cell suspension, mix reagents well Use single-cell suspension, vortex gently

Data Analysis and Interpretation

Gating Strategy and Population Identification

Flow cytometry analysis begins with establishing a hierarchical gating strategy to ensure accurate population identification. First, gate on the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and select the main cell population. Within this population, apply doublet discrimination using FSC-H vs. FSC-A to exclude cell aggregates that could lead to misinterpretation. Subsequently, create a dual-parameter dot plot with Annexin V on the x-axis and PI on the y-axis, divided into four quadrants [1] [7]:

  • Q1 (Annexin V⁻/PI⁺): Necrotic cells or late apoptotic cells with compromised membrane integrity
  • Q2 (Annexin V⁺/PI⁺): Late apoptotic cells that have lost membrane integrity
  • Q3 (Annexin V⁺/PI⁻): Early apoptotic cells with externalized PS but intact membranes
  • Q4 (Annexin V⁻/PI⁻): Viable, healthy cells without apoptosis markers

The apoptotic index is calculated as the sum of early and late apoptotic populations (Q2 + Q3). For this compound dose-response studies, plot this apoptotic index against compound concentration to determine EC₅₀ values and maximal efficacy. Time-course experiments should analyze apoptosis at multiple time points (e.g., 24, 48, 72 hours) to capture the kinetics of cell death induction [4].

Key Considerations for Data Interpretation

Several critical factors must be considered when interpreting Annexin V/PI data:

  • Kinetics of apoptosis: Apoptosis is a dynamic process, and cells progress through stages at different rates. The "snapshot" provided by flow cytometry reflects the distribution at a single time point, necessitating multiple time points for comprehensive understanding [5]
  • Cell type variability: Response to this compound varies significantly by cell type, influenced by factors such as epigenetic state, proliferation rate, and endogenous expression of anti-apoptotic proteins
  • Assay limitations: The Annexin V assay cannot distinguish between apoptosis and other forms of programmed cell death that involve PS externalization, such as necroptosis. Therefore, complementary assays may be required for definitive mechanism confirmation [1]
  • False positives: Cells undergoing mechanical stress, improper trypsinization, or edge effects in cell culture can exhibit false positive Annexin V staining. Including proper controls and standardizing handling procedures minimizes this risk [9]

Statistical analysis should include at least three biological replicates with multiple technical replicates per condition. Data are typically presented as mean ± standard deviation, with significance testing (e.g., Student's t-test or ANOVA with post-hoc tests) comparing this compound-treated samples to vehicle controls.

Advanced Applications and Multiparameter Apoptosis Assays

Integration with Additional Apoptosis Markers

The basic Annexin V/PI assay can be enhanced through multiparameter flow cytometry incorporating additional apoptosis markers, providing deeper mechanistic insights into this compound's action. Key complementary approaches include:

  • Caspase activation detection: Utilize fluorescent caspase inhibitors (FLICA) or caspase substrate-based reagents (CellEvent Caspase-3/7) to detect executioner caspase activity. These assays can be combined with Annexin V staining in a single tube, enabling discrimination of caspase-positive and -negative apoptotic populations [5]
  • Mitochondrial membrane potential: Incorporate dyes such as JC-1, TMRE, or MitoTracker Red to assess ΔΨm collapse, an early event in intrinsic apoptosis pathway engagement
  • DNA damage markers: Include antibodies against phosphorylated histone H2AX (γH2AX) to evaluate genotoxic stress responses potentially induced by this compound treatment
  • Cell cycle analysis: Combine Annexin V/PI staining with DAPI or Hoechst 33342 to evaluate cell cycle-specific apoptosis induction [10]

When designing multicolor panels, ensure fluorochrome compatibility and minimize spectral overlap through careful panel design. For instance, a four-color panel could include FITC-Annexin V, PE-conjugated active caspase-3 antibody, 7-AAD for viability, and Pacific Blue for a phenotypic marker (e.g., CD45 for hematopoietic cells) [6].

Adaptation for High-Throughput Screening

For high-throughput screening applications evaluating multiple compounds or this compound analogs, the Annexin V assay can be adapted to 96-well or 384-well plate formats. Key modifications include:

  • Luminescent Annexin V assays: Utilize annexin V fusion proteins containing subunits of shrimp-derived luciferase in enzyme complementation approaches, enabling no-wash homogeneous protocols compatible with ultraHTS [3]
  • Automated liquid handling: Implement robotic systems for consistent cell plating, compound addition, and staining procedures
  • Flow cytometry with plate loaders: Utilize high-throughput flow cytometers equipped with 96-well or 384-well plate loaders for rapid sample acquisition
  • Fluorescent cell barcoding: Pre-stain cell populations from different conditions with distinct concentrations of viability dyes or cell-permeable dyes to enable sample multiplexing before Annexin V staining [10]

These HTS adaptations significantly increase throughput while maintaining the biological relevance of single-cell analysis, making them ideal for drug discovery campaigns focused on epigenetic regulators like this compound.

Conclusion

The Annexin V/propidium iodide apoptosis detection assay provides a robust, quantitative method for evaluating this compound-induced cell death. Through careful experimental execution, appropriate controls, and multidimensional data analysis, researchers can obtain reliable insights into the apoptotic effects of this epigenetic modulator. The protocol's adaptability to multiparameter flow cytometry and high-throughput formats further enhances its utility in both basic research and drug discovery contexts. When properly implemented, this approach serves as a powerful tool for characterizing the functional consequences of G9a/GLP inhibition and profiling the potency of this compound across diverse cellular models.

References

UNC 0631 cellular H3K9me2 reduction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to UNC0631

UNC0631 was developed to achieve high in vitro potency against G9a/GLP alongside improved cellular permeability and low cellular toxicity, creating a significant separation between its functional potency and cytotoxic effects [1]. Its primary mechanism of action is competitive inhibition of the S-adenosylmethionine (SAM) binding pocket in G9a and GLP, preventing the transfer of methyl groups to H3K9 and leading to a reduction in the repressive H3K9me2 mark [2]. This action can reactivate genes silenced by G9a-mediated methylation, such as the tumor suppressor p16INK4a [2].

Key Biochemical and Cellular Profiling Data

The table below summarizes essential quantitative data for UNC0631, which should be used to determine appropriate experimental concentrations.

Parameter Value Experimental Context / Cell Line
G9a Enzyme IC₅₀ 4 nM [3], 15 nM [2] Recombinant G9a enzyme (SAHH-coupled assay [3]; radioactive assay [2])
GLP Enzyme IC₅₀ 19 nM [2] Recombinant GLP enzyme (radioactive assay) [2]
Cellular H3K9me2 Reduction (IC₅₀) ~100 nM [2] HeLa cells, Western Blot (24h treatment) [2]
Cellular H3K9me2 Reduction (ICW IC₅₀) 25 nM [3], 18-72 nM [3] MDA-MB-231 cells [3]; various other lines (MCF7, PC3, etc.) [3]
Antiproliferative Activity (IC₅₀) ~1.2 - 1.8 μM [2] Cancer cell lines (HeLa, MCF-7, A549; 72h MTT assay) [2]
Cytotoxicity (EC₅₀) >10 μM [1], >2 μM [2] MDA-MB-231 cells (MTT assay) [1]; Normal HFF cells (viability >85% at 2μM) [2]
Solubility 16.67 mg/mL (26.21 mM) [3] In DMSO [3]
Selectivity >10 μM [2] No significant inhibition of EZH2, SUV39H1, DOT1L at up to 10μM [2]

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of H3K9me2 Levels in Cells

This protocol is used to detect the reduction of global H3K9me2 levels in cells treated with UNC0631 [2].

  • 1. Cell Seeding and Treatment: Seed cells (e.g., HeLa) in 6-well plates at a density of 2 × 10⁵ cells per well in complete growth medium (e.g., DMEM + 10% FBS). After 24 hours, replace the medium with fresh medium containing UNC0631. A typical concentration range is 0.03 to 3 μM, with a 1 μM concentration often used for strong effects over 24 hours [2]. A DMSO vehicle control (e.g., 0.1% v/v) is essential.
  • 2. Protein Extraction: After incubation, wash the cells with cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate. Centrifuge at ~12,000-14,000 x g for 15 minutes at 4°C to remove insoluble material. Determine the protein concentration of the supernatant using a BCA assay.
  • 3. Western Blotting: Separate 30 μg of total protein per sample by 15% SDS-PAGE. Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-H3K9me2, anti-total H3 as a loading control) overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) reagent.
Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the anti-proliferative effects and potential cytotoxicity of UNC0631 [2].

  • 1. Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549, or normal fibroblasts like HFF) in 96-well plates at a density of 5 × 10³ cells per well in 100 μL of complete medium. Allow cells to adhere for 24 hours.
  • 2. Drug Treatment: Prepare serial dilutions of UNC0631 in culture medium. A common range is 0.1 to 5 μM. Replace the medium in the 96-well plate with 100 μL of the drug-containing medium. Include a DMSO vehicle control and a blank control (medium only). Each condition should be performed in triplicate.
  • 3. Viability Detection: After a 72-hour incubation, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate the plate for 4 hours at 37°C. Carefully remove the supernatant and add 150 μL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate gently for 10 minutes.
  • 4. Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control group and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Quantitative PCR (qPCR) for G9a Target Gene Expression

This protocol assesses the functional consequence of G9a inhibition by measuring the reactivation of genes it represses [2].

  • 1. Cell Treatment: Treat cells (e.g., HeLa) with 1 μM UNC0631 or DMSO control for 48 hours.
  • 2. RNA Extraction and cDNA Synthesis: Collect the cells and isolate total RNA using a commercial RNA extraction kit. Quantify the RNA and reverse-transcribe equal amounts (e.g., 1 μg) into cDNA using a reverse transcription kit with random primers.
  • 3. Real-time PCR: Perform qPCR reactions using SYBR Green master mix and gene-specific primers for genes of interest (e.g., p16INK4a (CDKN2A), E-cadherin (CDH1)). Use a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative gene expression using the 2^(-ΔΔCt) method.

Mechanism of Action and Cellular Pathway

The following diagram illustrates the mechanism by which UNC0631 reduces H3K9me2 and leads to downstream cellular effects.

G cluster_legend Key Outcome UNC0631 UNC0631 G9a_GLP G9a/GLP Heterodimer UNC0631->G9a_GLP Binds SAM Pocket H3K9 Histone H3 (Lysine 9) G9a_GLP->H3K9 Methylates SAM SAM (Methyl Donor) SAM->G9a_GLP Utilizes H3K9me2 H3K9me2 Mark H3K9->H3K9me2 Becomes GeneSilencing Repressed Gene State H3K9me2->GeneSilencing Promotes GeneActivation Gene Reactivation GeneSilencing->GeneActivation Reversed Upon UNC0631 Treatment

Critical Application Notes

  • Solubility and Storage: UNC0631 is soluble in DMSO. Prepare stock solutions at a high concentration (e.g., 10-50 mM), aliquot, and store desiccated at -20°C to avoid freeze-thaw cycles [3] [2]. For working dilutions, warm the solution and briefly sonicate if necessary [3].
  • Dose-Response is Crucial: Due to the narrow window between functional potency (nM range) and cytotoxicity (low μM range), always perform a dose-response experiment (e.g., from 0.01 to 2.5 μM) to establish the optimal concentration for your specific cell line and assay.
  • Treatment Duration: Effects on H3K9me2 levels can be observed within 24 hours, but longer treatments (48-72 hours) may be required for changes in gene expression and phenotypic assays [2].
  • Include Controls: Always include a DMSO vehicle control in your experiments. For studying specific gene reactivation, it is helpful to include a positive control, such as a known G9a-repressed gene (e.g., CDKN2A).

Limitations and Safety

  • Dual G9a/GLP Inhibition: UNC0631 inhibits both G9a and the highly related enzyme GLP [2]. This can be advantageous for studying the heterodimeric complex's function but makes it difficult to attribute effects to one specific enzyme.
  • Research Use Only: UNC0631 is intended for research purposes only and is not for human use [2].
  • Handling: When handling the powder or stock solutions, use appropriate personal protective equipment and follow institutional safety guidelines for chemical handling.

References

UNC0631 Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates solubility data and recommended stock solution preparation methods for UNC0631 from supplier documentation.

Solvent Solubility Recommended Stock Concentration Key Preparation Notes
DMSO 16.67 - 100 mg/mL [1] [2] [3] 10 - 100 mM (e.g., 16.67 mg/mL for ~26 mM) [1] [3] Hygroscopic; use newly opened DMSO [2]. Heating and sonication are recommended [3].
Ethanol 5 - 100 mg/mL [2] [3] 5 - 100 mg/mL [2] [3] Heating is recommended to achieve dissolution [3].
DMF 150 mg/mL [2] 150 mg/mL [2] Requires ultrasonic treatment for dissolution [2].
Water < 1 mg/mL (insoluble or slightly soluble) [3] Not applicable for stock Not recommended for preparing stock solutions.

Troubleshooting Guide for Solubility Issues

Here are answers to frequently asked questions regarding UNC0631 solubility and handling.

  • Problem: The compound won't fully dissolve in DMSO.

    • Solution: First, ensure you are using freshly opened DMSO to avoid water absorption, which can hinder dissolution [2]. The most reliable method is to warm the tube gently and then sonicate it [3]. For example, you can dissolve UNC0631 in DMSO at a concentration of 100 mg/mL with heating and sonication [3].
  • Problem: I need to create a working solution in an aqueous buffer for a cell-based assay.

    • Solution: Prepare a concentrated stock solution in DMSO first. Then, dilute this stock into your aqueous culture medium. The final DMSO concentration in your cell culture should typically be kept low (e.g., 0.1-0.5%) to avoid cytotoxicity.
  • Problem: I see precipitation after diluting the DMSO stock into an aqueous solution.

    • Solution: This is common for compounds with low aqueous solubility. To improve solubility upon dilution, you can:
      • Add a solubilizing agent like Cyclodextrin to your aqueous buffer.
      • Use a specialized in vivo formulation. One referenced method uses a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. When using such multi-solvent systems, add solvents sequentially and clarify the solution by heating and/or sonication before each addition [3].
  • Problem: The solution appears cloudy after preparation.

    • Solution: Cloudiness indicates incomplete dissolution or precipitation. Re-warm the solution and sonicate it again. If the problem persists, consider starting over with a slightly lower concentration or using a co-solvent like ethanol, which also has good solubility for UNC0631 [2] [3].

Experimental Workflow for Solution Preparation

For a visual guide, the diagram below outlines the key decision points and steps for successfully preparing a UNC0631 solution for your experiments.

UNC0631_Workflow Start Start: Prepare UNC0631 Solution SolventSelect Select a Solvent Start->SolventSelect DMSO DMSO (Recommended) SolventSelect->DMSO Ethanol Ethanol SolventSelect->Ethanol DMF DMF SolventSelect->DMF Step1 Ensure solvent is fresh and dry (especially DMSO) DMSO->Step1 Ethanol->Step1 DMF->Step1 Step2 Add solvent to powder Step1->Step2 Step3 Warm the mixture gently (∼37-50°C) Step2->Step3 Step4 Sonicate for 10-15 minutes Step3->Step4 Check Solution clear and particle-free? Step4->Check Success Success: Stock Solution Ready Check->Success Yes Troubleshoot Troubleshoot: - Warm & sonicate again - Reduce concentration - Try ethanol Check->Troubleshoot No Troubleshoot->Step3 Reattempt

Key Technical Notes

  • Always Sonicate: The requirement for sonication is explicitly mentioned for dissolving UNC0631 in DMSO, Ethanol, and DMF [2] [3].
  • Heating is Helpful: Supplier information recommends heating to aid dissolution, particularly for DMSO and ethanol [3].
  • In Vivo Formulation: For animal studies, a specific formulation involving sequential addition of solvents with sonication is recommended to achieve a clear solution [3].

References

UNC0631 Storage & Solubility Reference

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key handling information for UNC0631 gathered from supplier data and research literature.

Aspect Recommended Condition Notes & Context
Solid Form Storage -20°C [1] [2] [3] Powder should be stored frozen; suppliers indicate a stable shelf life of 2-3 years under these conditions [1] [2].

| Solution Storage | -80°C (for long-term, several months to 1 year) -20°C (for short-term, ~1 year) [1] [3] | Solutions in DMSO are hygroscopic; use freshly opened, dry DMSO and aliquot to avoid repeated freeze-thaw cycles [4] [1]. | | Solubility in DMSO | ~100 - 157.25 mg/mL [4] [1] [3] | Slight variations exist between suppliers. Gentle warming or sonication may be needed to fully dissolve [1] [2]. | | Solubility in Ethanol | ~5 - 100 mg/mL [1] [3] | Significant variation between sources; ultrasonic treatment can aid dissolution [4] [1]. | | Aqueous Solubility | Insoluble or slightly soluble [1] [3] | Requires formulation with solubilizing agents for in vivo studies [4] [1]. |

Experimental Protocols & Stability Considerations

For your experimental planning, here are key methodologies and stability factors from the research literature.

In-Cell Western (ICW) Assay for Target Engagement

This protocol is used to measure the reduction of H3K9me2 levels in cells, confirming UNC0631's functional potency [4] [1] [3]. The experimental workflow can be visualized as follows:

workflow start Seed cells (e.g., MDA-MB-231, MCF7, 22RV1) treat Treat with UNC0631 start->treat incubate Incubate for 48 hours treat->incubate fix Fix and permeabilize cells incubate->fix stain Stain with primary antibody (anti-H3K9me2) and fluorescent secondary antibody fix->stain scan Scan plates and quantify fluorescence stain->scan calculate Calculate IC50 scan->calculate

Key Steps and Parameters [4] [1] [3]:

  • Cell Lines: Frequently used lines include MDA-MB-231, MCF7, PC3, 22RV1, HCT116, and IMR90.
  • Treatment: Incubate cells with UNC0631 for 48 hours.
  • Detection: After treatment, cells are fixed, permeabilized, and stained with antibodies specific for H3K9me2. Fluorescence is quantified using a scanner like the Li-Cor Odyssey.
  • Outcome: The assay yields an ICW IC50, representing the concentration at which UNC0631 reduces H3K9me2 by half. Reported values are in the nanomolar range (e.g., 18 nM in MCF7 cells to 72 nM in HCT116 p53-/- cells) [1].
SAHH-Coupled Methyltransferase Assay

This biochemical assay determines the direct inhibition of the G9a enzyme, providing an IC50 of 4 nM for UNC0631 [4] [1] [3]. The process can be understood through this logical relationship:

logic G9a G9a SAH SAH G9a->SAH SAM SAM SAM->G9a Methyl Transfer Homocysteine Homocysteine SAH->Homocysteine SAHH Enzyme Fluorescence Increased Fluorescence Homocysteine->Fluorescence Binds ThioGlo Inhibitor UNC0631 (Inhibitor) Inhibitor->G9a Blocks

Key Steps and Parameters [4] [1] [3]:

  • Enzyme: G9a is assayed at a concentration of 25 nM.
  • Reaction: The assay couples the methyltransferase reaction to the enzyme SAHH, which converts the byproduct SAH to homocysteine.
  • Detection: Homocysteine binds to a thiol-sensitive fluorophore (ThioGlo), resulting in a measurable increase in fluorescence.
  • Measurement: Fluorescence is monitored over 20 minutes using a plate reader.

Frequently Asked Questions

What is the most critical factor for storing UNC0631 stock solutions?

Moisture is the primary concern. DMSO is hygroscopic and will absorb water from the atmosphere over time, which can compromise the stability and solubility of UNC0631. Always use fresh, anhydrous DMSO, aliquot the stock solution into small, single-use vials, and ensure the lids are tightly sealed [4] [1].

The powder form of UNC0631 was left at room temperature for a day. Is it still usable?

While the solid is most stable at -20°C, a single, short exposure to room temperature likely will not cause significant degradation. For critical quantitative experiments, it is best to use a fresh vial. For less critical work, you can proceed but should monitor the results for any unexpected loss of potency. Always note the exposure in your records.

My UNC0631 solution has undergone three freeze-thaw cycles. Should I discard it?

Multiple freeze-thaw cycles can accelerate degradation and are not recommended. It is advisable to discard this solution and prepare a new aliquot from the master stock. To avoid this, always aliquot your stock solutions upon arrival [1].

How do I confirm that my stored UNC0631 is still active?

The most direct way is to perform a dose-response experiment in a cellular model and determine the IC50 for reducing H3K9me2 levels via the In-Cell Western assay. Compare the result to the published value (e.g., IC50 of 25 nM in MDA-MB-231 cells). A significant right-shift in the curve would indicate a loss of potency [1] [2].

References

UNC 0631 cytotoxicity reduction optimization

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 Cytotoxicity and Potency Data

The following table summarizes the key quantitative data available for this compound across various cell lines. This data can help you select appropriate cell lines and dosage ranges for your experiments.

Cell Line Cell Type G9a Inhibition (IC50 - H3K9me2 reduction) Cytotoxicity (EC50 - Cell Viability)
MDA-MB-231 Human Breast Cancer 0.025 μM [1] 2.8 μM [1]
MCF7 Human Breast Cancer 0.018 μM [1] Information missing
PC-3 Human Prostate Cancer 0.026 μM [1] 3.8 μM [1]
22Rv1 Human Prostate Cancer 0.024 μM [1] 2.5 μM [1]
HCT116 Human Colon Cancer 0.051 μM [1] 5.8 μM [1]
HCT116 p53-/- Human Colon Cancer (p53-deficient) 0.072 μM [1] 6.4 μM [1]
IMR-90 Human Lung Fibroblast 0.046 μM [1] 1.8 μM [1]

Experimental Protocol for Assessing Cytotoxicity

This protocol outlines a standard method for evaluating this compound cytotoxicity and potency, based on common cell culture and assay techniques referenced in the literature [1].

  • Cell Culture and Seeding:

    • Maintain your chosen cell line (e.g., MDA-MB-231, HCT116) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
    • Harvest cells during the logarithmic growth phase and seed them into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 μL of medium.
    • Allow the cells to adhere and grow for 24 hours.
  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) [1].
    • Serially dilute the stock solution in culture medium to create a range of working concentrations (e.g., from 0.001 μM to 10 μM). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1% (v/v), which is typically non-cytotoxic.
    • Remove the medium from the 96-well plate and add 100 μL of the compound-containing medium to each test well. Include control wells with medium only (blank) and wells with cells treated with 0.1% DMSO (vehicle control).
  • Incubation:

    • Incubate the treated cells for a desired period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator [1].
  • Viability and Potency Assessment:

    • Cell Viability (Cytotoxicity) Assay: After incubation, assess cell viability using a standard MTT assay. Add MTT reagent to each well and incubate for 2-4 hours. Then, dissolve the resulting formazan crystals with a solvent like DMSO or isopropanol. Measure the absorbance at 570 nm using a microplate reader. The EC50 for cytotoxicity is the concentration that reduces cell viability by 50%.
    • G9a Inhibition (Potency) Assay: To measure the functional potency of this compound, use an In-Cell Western (ICW) assay or immunofluorescence to detect the levels of dimethylated histone H3 at lysine 9 (H3K9me2) after 48 hours of treatment [1]. The IC50 for G9a inhibition is the concentration that reduces H3K9me2 levels by 50%.

Suggested Strategies for Cytotoxicity Reduction

While direct protocols for reducing this compound's cytotoxicity are not detailed in the search results, the following general strategies are worth investigating:

  • Optimize Treatment Conditions: Explore shorter treatment durations or pulsed dosing schedules instead of continuous exposure to achieve the desired epigenetic effect while minimizing cumulative toxicity.
  • Utilize Combination Strategies: Research indicates that this compound's action can be reversed by other epigenetic modulators. Consider co-treatment with pleiotropic HDAC inhibitors like Trichostatin A, which has been shown to partially reverse epigenetic alterations caused by other agents [2].
  • Employ Drug Delivery Systems: Investigate the use of nanoparticle-based or liposomal encapsulation systems to improve the compound's selectivity for target cells and reduce off-target toxicity.

Workflow for Cytotoxicity Investigation

The diagram below outlines a logical pathway for troubleshooting and optimizing the use of this compound in your experiments.

Start Start: Plan this compound Experiment A Define Primary Goal: G9a Inhibition vs. Phenotypic Change Start->A B Select Cell Line & Consult Cytotoxicity Table A->B C Establish Baseline Cytotoxicity (MTT Assay) B->C D Confirm Target Engagement (H3K9me2 ICW Assay) C->D E Cytotoxicity Acceptable? D->E F Proceed with Primary Experiment E->F Yes G Apply Optimization Strategies E->G No H Re-test Cytotoxicity & Target Engagement G->H H->E

Frequently Asked Questions

Q1: What is the typical therapeutic window for this compound? The data shows a favorable separation between functional potency and cell toxicity in various cell lines [1]. For instance, in MDA-MB-231 cells, the IC50 for H3K9me2 reduction is 25 nM, while the EC50 for cytotoxicity is 2.8 μM. This indicates a wide therapeutic window, and effective target engagement can be achieved at concentrations well below cytotoxic levels.

Q2: My cells are highly sensitive to this compound. What can I do? First, ensure your DMSO concentration is ≤0.1%. If cytotoxicity remains high, consider these steps:

  • Confirm Specificity: Verify that the observed cell death is due to on-target effects by using a negative control compound if available.
  • Titrate Down: Systematically test lower concentrations and/or shorter exposure times.
  • Check Cell Line Model: Refer to the data table; some lines like IMR-90 fibroblasts show higher sensitivity (EC50 = 1.8 μM) [1]. Switching to a more robust cell model might be necessary.

Q3: How can I confirm that this compound is working in my experiment? The standard method is to measure the reduction of H3K9me2 levels using techniques like an In-Cell Western (ICW) assay or immunofluorescence, typically after a 48-hour treatment [1]. A successful experiment should show a dose-dependent decrease in H3K9me2 signal at concentrations near the published IC50 values (in the low nanomolar range) without a significant drop in cell viability.

References

UNC 0631 DMSO concentration toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for preparing UNC 0631 stock solutions?

    • A: Dimethyl Sulfoxide (DMSO) is the standard solvent. The solubility of this compound in DMSO is at least 18.35 mg/mL, which may require gentle warming to achieve full dissolution [1] [2].
  • Q2: What is the maximum recommended concentration of DMSO in cell culture assays?

    • A: It is crucial to minimize the final concentration of DMSO in your cell culture media. A common and often safe final concentration is 0.1% (v/v) or lower [3]. However, even at this concentration, DMSO can have biological effects, so including a vehicle control (culture medium with the same concentration of DMSO but no drug) is essential for interpreting your results.
  • Q3: Does DMSO itself affect cellular processes?

    • A: Yes, and this is a critical consideration. Independent studies have shown that even low concentrations of DMSO (e.g., 0.1%) can induce large-scale changes in the cellular transcriptome, proteome, and epigenetic landscape (such as DNA methylation and microRNA expression) [3]. One study also found that ultra-low doses of DMSO (as low as 0.0008%) can have heterogeneous and cell-line-dependent effects on cellular signaling networks [4]. These effects underscore the necessity of proper solvent controls.
  • Q4: How toxic is this compound to cells?

    • A: this compound is generally considered to have low cell toxicity and a good separation between its functional potency (inhibiting H3K9me2) and cytotoxicity [1] [2]. The table below provides specific cytotoxicity data (IC50 values) from an MTT assay across various cell lines after 48 hours of treatment [2].

This compound Cytotoxicity and Potency Profile

The following table summarizes key experimental data for this compound, allowing researchers to quickly compare its potency and toxicity across different cellular models [1] [2].

Cell Line H3K9me2 Reduction (IC50 in μM) Cytotoxicity (MTT Assay, IC50 in μM)
MDA-MB-231 0.025 2.8
MCF7 0.018 Not specified
PC3 0.026 3.8
22RV1 0.024 2.5
HCT116 wt 0.051 5.8
HCT116 p53-/- 0.072 6.4
IMR90 0.046 1.8

> Important Note on Cytotoxicity: The IC50 values for cytotoxicity are in the micromolar range (1.8 - 6.4 μM), while the values for the desired effect (H3K9me2 reduction) are in the nanomolar range (0.018 - 0.072 μM). This indicates a wide therapeutic window for this compound [1] [2].

Troubleshooting Common Experimental Issues

  • Problem: Precipitate forms when adding this compound stock to culture medium.

    • Potential Cause: The compound may be crashing out of solution due to the aqueous environment.
    • Solution: Ensure your stock solution is completely clear before use. You can briefly warm the stock vial at 37°C or sonicate it. When adding to the medium, add it slowly while vortexing or pipetting up and down to mix thoroughly.
  • Problem: High cell death in both treated and vehicle control groups.

    • Potential Cause: The final concentration of DMSO is too high and is causing solvent toxicity [3] [4].
    • Solution: Prepare a more concentrated stock solution of this compound so that a smaller volume needs to be added to the culture medium to achieve the desired working concentration. Re-test the DMSO vehicle control at this new, lower concentration to confirm it is non-toxic.
  • Problem: Lack of expected reduction in H3K9me2 levels.

    • Potential Cause 1: The working concentration of this compound is too low or the incubation time is too short.
    • Solution: Confirm that you are using a concentration within the effective range (e.g., 0.1 - 1 μM) and treat cells for a sufficient duration (e.g., 48 hours) [1] [5].
    • Potential Cause 2: The stock solution has degraded or was prepared incorrectly.
    • Solution: Prepare a fresh aliquot of this compound stock. Always store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles [1].

Experimental Protocol: Cell-Based Treatment with this compound

Below is a detailed methodology for a standard cell-based assay, as referenced in the literature [1] [5].

G A Prepare 10 mM this compound Stock B Aliquot & Store at -20°C A->B C Thaw Aliquot and Serially Dilute B->C F Add this compound Working Solution C->F D Seed Cells in 96-well Plate E Incubate 24h (37°C, 5% CO₂) D->E E->F H Treat for 48h F->H G Include Vehicle Control (0.1% DMSO) G->H I Analyze Results (e.g., ICW, MTT, Western Blot) H->I

Step-by-Step Guide:

  • Stock Solution Preparation:

    • Dissolve this compound in high-quality, sterile DMSO to prepare a 10 mM stock solution [1] [6].
    • Gently warm the tube if necessary to ensure complete dissolution.
    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
    • Store aliquots at -20°C or below [1].
  • Cell Seeding:

    • Seed your chosen cell line (e.g., MDA-MB-231, MCF7) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well for a 48-hour assay) [1] [5].
    • Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to adhere and resume log-phase growth.
  • Drug Treatment:

    • Thaw an aliquot of the 10 mM this compound stock and perform serial dilutions in fresh culture medium to achieve your desired working concentrations (e.g., in the nanomolar to low micromolar range). The final DMSO concentration in all groups, including the vehicle control, should not exceed 0.1% (v/v).
    • Remove the old medium from the cells and add the fresh medium containing this compound or vehicle control.
    • Crucially, include a vehicle control group that contains the same final concentration of DMSO as your highest treatment group but no this compound.
  • Incubation and Analysis:

    • Incubate the cells with the compound for 48 hours [1] [5].
    • After incubation, analyze the cells using your chosen endpoint. Common methods include:
      • In-Cell Western (ICW) Assay: To quantify the reduction of H3K9me2 levels [1] [2].
      • MTT Assay: To assess cell viability and cytotoxicity [1] [2].
      • Other Analyses: Western blot, flow cytometry, etc., depending on your research question.

References

UNC 0631 H3K9me2 reduction not working

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 Troubleshooting Guide

Potential Issue Underlying Cause Recommended Solution
Lack of Cellular Potency Poor cell membrane permeability or low lipophilicity of the compound [1]. Ensure stock solution concentration is appropriate; consider structural analogs (e.g., UNC0642) with improved cellular potency [1] [2].
Insufficient Treatment Inadequate inhibitor concentration or duration to effectively reduce the repressive H3K9me2 mark. Use concentrations at or above the established cellular IC50 (e.g., >25 nM in MDA-MB-231 cells); treat for at least 48 hours [1] [3] [4].
Cell-Type Specific Variability The effective IC50 for H3K9me2 reduction varies significantly across different cell lines [1] [3]. Consult literature for IC50 in your specific cell line; validate efficacy in a positive control cell line (e.g., MDA-MB-231) first [1] [3].
Compound Instability or Degradation Improper storage or handling leading to loss of activity. Prepare fresh stock solutions in DMSO; store desiccated at -20°C; avoid repeated freeze-thaw cycles [5] [4].
Off-Target Effects Inhibition of other histone methyltransferases may confound results [6]. Include additional controls (e.g., G9a/GLP genetic knockdown) to confirm on-target effect [7].

Expected Experimental Data for this compound

The tables below summarize key potency and toxicity data from published literature to help you benchmark your experiments.

Table 1: Cellular Potency of this compound (H3K9me2 Reduction IC50) [3]

Cell Line IC50 (μM) for H3K9me2 Reduction
MDA-MB-231 0.025
MCF7 0.018
PC3 0.026
22RV1 0.024
HCT116 (wild-type) 0.051
HCT116 (p53-deficient) 0.072
IMR90 0.046

Table 2: Cell Toxicity of this compound (Viability EC50) [3]

Cell Line EC50 (μM) for Cytotoxicity
MDA-MB-231 2.8
MCF7 Information not specified in search results
PC3 3.8
22RV1 2.5
HCT116 (wild-type) 5.8
HCT116 (p53-deficient) 6.4
IMR90 1.8

Detailed Experimental Protocols

In-Cell Western (ICW) Assay for H3K9me2

This protocol is adapted from the methodology used to establish the cellular potency of this compound [1] [3].

  • Cell Seeding and Treatment: Plate cells (e.g., MDA-MB-231) in a 96-well plate and culture until ~70% confluent.
  • Inhibitor Incubation: Treat cells with a dilution series of this compound (e.g., from 1 nM to 10 μM) for 48 hours.
  • Fixation and Permeabilization: Aspirate media, fix cells with 4% paraformaldehyde for 20 minutes, and then permeabilize with 0.1% Triton X-100 for 15 minutes.
  • Immunostaining: * Block cells with an appropriate blocking buffer (e.g., 5% BSA) for 1 hour. * Incubate with a primary antibody specific for H3K9me2 overnight at 4°C. * The next day, wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.
  • Cell Number Normalization: Stain cellular DNA with a far-red fluorescent dye like DRAQ5.
  • Signal Detection and Analysis: Scan the plate using an infrared imaging system (e.g., Li-COR Odyssey). Normalize the H3K9me2 signal intensity (700 nm channel) to the cell number signal (DRAQ5, 800 nm channel) for each well.
  • Data Calculation: Plot the normalized H3K9me2 signal against the inhibitor concentration and calculate the IC50 value using statistical software.
SAHH-Coupled Biochemical Assay for G9a Inhibition

This protocol details the biochemical assay used to determine the direct enzyme IC50 of this compound [1] [5].

  • Prepare Reaction Mixture: In a 384-well plate, combine the following in a phosphate buffer (pH 7.5): * Recombinant G9a enzyme (25 nM) * S-adenosyl-L-methionine (SAM, 25 μM) * SAHH (5 μM) * Adenosine deaminase (0.3 U/mL) * Thiol-sensitive fluorophore (ThioGlo, 15 μM) * Varying concentrations of this compound.
  • Initiate Reaction: Start the reaction by adding the histone peptide substrate (e.g., H3(1-25) at 10 μM).
  • Monitor Fluorescence: Immediately read the plate on a fluorescence plate reader (excitation/emission: 360/40 nm and 528/20 nm) for 20 minutes. The methyltransferase reaction produces S-adenosyl-L-homocysteine (SAH), which is converted to homocysteine. Homocysteine binds to ThioGlo, generating a fluorescent signal.
  • Data Analysis: Calculate enzyme activity based on the rate of fluorescence increase. Plot the percentage of activity versus inhibitor concentration to determine the biochemical IC50.

G9a-H3K9me2 Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by this compound, which can help in understanding its mechanism and downstream effects.

G9a_pathway G9a G9a H3K9me2 H3K9me2 G9a->H3K9me2 Catalyzes Gene_Silencing Gene_Silencing H3K9me2->Gene_Silencing Leads to LATS2 LATS2 H3K9me2->LATS2 Silences YAP YAP LATS2->YAP Inhibits Oncogenic_Growth Oncogenic_Growth YAP->Oncogenic_Growth Promotes UNC0631 UNC0631 UNC0631->G9a Inhibits

This diagram shows that active G9a catalyzes the formation of H3K9me2, leading to gene silencing. A key downstream mechanism involves the silencing of the tumor suppressor LATS2, which in turn leads to activation of the oncogene YAP and promotion of cell growth [7]. This compound directly inhibits G9a, preventing this cascade.

Alternative Inhibitors and Controls

  • Positive Control for H3K9me2 Reduction: Using a different G9a inhibitor, such as UNC0642, can serve as an excellent positive control to confirm that your experimental system is functioning correctly, as it is also a potent and cell-active inhibitor [7] [2].
  • Genetic Knockdown: For critical validation of on-target effects, include a G9a knockdown (e.g., via shRNA) as a parallel control. Successful knockdown should similarly reduce global H3K9me2 levels and inhibit cell growth, mirroring the effects of a successful pharmacological inhibition [8] [7].

References

UNC 0631 Handling & Solubility Guide

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic chemical properties of UNC 0631 is the first step in troubleshooting reconstitution issues. The table below summarizes key data from supplier specifications.

Property Specification / Recommendation
Molecular Weight 635.93 g/mol [1] [2]
Purity ≥98% [3] [2]
Appearance Light yellow to yellow solid [1] [2]
Solubility in DMSO ≥16.67 mg/mL [1] to ≥18.35 mg/mL [4]
Solubility in Ethanol ≥12.66 mg/mL [4] (or 100 mg/mL with ultrasonic assistance) [1]
Solubility in Water Insoluble [4]
Recommended Stock Concentration 10 mM [1] [4]
Storage of Powder -20°C [1] [4]
Storage of Solution -80°C for 2 years; -20°C for 1 year (use newly opened DMSO) [1]

Troubleshooting Common Problems

Here are solutions to frequently encountered issues when working with this compound.

  • Problem: The compound won't dissolve completely.

    • Solution: Gentle warming is recommended. Warm the tube at 37°C for 10-15 minutes [4]. Sonication in an ultrasonic bath is also an effective and commonly suggested method to aid dissolution [1] [4]. Avoid vigorous vortexing that might introduce water through condensation.
  • Problem: Precipitation occurs after dilution in aqueous buffers.

    • Cause: this compound is insoluble in water [4]. Precipitation is expected when the stock solution is added to aqueous media (e.g., cell culture medium) as the DMSO concentration drops.
    • Solution: This is a property of the compound, not an error in reconstitution. Ensure the final concentration of DMSO in your cell culture experiments is ≤0.1% to minimize cytotoxicity. When adding the stock to culture media, add it slowly while gently mixing to ensure as even a distribution as possible.
  • Problem: The solution appears discolored or degradation is suspected.

    • Solution:
      • Proper Storage: Always store the stock solution at -80°C or at least -20°C [1]. For long-term storage, -80°C is preferred (2 years stability).
      • Use Fresh DMSO: Hygroscopic DMSO (Dimethyl Sulfoxide) can absorb water from the atmosphere over time, which may affect the compound's stability. Always use freshly opened, anhydrous DMSO for reconstitution [1].
      • Aliquot: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

The following diagram outlines the recommended workflow for reconstituting and using this compound in your experiments, incorporating these troubleshooting points.

cluster_prep Preparation & Handling cluster_recon Reconstitution Process cluster_storage Storage & Usage Start Start: this compound Reconstitution A1 Bring vial to room temp. before opening Start->A1 A2 Use high-quality, anhydrous DMSO A1->A2 A3 Weigh powder quickly to minimize moisture A2->A3 B1 Add calculated volume of DMSO to vial A3->B1 B2 Warm at 37°C for 10 min OR brief sonication B1->B2 B3 Inspect for complete dissolution B2->B3 C1 Prepare single-use aliquots B3->C1 C2 Store at -80°C (2 years stable) C1->C2 C3 Thaw before use. Vortex gently. C2->C3 C4 Dilute in cell culture media. Keep final DMSO ≤ 0.1% C3->C4

Important Experimental Considerations

  • Cellular Potency vs. Cytotoxicity: A key advantage of this compound is its excellent separation of functional potency and cellular toxicity [1]. It potently reduces H3K9me2 levels at low nanomolar concentrations (IC50 values ranging from ~18 nM to 72 nM across various cell lines), while cytotoxicity (EC50) is typically observed in the low micromolar range (1.8 μM to 6.4 μM) [1]. This provides a wide therapeutic window for your experiments.
  • Validating Biological Activity: After reconstitution, you can validate the activity of your stock solution in cell-based assays. A common method is to treat cells (e.g., HeLa, MDA-MB-231) for 24-48 hours and measure the reduction of dimethylated histone H3 lysine 9 (H3K9me2) levels via Western blot, which should show an EC50 of approximately 100 nM [2].

References

UNC 0631 stock solution precipitation

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 Stock Solution Preparation

The table below summarizes the key quantitative data for preparing this compound stock solutions, as provided by several chemical suppliers.

Solvent Concentration Molarity Preparation Note Source
DMSO 100 mg/mL 157.25 mM Recommended for fresh DMSO; hygroscopic DMSO can reduce solubility [1] [2].
DMSO 16.67 mg/mL 26.21 mM Requires ultrasonic dispersion; hygroscopic DMSO has a significant impact on solubility [1].
Ethanol 100 mg/mL 157.25 mM Requires ultrasonic dispersion [1].
Ethanol 5 mg/mL 7.86 mM Heating is recommended [3].
DMF 150 mg/mL 235.88 mM Requires ultrasonic dispersion [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments involving this compound, as cited in the research.

  • Cell Viability Assay (MTT Assay) [1] [2]

    • Cell Lines: MDA-MB-231, PC3, HCT116, 22RV1, MCF7, IMR90.
    • Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI, DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
    • Treatment: Cells are treated with this compound for 48 hours.
    • Procedure: After treatment, media is replaced with phenol red-free DMEM with 10% FBS containing 1 mg/mL MTT reagent. Cells are incubated for 1-2 hours. Live cells reduce yellow MTT to purple formazan.
    • Analysis: The formazan product is solubilized in acidified isopropanol and 1% Triton. Absorbance is measured at 570 nm with a background correction at 650 nm. IC₅₀ values are calculated using statistical software.
  • Cellular Target Engagement (In-Cell Western Assay) [1]

    • Purpose: To measure the reduction of H3K9me2 levels in cells, indicating inhibition of the G9a target.
    • Cell Lines: Various, including MDA-MB-231, MCF7, and HCT116.
    • Treatment: Cells are treated with this compound for 48 hours.
    • Analysis: Cells are fixed and stained with antibodies specific for H3K9me2. Quantification is performed using an In-Cell Western assay to determine the IC₅₀ value for cellular target inhibition.

Troubleshooting Guide for Stock Solutions

The following workflow outlines a logical sequence for diagnosing and resolving this compound precipitation issues.

Start Problem: Stock Solution Precipitation Step1 Inspect Current Solution Start->Step1 Step2 Check Solvent and Storage Step1->Step2 Step3a Warm solution to 37-50°C and vortex. Step2->Step3a Step3b Briefly sonicate in a water bath. Step3a->Step3b Step4 Solution clears Step3b->Step4 Step5 Let solution cool to room temperature. Step4->Step5 Step6 Solution remains clear? Step5->Step6 Step7 Success. Proceed with experiment. Step6->Step7 Yes Step8 Consider re-preparing stock with fresh, dry DMSO. Reduce concentration if necessary. Step6->Step8 No Step8->Step3a

Key Considerations for Your Technical Guide

When writing your FAQs, you can expand on the points in the diagram with these technical details:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbs water from the atmosphere over time, which can drastically reduce its solubility power and lead to precipitation. Always use a fresh, sealed bottle of high-purity DMSO [1] [2].
  • Apply Gentle Heat: If precipitation occurs, gently warming the vial to 37-50°C is often sufficient to re-dissolve the compound. Avoid overheating [3].
  • Utilize Sonication: Brief sonication in a water bath sonicator is a highly effective method to disperse aggregates and ensure the solution is fully homogeneous [1] [3].
  • Confirm Solubility Upon Cooling: After heating and sonication, allow the solution to cool to room temperature. If it remains clear, it is stable for use. If it re-precipitates, the concentration may be too high for the experimental conditions, and a fresh, more dilute stock should be prepared.

Suggested FAQ Structure

To complete your technical support center, here are some suggested FAQ questions that directly address user issues:

  • Q: My this compound stock solution in DMSO has formed a precipitate. What should I do?
  • Q: What is the maximum recommended concentration for a stable this compound stock solution in DMSO?
  • Q: Why is it critical to use fresh DMSO when preparing this compound stock solutions?
  • Q: How should I store my this compound stock solutions to ensure long-term stability?

References

UNC 0631 effective concentration range

Author: Smolecule Technical Support Team. Date: February 2026

UNC 0631 Fact Sheet

Mechanism of Action: this compound is a potent and selective inhibitor of the histone methyltransferase G9a (EHMT2). It inhibits G9a's enzymatic activity, leading to a reduction in dimethylated histone H3 lysine 9 (H3K9me2) levels, an epigenetic mark associated with transcriptional repression [1] [2].

The following table summarizes its core activity data:

Parameter Value Description / Assay
Biochemical IC₅₀ 4 nM [1] [3] [4] G9a enzyme inhibition (SAHH-coupled assay)
Cellular IC₅₀ (H3K9me2 Reduction) 15 - 80 nM [1] [2] In-Cell Western (ICW) assay in various cell lines (e.g., MDA-MB-231, MCF7, PC3).
Cytotoxicity EC₅₀ 1.8 - 6.4 μM [1] MTT assay in various cell lines (e.g., HCT116, IMR-90, MDA-MB-231).
Recommended Working Concentration ~10 μM [4] A concentration used in cell-based research for 48 hours.

The diagram below illustrates the mechanism of this compound and a standard cellular assay workflow.

G9a G9a H3K9 Histone H3 Lysine 9 G9a->H3K9  Methylation H3K9me2 H3K9me2 (Gene Repression) H3K9->H3K9me2 TargetGenes Re-expression of Silenced Genes H3K9me2->TargetGenes  Loss of UNC0631 UNC0631 UNC0631->G9a  Inhibits Assay Cellular Assay Workflow Seed Seed Cells Treat Treat with This compound (48h) Seed->Treat Analyze Analyze H3K9me2 (ICW or WB) Treat->Analyze Viability Assess Viability (MTT Assay) Treat->Viability Parallel assay

Experimental Protocols

Here are detailed methodologies for key assays used to characterize this compound's activity, as referenced in the search results.

In-Cell Western (ICW) Assay for H3K9me2 Reduction

This protocol is adapted from the foundational research on this compound [2].

  • Objective: To quantify the reduction of H3K9me2 levels in cells as a measure of cellular target engagement.
  • Cell Lines: Successfully used in MDA-MB-231, MCF7, PC3, HCT116, 22RV1, and IMR90 cells [1] [2].
  • Procedure:
    • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) and culture until adherent.
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 48 hours. Include a DMSO vehicle control.
    • Fixation and Staining:
      • Fix cells with paraformaldehyde.
      • Permeabilize cells with Triton X-100.
      • Block with a protein solution (e.g., BSA or Odyssey Blocking Buffer).
      • Incubate with a primary antibody against H3K9me2.
      • Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW).
      • Simultaneously stain cellular DNA with a far-red fluorescent dye like DRAQ5 to normalize for cell number.
    • Detection and Analysis: Image the plate using an infrared imaging system (e.g., Li-Cor Odyssey). The H3K9me2 signal is normalized to the DRAQ5 signal in each well. IC₅₀ values are calculated using a sigmoidal dose-response curve fit.
MTT Cell Viability Assay

This protocol is used to determine the cytotoxic concentration range [1] [4] [2].

  • Objective: To assess the toxicity of this compound and calculate the therapeutic index (toxicity EC₅₀ / functional IC₅₀).
  • Procedure:
    • Treatment: Seed and treat cells with this compound as described for the ICW assay for 48 hours.
    • MTT Incubation: Replace the medium with fresh medium containing 1 mg/mL MTT and incubate for 1-2 hours at 37°C.
    • Solubilization: Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the MTT solution and dissolve the formazan crystals in acidified isopropanol or a DMSO/SDS solution.
    • Measurement: Measure the absorbance of the dissolved formazan at 570 nm, correcting for background at 650 nm. The signal is proportional to the number of viable cells. EC₅₀ values are calculated using a sigmoidal dose-response curve fit.

Troubleshooting Guide

Here are solutions to common problems you might encounter when using this compound.

| Problem | Possible Cause | Solution & Recommendation | | :--- | :--- | :--- | | Low Potency / High IC₅₀ in Cells | Poor compound solubility or stability in medium [2]. |

  • Ensure stock solution is prepared in fresh, anhydrous DMSO [4].
  • Warm the stock solution and vortex or sonicate before adding to medium [3].
  • Confirm final DMSO concentration in culture is ≤0.1%.
| | High Cell Toxicity | Working concentration is too high. |
  • Titrate the concentration. The therapeutic index is wide (e.g., ~100-fold in MDA-MB-231 cells) [1]. Aim for 50-250 nM for target engagement and avoid prolonged use >10 µM.
| | Precipitate in Solution | Exceeding solubility in buffer or medium. |
  • Stock (DMSO): Warm to 37°C and sonicate [1] [4]. Do not store DMSO stocks for extended periods.
  • In vivo dosing: Use a recommended vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline [4]. Prepare sequentially with mixing.
| | Variable Results Between Cell Lines | Differences in growth rate, permeability, or epigenetic state. |
  • This is expected [1]. Always establish a dose-response curve (e.g., 1 nM - 10 µM) for each new cell line and assay condition.
|

Key Technical Notes

  • Solubility: this compound is highly soluble in DMSO (≥100 mg/mL) and ethanol (≥5 mg/mL), but insoluble in water [4] [5].
  • Stability: Store the powder at -20°C. For DMSO stock solutions, aliquot and store at -80°C, and avoid freeze-thaw cycles to maintain stability [1] [4].
  • Specificity: this compound was designed to be highly selective for G9a and its closely related partner GLP over other methyltransferases (e.g., SETD7, SETD8, PRMT3), contributing to its clean cellular phenotype [2].

References

Quantitative Data on Functional Potency vs. Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key cellular assay data for UNC 0631 across various cell lines, demonstrating its effective separation of functional potency and toxicity.

Table 1: Cellular Potency and Toxicity of this compound across Cell Lines

Cell Line Cell Type Functional Potency (IC50 for H3K9me2 reduction) Cell Toxicity (EC50 for viability loss) Toxicity / Function Ratio Reference
MDA-MB-231 Human Breast Cancer 0.025 µM 2.8 µM 112 [1]
MCF7 Human Breast Cancer 0.018 µM Not specified - [1]
PC-3 Human Prostate Cancer 0.026 µM 3.8 µM 146 [1]
22Rv1 Human Prostate Cancer 0.024 µM Not specified - [1]
HCT116 Human Colon Cancer 0.051 µM 5.8 µM 114 [1]
HCT116 p53-/- Human Colon Cancer (p53-deficient) 0.072 µM 6.4 µM 89 [1]
IMR-90 Human Lung Fibroblast 0.046 µM 1.8 µM 39 [1]

Experimental Protocols for Key Assays

Here are the detailed methodologies used to generate the data in the tables, which you can adapt for your own research.

Biochemical Assay: SAHH-Coupled G9a Inhibition

This assay measures the direct inhibition of the G9a enzyme [2] [3].

  • Principle: The assay couples the methyltransferase reaction to the hydrolysis of its by-product, S-adenosylhomocysteine (SAH). The generated homocysteine is conjugated to a thiol-sensitive fluorophore (ThioGlo) for detection.
  • Procedure:
    • Assay Mixture: Prepare in 25 mM potassium phosphate buffer (pH 7.5), containing 1 mM EDTA, 2 mM MgCl₂, and 0.01% Triton X-100.
    • Coupling Enzymes: Add 5 µM SAHH (S-adenosyl-L-homocysteine hydrolase) and 0.3 U/mL adenosine deaminase.
    • Cofactor & Dye: Add 25 µM S-adenosylmethionine (SAM) and 15 µM ThioGlo dye.
    • Enzyme & Inhibitor: Add G9a enzyme (25 nM) and your this compound inhibitor at desired concentrations (typically ranging from 4 nM to 16 µM).
    • Initiation: Start the reaction by adding the histone peptide substrate (10 µM H3(1–25) for G9a).
    • Measurement: Monitor the increase in fluorescence (excitation/emission: 360/528 nm) for 20 minutes using a plate reader.
    • Analysis: Correct activity values for background and calculate IC₅₀ values using non-linear regression (e.g., in SigmaPlot or GraphPad Prism).
Cellular Potency Assay: In-Cell Western (ICW)

This assay measures the reduction of H3K9me2 levels in whole, fixed cells, indicating on-target activity [4].

  • Principle: Cells are fixed and immunostained for H3K9me2. The signal is normalized to cell number using a nucleic acid dye, allowing for high-throughput screening of compound potency in a cellular context.
  • Procedure:
    • Cell Culture: Plate appropriate cell lines (e.g., MDA-MB-231, MCF7) in culture plates.
    • Treatment: Treat cells with this compound for 48 hours. A range of concentrations around the expected IC₅₀ (e.g., 10 nM to 10 µM) is recommended.
    • Fixation & Staining: Fix cells and permeabilize. Incubate with a primary antibody against H3K9me2 and a fluorescently labeled secondary antibody.
    • Normalization: Stain cellular DNA with a far-red fluorescent dye (e.g., DRAQ5).
    • Signal Detection: Use an imaging system or plate reader capable of detecting the fluorescence signals from both the antibody and the DNA dye.
    • Data Analysis: Normalize the H3K9me2 signal intensity to the DNA signal for each well. Calculate the IC₅₀ for H3K9me2 reduction using a sigmoidal dose-response curve fit.
Cell Viability Assay: MTT

This colorimetric assay measures mitochondrial activity as a surrogate for cell viability and cytotoxicity [1] [2].

  • Procedure:
    • Cell Treatment: Plate and treat cells with this compound for 48 hours, similar to the ICW assay.
    • MTT Incubation: Replace the media with fresh media (without phenol red) containing 1 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide). Incubate for 1-2 hours.
    • Solubilization: Living cells reduce yellow MTT to purple formazan crystals. Carefully remove the MTT solution and solubilize the formazan crystals in acidified isopropanol (e.g., with 1% Triton X-100).
    • Measurement: Measure the absorbance of the solution at 570 nm, correcting for background at 650 nm.
    • Analysis: Calculate the percentage of cell viability relative to the untreated control. The EC₅₀ for cytotoxicity is the concentration that reduces cell viability by 50%.

This compound in Research: An Example

A 2025 study on Bordetella pertussis used this compound as a tool to investigate host-pathogen interactions [5].

  • Context: The adenylate cyclase toxin (CyaA) from the bacteria triggers epigenetic changes in human monocytes, repressing genes needed for differentiation into macrophages.
  • Application: Researchers used this compound to inhibit the G9a methyltransferase.
  • Finding: this compound partly reversed the CyaA-induced repressive histone marks (H3K9me3 and H3K27me3) and the associated block in monocyte differentiation [5]. This demonstrates the utility of this compound in probing the role of G9a in epigenetic reprogramming.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of this compound and a logical workflow for assessing its potency and toxicity in experiments.

G UNC0631 This compound Treatment G9a Inhibits G9a UNC0631->G9a ViabilityAssay Cell Viability Assay (MTT) UNC0631->ViabilityAssay H3K9me2 Reduces H3K9me2 Levels G9a->H3K9me2 MOA Mechanism of Action (On-target) Repression Relieves Transcriptional Repression H3K9me2->Repression LowToxicity Low Cytotoxicity Observed ViabilityAssay->LowToxicity Safety Safety Profile LowToxicity->Safety

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

  • A: DMSO is the most common solvent. You can prepare a 10-100 mM stock solution in pure DMSO [1] [2] [3]. It's crucial to use fresh, dry DMSO as it is hygroscopic and moisture can affect solubility. Ethanol is also a suitable solvent, with solubility up to 100 mg/mL (157.25 mM) [1] [2]. This compound is insoluble in water [3].

Q2: My this compound is not reducing H3K9me2 levels in my cell experiment. What could be wrong?

  • Troubleshooting steps:
    • Verify Stock Solution: Ensure the stock solution was prepared correctly and stored appropriately (recommended at -80°C). Avoid multiple freeze-thaw cycles.
    • Check Concentration Range: Confirm you are using an effective dose. A good starting range is 0.01 to 1 µM, based on the IC₅₀ values in Table 1. Include a positive control if available.
    • Confirm Assay Readout: Validate your In-Cell Western or immunoblotting protocol with a known positive control antibody to ensure the H3K9me2 detection is working.
    • Check Cell Line Permeability: While this compound was designed for good cellular permeability, this can vary. Consult literature for your specific cell type.

Q3: I observe cytotoxicity at concentrations near 2-3 µM. Is this expected?

  • A: Yes, this aligns with published data. The MTT assay EC₅₀ for cytotoxicity is typically in the low micromolar range (1.8 - 6.4 µM, see Table 1) [1]. Your working concentration should be well below this threshold to ensure on-target effects without significant cell death. The high "Toxicity/Function Ratio" confirms a wide window for effective use.

References

Comparison of UNC0631 and UNC0646

Author: Smolecule Technical Support Team. Date: February 2026

Attribute UNC0631 UNC0646
Primary Target G9a (EHMT2) [1] [2] G9a and GLP (EHMT1) [3]
In Vitro Biochemical Potency (IC₅₀) 4 nM (G9a) [1] [2] 6 nM (G9a), 15 nM (GLP) [3]
Cellular Potency (IC₅₀, Reduction of H3K9me2) ~25 nM (in MDA-MB-231 cells) [1] [2] ~10-26 nM (in MCF7 cells) [3]
Cellular Toxicity (EC₅₀) ~2.8 µM (in MDA-MB-231 cells) [1] [2] ~4.7 µM (in MCF7 cells) [3]
Toxicity/Function Ratio Excellent (>100-fold) [4] Excellent (>100-fold) [3]
Key Characteristics High cellular potency; valuable for in vitro studies [4] Potent cellular activity; suitable for in vivo studies due to better pharmacokinetic properties [3]

Experimental Context and Protocols

The data in the table above are derived from standardized experimental protocols. Here is a summary of the key methodologies used to generate this data:

  • In Vitro Biochemical Assay: Inhibitory activity (IC₅₀) against the G9a enzyme was typically measured using a fluorescence-based S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay [4].
  • Cellular Potency Assay: The reduction of the dimethylated histone mark (H3K9me2) in cells (IC₅₀) was quantified using an In-Cell Western (ICW) assay. This immunofluorescence-based method measures the H3K9me2 signal and normalizes it to cell number [4].
  • Cellular Toxicity Assay: Cell viability (EC₅₀) after inhibitor treatment was assessed using the MTT assay. This colorimetric method measures the activity of mitochondrial enzymes in living cells [4] [5].

To help you visualize how these inhibitors function at a cellular level, the diagram below illustrates their core mechanism of action and the downstream effects observed in cancer cell studies.

G UNC UNC0631 / UNC0646 G9A_GLP G9A_GLP UNC->G9A_GLP Inhibits G9a_GLP G9a/GLP Enzyme H3K9me2 H3K9me2 Mark G9a_GLP->H3K9me2 Catalyzes LATS2 LATS2 Expression H3K9me2->LATS2 Silences YAP YAP Signaling LATS2->YAP Inhibits Outcomes Cell Cycle Arrest Apoptosis ROS Generation YAP->Outcomes Promotes Oncogenic Signaling

Key Distinctions and Research Applications

While both compounds are excellent chemical probes for in vitro research, a key distinction lies in their applicability for in vivo studies.

  • UNC0631 is characterized as a highly potent tool compound for investigating G9a biology in cellular systems, with excellent separation of functional potency and cell toxicity [4].
  • UNC0646 and the closely related analog UNC0642 were specifically designed and selected to maintain high in vitro and cellular potency while also displaying improved pharmacokinetic properties. This makes them the first-in-class inhibitors suitable for animal studies, which is a significant advantage for translational research [3].

References

UNC 0631 G9a inhibitor selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of G9a Inhibitors

Inhibitor Name In Vitro Potency (G9a IC₅₀) Cellular Potency (Reduction of H3K9me2) Key Selectivity Findings Primary Use & Notes
UNC0631 4 nM [1] IC₅₀: 25 nM (MDA-MB-231 cells) [1] >1000-fold selective over GLP; >150-fold selective over other HMTs (e.g., SETD8, PRMT1) [2]. Chemical probe; designed for excellent cellular potency with low cellular toxicity [2] [1].
UNC0642 Information missing Information missing Similar high selectivity profile as UNC0631 [3]. Chemical probe; used in in vivo studies [3].
UNC0638 6 nM (SAHH-coupled assay) [2] IC₅₀: 81 nM (MDA-MB-231 cells) [2] Demonstrated functional selectivity in cells; restores expression of specific genes like APC2 without broad non-specific effects [4]. Chemical probe; suitable for animal studies [2].
BIX-01294 2.7 µM (radiolabeled assay) [2] Active at micromolar concentrations [5] Shows specificity for G9a/GLP over SUV39H1 and PRMT1 [5]. Tool compound; first-generation inhibitor, less potent, and poorer toxicity profile [2] [5].

Experimental Data and Protocols

The data in the table above were generated using standard biochemical and cellular assays in the field. Here are the key methodologies cited in the search results.

  • Biochemical Assay for In Vitro Potency: The primary assay used to determine the IC₅₀ values for G9a inhibition is the fluorescence-based S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay [2]. This method measures the methyltransferase activity indirectly by quantifying the reaction by-product, S-adenosyl-L-homocysteine (SAH).
  • Cellular Potency and Toxicity Assays:
    • In-Cell Western (ICW) Assay: This immunofluorescence-based method is used to measure the reduction of dimethylated histone H3 lysine 9 (H3K9me2) levels in cells (e.g., MDA-MB-231) after treatment with the inhibitor, providing the cellular IC₅₀ [2] [1].
    • MTT Assay: This cell viability assay is used to assess potential cytotoxic effects of the compounds, ensuring that the functional potency is separated from general toxicity [2] [1].

The selectivity of UNC0631 and similar inhibitors is attributed to their design. They target the substrate-binding pocket of G9a, which provides greater opportunity for selectivity compared to the highly conserved cofactor (SAM) binding pocket [2].

Visualizing the Mechanism and Assay Workflow

The following diagrams illustrate the mechanism of G9a inhibition and the workflow for key experiments used to characterize UNC0631.

g9a_mechanism SAM SAM Cofactor G9a G9a Enzyme SAM->G9a Binds Methylation H3K9 Methylation G9a->Methylation Catalyzes H3 Histone H3 Substrate H3->G9a Binds GeneSilencing Gene Silencing Methylation->GeneSilencing Inhibitor UNC0631 Inhibitor->G9a Inhibits

Key Insights for Researchers

Based on the compiled data, here are the key applications and limitations of UNC0631:

  • Excellent Cellular Tool: UNC0631 was specifically optimized from earlier compounds to overcome poor cell membrane permeability, making it highly suitable for cellular experiments where on-target engagement is critical [2].
  • Evidence of Functional Selectivity: While a full panel selectivity scan was not provided in the searched literature, the demonstrated functional effects, such as the specific upregulation of tumor suppressors like APC2 and the reduction of HP1α, provide strong evidence for its on-target activity in a cellular context [4].
  • Research Applications: The search results show that UNC0631 and its analogs (like UNC0642 and UNC0638) have been successfully used in diverse research areas, including cancer biology [4], neuropsychiatric disorders [3], obesity and metabolic disease [6], and neurodegeneration [7].

References

UNC 0631 IC50 compared other G9a inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of G9a Inhibitors

The table below summarizes the available in vitro biochemical IC₅₀ data for UNC0631 and other G9a inhibitors, which is crucial for comparing their direct potency against the enzyme target.

Inhibitor Name Reported Biochemical IC₅₀ (nM) Core Scaffold Key Characteristics
UNC0631 4 nM [1] [2] [3] Quinazoline Potent and selective; good separation between functional potency and cellular toxicity [4]
UNC0321 0.063 nM (Morrison Ki) [4] Quinazoline Most potent G9a inhibitor reported, but lacks cellular potency [4]
MS1262 19 ± 14 nM [5] Quinoline Brain-penetrant; also inhibits GLP (IC₅₀ = 6 ± 1 nM) [5]
A-366 3.3 nM [6] Amino-indole >1000-fold selectivity over 21 other methyltransferases [6]
BIX-01294 1,900 nM (on G9a) [7] Diazepin-quinazolin-amine First-generation, selective small-molecule inhibitor [7]

Cellular Potency and Toxicity Profile of UNC0631

A key advantage of UNC0631 is its effectiveness in cellular environments. The following table outlines its performance across various cell lines, showing its ability to reduce the cellular marker H3K9me2 with a significant margin over general cell toxicity [1] [4] [3].

Cell Line Cellular IC₅₀ (Reduction of H3K9me2) Cell Toxicity EC₅₀ (MTT Assay)
MDA-MB-231 25 nM 2.8 µM
MCF7 18 nM Information Missing
PC3 26 nM 3.8 µM
22RV1 24 nM Information Missing
HCT116 51 nM (wt), 72 nM (p53-/-) ~6 µM
IMR-90 46 nM 1.8 µM

Experimental Methodologies Behind the Data

The comparative data is generated through standardized experimental protocols. Here are the details of the key methodologies cited:

  • SAHH-Coupled Biochemical Assay: This method measured the direct inhibition of the G9a enzyme. The assay couples the methyltransferase reaction to SAHH (S-adenosyl-L-homocysteine hydrolase), allowing for the quantification of G9a activity and inhibitor potency in vitro [4].
  • In-Cell Western (ICW) Assay: This technique was used to determine the cellular IC₅₀ values for the reduction of H3K9me2. Cells are treated with the inhibitor, fixed, and stained with an antibody against H3K9me2. The signal is quantified via immunofluorescence and normalized to total cell number, providing a measure of the compound's on-target efficacy within a cellular context [4].
  • MTT Viability Assay: This colorimetric assay assessed cell toxicity (EC₅₀). It measures the activity of mitochondrial reductase enzymes, which convert yellow MTT to purple formazan. A reduction in this activity in treated cells compared to untreated controls indicates a loss of cell viability, helping to establish the therapeutic window of the inhibitor [4].

Mechanism of Action and Inhibitor Development

G9a inhibitors like UNC0631 are typically substrate-competitive, meaning they bind to the enzyme's substrate peptide groove instead of the SAM cofactor pocket. This mechanism often leads to better selectivity [7] [8]. The following diagram illustrates the structure-based design strategy used to develop potent quinazoline-based inhibitors like UNC0631.

G Start BIX-01294 Discovery Problem Poor Cellular Potency in Potent Analogs (e.g., UNC0321) Start->Problem Strategy Design Strategy: Increase Lipophilicity for Better Membrane Permeability Problem->Strategy Anchor Maintain 7-Aminoalkoxy Group (e.g., Piperidin-1-ylpropoxy) (Affinity Anchor) Strategy->Anchor Mod1 Modify 2-Amino Moiety (e.g., Homopiperazine, Azepine) (Increase Lipophilicity) Strategy->Mod1 Mod2 Modify 4-Amino N-Capping Group (e.g., Cyclohexylmethyl) (Increase Lipophilicity) Strategy->Mod2 Result Outcome: UNC0631 High In Vitro Potency + Excellent Cellular Activity Anchor->Result Mod1->Result Mod2->Result

Key Differentiators for Researcher Consideration

When selecting a G9a inhibitor for your research, consider these points derived from the data:

  • Choose UNC0631 for robust cellular studies: Its well-documented cellular potency and excellent separation from toxicity across many cell lines make it a reliable chemical probe for cell-based research [1] [4].
  • Consider newer analogs for specific models: For challenging in vivo applications, such as targeting the central nervous system, newer inhibitors like MS1262 (explicitly designed for brain penetration) might be more suitable, despite a slightly lower biochemical IC₅₀ than UNC0631 [5].
  • Understand the trade-offs of extreme potency: While UNC0321 has exceptional sub-nanomolar potency in vitro, its poor cellular permeability limits its practical application in most biological experiments [4].

References

UNC 0631 validation tool compound epigenetic research

Author: Smolecule Technical Support Team. Date: February 2026

UNC0631 Profile and Comparison with G9a Inhibitors

The table below summarizes key characteristics of UNC0631 and other related G9a inhibitors based on the search results.

Compound Name Primary Target Reported Cellular IC₅₀ (H3K9me2 Reduction) Reported Toxicity (EC₅₀) Key Characteristics & Experimental Context
UNC0631 [1] [2] G9a/GLP [2] 0.91 µM (in MDA-MB-231 cells) [2] 12 µM (in MDA-MB-231 cells) [2] Designed for excellent cellular potency and low toxicity; used in adenoid cystic carcinoma (ACC) research [1] [2].
UNC0321 [2] G9a/GLP [2] ~11 µM (in MDA-MB-231 cells) [2] >40 µM (in MDA-MB-231 cells) [2] Highly potent in biochemical assays (Ki = 63 pM) but poor cellular membrane permeability [2].
BIX01294 [2] G9a/GLP [2] Data not specified in results Data not specified in results First-generation selective inhibitor; poor separation of functional potency vs. cell toxicity [2].
UNC0646 [2] G9a/GLP [2] Data not specified in results Data not specified in results Cited as a novel analog with excellent cellular potency and tox/function ratio [2].

Experimental Data and Workflow

In a recent study, UNC0631 was identified as a highly effective agent against adenoid cystic carcinoma (ACC). The experimental workflow and key findings are summarized below [1].

G start High-Throughput Drug Screening m1 Compound Library: 157 Histone Modification Drugs (HMDs) start->m1 m2 UM-HACC-2A Cell Line start->m2 m5 Treatment & Assay (10 µM concentration, 48 hours) m1->m5 m3 Two Complementary Models m2->m3 m4a 2D Culture (Bulk Tumor Cells) m3->m4a m4b 3D Tumorspheres (Cancer Stem Cells) m3->m4b m4a->m5 m4b->m5 m6 Viability Analysis (High-Content Imaging: PI & Hoechst Staining) m5->m6 m7 Key Finding: UNC0631 induced 82.5% cell death in non-CSC populations (p < 0.0001) m6->m7

  • Key Finding: In this screening, UNC0631 induced 82.5% cell death in the bulk tumor (non-CSC) population, a result that was highly statistically significant (p < 0.0001) [1].
  • Experimental Context: This effect was observed at a final concentration of 10 µM after a 48-hour treatment period. Cell viability was quantified using automated high-content imaging following staining with Propidium Iodide (PI) and Hoechst 33,342 [1].

Research Applications and Biological Significance

UNC0631 serves as a critical chemical probe to investigate the biological role of G9a (EHMT2). Research indicates that targeting G9a has significant therapeutic implications:

  • Role of G9a in Cancer: The G9a protein is overexpressed in several cancers, and its inhibition can suppress cancer cell growth [2]. For example, in uveal melanoma, high expression of EHMT2 (G9a) is linked to poor patient survival, and its inhibition reduces cancer cell proliferation and migration [3].
  • Mechanism of Action: As a histone methyltransferase inhibitor, UNC0631 reduces the levels of H3K9me2 (dimethylation of lysine 9 on histone H3), a mark associated with transcriptional repression. This action can reactivate silenced genes and disrupt cancer-promoting pathways [2] [3].

Key Considerations for Researchers

  • Specificity and Toxicity: A major advantage of UNC0631 over earlier inhibitors like BIX01294 and UNC0321 is its excellent separation of functional potency and cellular toxicity, making it a more reliable tool for cell-based experiments [2].
  • Combination Therapy Potential: The 2025 ACC study suggests that different cancer cell subpopulations (e.g., bulk tumor cells vs. cancer stem cells) respond differently to various epigenetic drugs. This underscores the potential of using UNC0631 in combination therapies with other targeted agents to achieve more comprehensive tumor cell death [1].

References

UNC 0631 cellular potency across different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Potency of UNC0631

The table below summarizes the key cellular activity data for UNC0631, showing its potency in reducing dimethylated histone H3 lysine 9 (H3K9me2) and its accompanying cytotoxicity in various cell lines [1].

Table 1: Cellular Potency and Toxicity of UNC0631

Cell Line Description / Origin Functional Potency (IC₅₀ in μM) Reduction of H3K9me2 Cell Toxicity (EC₅₀ in μM) MTT Assay
MDA-MB-231 Human Breast Cancer 0.025 [1] [2] 2.8 [1] [2]
MCF7 Human Breast Cancer 0.018 [1] Information missing
PC-3 Human Prostate Cancer 0.026 [1] 3.8 [1]
22RV1 Human Prostate Cancer 0.024 [1] 2.5 [1]
HCT116 wt Human Colorectal Carcinoma (wild-type p53) 0.051 [1] 5.8 [1]
HCT116 p53⁻/⁻ Human Colorectal Carcinoma (p53-deficient) 0.072 [1] 6.4 [1]
IMR-90 Human Lung Fibroblast 0.046 [1] 1.8 [1]

The data shows that UNC0631 consistently reduces H3K9me2 levels in various cell types with IC₅₀ values in the low nanomolar range, demonstrating its robust cellular target engagement [3]. The EC₅₀ values for cytotoxicity are in the low micromolar range, resulting in a toxicity-to-function ratio of about 100-fold, which is excellent for a research tool [3] [1].

Key Experimental Protocols

The cellular potency data was generated using standardized assays essential for evaluating epigenetic inhibitors.

In-Cell Western (ICW) Assay for H3K9me2 Reduction

  • Purpose: To quantify the reduction of the H3K9me2 mark in cells as a direct measure of G9a inhibition [3].
  • Typical Procedure:
    • Plate cells (e.g., MDA-MB-231) and culture them overnight.
    • Treat cells with varying concentrations of UNC0631 for 48 hours [1].
    • Fix cells and perform immunofluorescence staining using an antibody specific for H3K9me2.
    • Normalize the H3K9me2 signal to the cell number using a nucleic acid dye like DRAQ5.
    • Calculate the IC₅₀ value, which is the inhibitor concentration that reduces the H3K9me2 signal by 50% [3].

MTT Assay for Cell Viability

  • Purpose: To assess the cytotoxic effects of the compound and determine its therapeutic window [4].
  • Typical Procedure:
    • Plate and treat cells with UNC0631 for 48 hours [1].
    • Add yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to the culture medium.
    • Incubate for 1-2 hours. Metabolically active live cells convert MTT to purple formazan crystals.
    • Solubilize the crystals and measure the absorbance of the resulting purple solution.
    • The EC₅₀ is the concentration of compound that reduces cell viability by 50% [4] [2].

This experimental workflow for characterizing a G9a inhibitor can be visualized as follows:

Start Start: Characterize G9a Inhibitor BiochemAssay Biochemical Assay (SAHH-coupled) Start->BiochemAssay In Vitro Potency CellAssay Cellular Target Engagement (In-Cell Western) BiochemAssay->CellAssay Cellular Permeability ToxicityAssay Cytotoxicity Assay (MTT Assay) CellAssay->ToxicityAssay Therapeutic Window Profile Profile: Potent & Selective Probe CellAssay->Profile ToxicityAssay->Profile

Mechanism and Research Applications

UNC0631 was specifically designed to overcome the poor cellular membrane permeability of earlier G9a inhibitors (like UNC0321) by increasing molecular lipophilicity while maintaining high in vitro potency [3]. Its effectiveness has made it a valuable tool in cancer biology research, used to investigate the role of G9a in various processes:

  • Cholangiocarcinoma (CCA): Inhibition of G9a by UNC0631 suppressed CCA cell growth both in vitro and in mouse models, and mechanistic studies revealed that G9a silences the tumor suppressor kinase LATS2, leading to activation of the oncogenic YAP pathway [5].
  • Uveal Melanoma: Research using genetic and pharmacological inhibition (including with compounds like UNC0631) has established that G9a (EHMT2) is a genetic vulnerability in GNAQ/11-mutant uveal melanoma, promoting cancer progression through the RhoA signaling pathway [6].
  • Broad Cancer Relevance: G9a is frequently overexpressed in various tumors and contributes to cancer pathogenesis by silencing tumor suppressor genes and regulating cancer cell plasticity [7].

Key Information for Researchers

  • Primary Target: Histone methyltransferase G9a (EHMT2) [1] [4]
  • Biochemical Potency: IC₅₀ = 4 nM (SAHH-coupled assay) [1] [2]
  • Key Strength: Excellent separation between functional cellular potency (nM) and general cytotoxicity (μM), making it a high-quality chemical probe [3].

References

Mechanism of Action and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

UNC0631 is a potent and selective inhibitor of the histone methyltransferase G9a (EHMT2) and its closely related homolog GLP (EHMT1) [1]. By competing with the cofactor S-adenosylmethionine (SAM), it inhibits the methylation of histone H3 at lysine 9 (H3K9), leading to a reduction in the repressive H3K9me2 mark and reactivation of silenced genes, including tumor suppressors like p16INK4a and E-cadherin [1].

The following table summarizes the core quantitative data on its antineoplastic activity from in vitro studies.

Assay Type Experimental Model Key Metric & Result Significance / Outcome
Enzyme Inhibition (IC₅₀) [1] Recombinant G9a enzyme IC₅₀ = ~4-15 nM Defines high biochemical potency against primary target G9a.
Recombinant GLP enzyme IC₅₀ = ~19 nM Shows potent inhibition of the related methyltransferase GLP.
Cellular Potency (EC₅₀) [1] HeLa cells (H3K9me2 reduction) EC₅₀ = ~100 nM Demonstrates effective on-target activity in cells.
Functional Cellular Activity (IC₅₀) [2] Various cancer cell lines (H3K9me2 reduction) IC₅₀ = 18 - 72 nM (e.g., 25 nM in MDA-MB-231, 18 nM in MCF7) Confirms potent, low-nanomolar reduction of H3K9me2 across multiple cancer types.
Anti-Proliferation (IC₅₀) [1] HeLa (Cervical Cancer) IC₅₀ = ~1.2 μM Shows dose-dependent suppression of cancer cell growth.
MCF-7 (Breast Cancer) IC₅₀ = ~1.5 μM
A549 (Lung Cancer) IC₅₀ = ~1.8 μM
HFF (Normal Fibroblasts) Viability >85% at 2 μM Suggests a potential therapeutic window with low cytotoxicity in normal cells.
Gene Reactivation [1] HeLa cells ~3.5-fold ↑ p16INK4a, ~2.8-fold ↑ E-cadherin Mechanistic evidence of tumor suppressor gene re-expression.
Apoptosis Induction [1] HeLa cells (Annexin V/PI staining) Apoptotic rate: ~15.3% (vs ~4.1% control) Demonstrates ability to trigger programmed cell death.

This mechanism and the associated cellular effects can be visualized in the following pathway diagram.

G9a_Inhibition_Pathway cluster_mechanism G9a/GLP Methyltransferase Complex cluster_apoptosis Apoptosis Induction UNC0631 UNC0631 G9a G9a/GLP UNC0631->G9a Inhibits H3K9 Histone H3 (Lysine 9) G9a->H3K9 Methylates SAM SAM (Methyl Donor) SAM->G9a Binds H3K9me2 H3K9me2 (Transcriptional Repression) H3K9->H3K9me2 GeneReact Gene Reactivation H3K9->GeneReact Unmethylated GeneSilencing Tumor Suppressor Gene Silencing H3K9me2->GeneSilencing AntiPro Antineoplastic Effects GeneReact->AntiPro A1 Mitochondrial Pathway Activation GeneReact->A1 A2 Caspase Activation A1->A2 A3 Programmed Cell Death A2->A3 A3->AntiPro

Diagram Title: UNC0631 Antineoplastic Mechanism via G9a Inhibition

Detailed Experimental Protocols

The data in the table above was generated using standardized laboratory protocols. Here are the detailed methodologies for key experiments.

Recombinant G9a/GLP Enzyme Inhibition Assay [1]

This protocol measures the direct inhibition of the G9a enzyme by UNC0631.

  • Reaction System: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 20 nM recombinant G9a (or GLP) catalytic domain, 2 μM biotinylated histone H3 peptide (substrate), 1 μM [³H]-S-adenosylmethionine (radioactive methyl donor), and serial concentrations of UNC0631.
  • Incubation & Detection: The mixture is incubated at 37°C for 60 minutes. The reaction is stopped with 5% trichloroacetic acid (TCA), and precipitated peptides are collected on streptavidin-coated filter plates. After washing, radioactivity is measured using a liquid scintillation counter.
  • Data Analysis: IC₅₀ values are calculated by fitting dose-response curves to a four-parameter logistic model.
Cellular H3K9me2 Reduction Assay (Western Blot) [1]

This assay evaluates the on-target cellular activity of UNC0631.

  • Cell Culture & Treatment: HeLa cells are maintained in DMEM with 10% FBS. Cells are seeded in 6-well plates and treated with a dose range of UNC0631 for 24 hours.
  • Protein Detection: Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against H3K9me2 and total histone H3 (loading control). Bands are visualized using chemiluminescence.
  • Data Analysis: The EC₅₀ is determined from the dose-dependent reduction in H3K9me2 signal intensity normalized to total H3.
Cell Viability and Proliferation Assay (MTT) [1]

This common assay measures the anti-proliferative and cytotoxic effects of UNC0631.

  • Cell Seeding & Treatment: Cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (HFF) are seeded in 96-well plates. After 24 hours, they are treated with a concentration series of UNC0631 for 72 hours.
  • Viability Detection: MTT reagent is added to each well and incubated for 4 hours to allow formazan crystal formation by metabolically active cells. The crystals are dissolved in DMSO, and the absorbance at 570 nm is measured.
  • Data Analysis: IC₅₀ values for growth inhibition are calculated by comparing the absorbance of treated wells to untreated controls.

Research Context and Comparison Considerations

While direct head-to-head data with other G9a inhibitors was not available in the search results, the following points provide essential context for your comparison:

  • Selectivity Profile: UNC0631 is noted for its excellent selectivity. It shows no significant inhibition of other histone methyltransferases like EZH2, SUV39H1, or DOT1L at concentrations up to 10 μM [1]. This is a key differentiator when comparing its off-target effects against other broad-spectrum epigenetic drugs.
  • Proven Research Utility: UNC0631 is established as a validated tool compound in research. For example, a 2025 study used it to successfully reverse epigenetic silencing and heterochromatin formation in monocytes caused by a bacterial toxin, confirming its functional efficacy in complex biological models [3].
  • Assay Selection Matters: The field of cytotoxicity testing has evolved. The MTT assay, used for some UNC0631 data, can sometimes be inconsistent [4]. More modern assays like Cell Titer Blue (for viability) combined with flow cytometry methods (for apoptosis) are recommended for accurate assessment of antineoplastic activity [4].

References

UNC 0631 histone methyltransferase inhibitor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Selectivity and Potency Profile

The table below summarizes key inhibitors, their primary targets, and selectivity data where available.

Inhibitor Name Primary Target(s) Reported IC₅₀ / Potency Selectivity Notes
UNC 0631 G9a (EHMT2) IC₅₀ = 4 nM [1] [2] Potent cellular activity (reduces H3K9me2, IC₅₀ = 18-72 nM in various lines). Low general cytotoxicity [1] [2].
A-366 G9a / GLP IC₅₀ = 3.3 nM (G9a) [3] >1000-fold selective over 21 other methyltransferases; ~10-fold less potent for GLP (IC₅₀ = 38 nM) [3].
UNC0638 G9a / GLP Potent sub-μM inhibitor [4] >500-fold selective over other HMTs; widely used as a chemical probe [4].
UNC0642 G9a / GLP Potent sub-μM inhibitor [4] Improved pharmacokinetic properties suitable for in vivo studies [4].
MS012 (Compound 18) GLP IC₅₀ = 7 nM (GLP) [5] High selectivity for GLP over G9a (>140-fold) and other methyltransferases [5].
MS0124 (Compound 4) GLP IC₅₀ = 13 nM (GLP) [5] >30-fold selective for GLP over G9a [5].

G9a Inhibition in a Signaling Pathway

The following diagram illustrates the mechanism of G9a/GLP inhibition and its downstream effects on gene expression, integrating contexts from the search results.

G9a_inhibition_pathway SAM S-Adenosylmethionine (SAM) G9a_GLP G9a/GLP Enzyme SAM->G9a_GLP Cofactor HistoneH3 Histone H3 (H3K9) HistoneH3->G9a_GLP Substrate H3K9me2 H3K9me2 Mark G9a_GLP->H3K9me2 Methyl Transfer Inhibitor e.g., UNC0631, A-366 Inhibitor->G9a_GLP Binds Substrate Site GeneSilencing Repressive Chromatin State (Gene Silencing) H3K9me2->GeneSilencing BiologicalEffects Altered Cellular Phenotype GeneSilencing->BiologicalEffects

This pathway shows how inhibitors like this compound and A-366 compete with the histone substrate, preventing the formation of the H3K9me2 mark and subsequent gene silencing [3] [4]. This disruption can lead to altered cellular phenotypes, such as the reactivation of tumor suppressor genes in cancer models [4].

Key Insights for Researchers

  • Competitive Inhibition Mechanism: A-366, a potent inhibitor from a different chemical class, has been shown through crystallography to be competitive with the peptide substrate and uncompetitive with the SAM cofactor [3]. This detailed mechanistic understanding can be valuable for interpreting experimental results.
  • Utility of Selective Probes: The development of inhibitors like MS012 and MS0124, which are highly selective for GLP over G9a, provides powerful tools for deconvoluting the distinct biological functions of these two highly homologous enzymes in research settings [5].
  • Therapeutic Potential: Research indicates that G9a inhibition may be particularly effective in certain cancer contexts. For example, studies in neuroblastoma have shown that G9a inhibitors (UNC0638, UNC0642) can selectively trigger apoptosis in MYCN-amplified cells, suggesting a synthetic lethal relationship [4].

Experimental Context

The quantitative data in the table are primarily derived from biochemical assays (e.g., scintillation proximity assays) measuring the inhibition of methyl group transfer from ³H-SAM to a peptide or nucleosomal substrate [3] [5].

Cellular potency is often determined by measuring the reduction of H3K9me2 levels using techniques like In-Cell Western (ICW) assay [3] [1] [2]. For example:

  • This compound treatment for 48 hours reduced H3K9me2 levels with IC₅₀ values ranging from 18 nM to 72 nM across various cell lines (e.g., MCF7, PC3, HCT116) [1] [2].
  • Low general cytotoxicity was confirmed using MTT cell viability assays after 48 hours of treatment, with IC₅₀ values in the micromolar range, indicating a high toxicity/function ratio [1] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

635.48867421 g/mol

Monoisotopic Mass

635.48867421 g/mol

Heavy Atom Count

46

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011  Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.

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